6-Methyl-4-phenylcoumarin
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOOQSLXFTYOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346978 | |
| Record name | 6-Methyl-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16299-22-2 | |
| Record name | 6-Methyl-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-4-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a benzopyrone that is a naturally occurring compound in many plants. Coumarin and its derivatives are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the potential biological signaling pathways it may influence, based on studies of structurally related compounds.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. Where specific data for the target compound is unavailable, information for the closely related compound 6-methylcoumarin is provided for reference and is duly noted.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | [No specific citation found] |
| Molecular Weight | 236.27 g/mol | [No specific citation found] |
| Physical State | Solid | [No specific citation found] |
| Appearance | Yellow to white solid | [No specific citation found] |
| Melting Point | 127-134 °C | [No specific citation found] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in Chloroform | [No specific citation found] |
| pKa | Data not available |
Spectroscopic Data (Reference: 6-Methylcoumarin)
Due to the limited availability of specific spectral data for this compound, the following table presents data for the parent compound, 6-methylcoumarin. These values can serve as a useful reference for the analysis of this compound.
| Spectroscopic Technique | Observed Peaks/Signals |
| ¹H NMR (Proton NMR) | δ 2.20-2.50 ppm (methyl protons), δ 6.10-6.90 ppm (pyrone ring proton), δ 7.00-8.70 ppm (aromatic protons)[1] |
| ¹³C NMR (Carbon NMR) | Data not available |
| UV-Vis Spectroscopy | Data not available |
| FTIR Spectroscopy | 1604-1632 cm⁻¹ (C=O stretching), 1581-1496 cm⁻¹ (C=C stretching), 1331-1225 cm⁻¹ (C-O stretching)[2] |
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins. For this compound, this would typically involve the reaction of p-cresol with an appropriate β-ketoester in the presence of an acid catalyst.
Workflow for the Pechmann Condensation:
Caption: General workflow for the synthesis of this compound.
Determination of Physicochemical Properties
1. Melting Point Determination:
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
-
2. Solubility Determination:
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand, and the presence of any undissolved solid is visually observed.
-
The process is repeated with different solvents (e.g., water, ethanol, DMSO, chloroform) to determine the solubility profile.
-
3. pKa Determination (Capillary Electrophoresis Method): [3][4]
-
Apparatus: Capillary electrophoresis system with a UV detector.
-
Procedure:
-
A series of background electrolytes (buffers) with a range of known pH values are prepared.
-
A stock solution of the coumarin derivative is prepared in a suitable solvent.
-
The electrophoretic mobility of the compound is measured in each of the different pH buffers.
-
The effective mobility is plotted against the pH of the buffer.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[4]
-
4. Density Determination (Gas Pycnometry): [5]
-
Apparatus: Gas pycnometer.
-
Procedure:
-
The mass of the solid sample is accurately measured.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The chamber is sealed and purged with an inert gas (typically helium).
-
The gas is allowed to expand into a reference chamber of known volume, and the pressure change is measured.
-
The volume of the solid is calculated based on the pressure change and the known volumes of the chambers.
-
The density is calculated by dividing the mass of the sample by its volume.
-
Spectroscopic Analysis
1. UV-Visible Spectroscopy:
-
Apparatus: UV-Visible spectrophotometer.
-
Procedure:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
The spectrophotometer is blanked using the same solvent.
-
The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
2. NMR Spectroscopy (¹H and ¹³C):
-
Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
The sample is placed in an NMR tube and inserted into the spectrometer.
-
The ¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to elucidate the structure of the molecule.
-
3. FTIR Spectroscopy:
-
Apparatus: Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the empty sample holder (or KBr pellet) is recorded.
-
The IR spectrum of the sample is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
The characteristic absorption bands corresponding to the functional groups present in the molecule are identified.
-
Potential Biological Signaling Pathways (Reference: 6-Methylcoumarin)
While specific signaling pathway data for this compound is not available, studies on the closely related compound 6-methylcoumarin have elucidated its involvement in key cellular signaling cascades. These findings provide a valuable starting point for investigating the biological activity of this compound.
MAPK and NF-κB Signaling Pathways in Inflammation:
Studies have shown that 6-methylcoumarin can modulate inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Caption: Inhibition of MAPK and NF-κB pathways by 6-methylcoumarin.
Conclusion
This technical guide has summarized the available physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. While there is a need for more specific experimental data for this particular compound, the information provided for the closely related 6-methylcoumarin offers a solid foundation for further research. The potential for this compound to modulate key signaling pathways involved in inflammation warrants further investigation and highlights its potential as a scaffold for the development of novel therapeutic agents. Researchers are encouraged to utilize the outlined protocols to generate more comprehensive data and further elucidate the biological activities of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
6-Methyl-4-phenylcoumarin CAS number 16299-22-2
An In-depth Technical Guide to 6-Methyl-4-phenylcoumarin (CAS 16299-22-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 16299-22-2), a heterocyclic compound belonging to the coumarin family. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from closely related structural analogs to offer valuable insights for researchers. The guide covers the probable synthetic routes, detailed characterization methodologies with expected spectroscopic features, and a thorough exploration of its potential biological activities, with a particular focus on its likely role as a Monoamine Oxidase B (MAO-B) inhibitor. By presenting detailed protocols, comparative data, and mechanistic diagrams, this guide serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development, enabling them to design and execute experiments to further elucidate the properties and therapeutic potential of this compound.
Introduction and Chemical Profile
This compound is a synthetic derivative of coumarin (2H-1-benzopyran-2-one), a large class of phenolic substances found in many plants. The coumarin scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile framework for the development of therapeutic agents with a wide array of biological activities, including anticoagulant, anti-inflammatory, anticancer, and neuroprotective effects.[1] The introduction of a methyl group at the 6-position and a phenyl group at the 4-position of the coumarin core is expected to significantly influence its physicochemical properties and biological activity. This compound is noted as an intermediate in the synthesis of other related coumarin derivatives.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 16299-22-2 | [2][3] |
| Molecular Formula | C₁₆H₁₂O₂ | [2][3] |
| Molecular Weight | 236.27 g/mol | [2][3] |
| Appearance | Yellow to white solid | [4] |
| Melting Point | 132-134 °C | [2] |
| Solubility | Soluble in Chloroform | [2] |
| Storage | -20°C Freezer, Sealed in dry conditions | [2] |
Synthesis of this compound
Proposed Synthesis via Pechmann Condensation
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[5] For the synthesis of this compound, the logical precursors would be p-cresol and ethyl benzoylacetate.
References
Foreword: The Privileged Scaffold of Coumarin in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 6-Methyl-4-phenylcoumarin Derivatives
The coumarin nucleus, a simple benzopyran-2-one, represents one of nature's most versatile and "privileged" scaffolds. Its derivatives are ubiquitous in the plant kingdom and have been the foundation for a remarkable array of pharmacological agents. The fusion of a benzene and α-pyrone ring creates a unique electronic and steric environment, allowing for extensive functionalization and interaction with a diverse set of biological targets. By incorporating a methyl group at the 6-position and a phenyl ring at the 4-position, we arrive at the this compound core—a framework that has demonstrated significant potential across multiple therapeutic areas. This guide provides a technical exploration of the multifaceted biological activities of these derivatives, grounded in mechanistic insights and validated experimental protocols for the discerning researcher.
Section 1: Neuroprotective Activity via Monoamine Oxidase-B Inhibition
Neurodegenerative disorders such as Parkinson's disease are characterized by a depletion of key neurotransmitters, including dopamine. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for the degradation of dopamine in the brain. Selective inhibition of MAO-B can elevate dopamine levels, offering a validated therapeutic strategy.[1] Several 6-methyl-3-phenylcoumarin derivatives have emerged as exceptionally potent and selective MAO-B inhibitors.[2][3]
Mechanism of Action: Selective MAO-B Inhibition
The inhibitory activity of these coumarin derivatives is rooted in their specific molecular interactions within the active site of the MAO-B enzyme. Molecular docking studies have revealed that the 6-methyl-3-phenylcoumarin scaffold fits snugly into the binding pocket of human MAO-B (hMAO-B).[2][3] A critical interaction involves a π–π stacking between the phenyl ring at the coumarin's 3-position and the phenyl ring of the amino acid residue Tyr326 in the enzyme's active site.[2][3] This interaction is crucial for anchoring the inhibitor and ensuring high-affinity binding. The selectivity for MAO-B over the MAO-A isoform is a key feature, minimizing side effects associated with non-selective MAO inhibition.
Quantitative Analysis: Inhibitory Potency
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Certain derivatives exhibit potency in the low nanomolar and even sub-micromolar range.[2][3]
| Compound ID | Substitution Pattern | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Compound 5n | 6-methyl-3-phenylcoumarin derivative | hMAO-B | 0.0601 | >1664-fold | [2][3] |
| Compound 4 | 6-methyl-3-(meta-methoxyphenyl)coumarin | hMAO-B | 0.0008 (0.80 nM) | High | [2][4] |
| Reference | R-(-)-deprenyl | hMAO-B | - | - | [2][4] |
Experimental Protocol: Synthesis of 6-Methyl-3-phenylcoumarins
The synthesis of these potent inhibitors is often achieved through a classical Perkin reaction, which provides a reliable and efficient route to the coumarin core.[2][4]
Protocol: Perkin Reaction for 6-Methyl-3-phenylcoumarin Synthesis
-
Reactant Preparation: In a round-bottom flask, combine 5-methylsalicylaldehyde (1 equivalent) and the corresponding phenylacetic acid derivative (1.2 equivalents).
-
Reagent Addition: Add acetic anhydride (3 equivalents) and triethylamine (2 equivalents) to the flask. The triethylamine acts as a base catalyst, while acetic anhydride serves as a dehydrating agent.[1]
-
Reflux: Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water while stirring vigorously.
-
Precipitation and Filtration: A solid precipitate of the crude coumarin derivative will form. Collect this solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 6-methyl-3-phenylcoumarin derivative.[5]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for MAO-B Inhibitor Screening
The process from synthesis to validation follows a logical and rigorous pathway.
Caption: Workflow for discovery of this compound MAO-B inhibitors.
Section 2: Potent Anti-inflammatory Effects
Chronic inflammation is a key pathological driver of numerous diseases.[6] 6-Methylcoumarin derivatives have demonstrated significant anti-inflammatory properties by modulating critical signaling pathways in immune cells like macrophages.[6][7]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as TNF-α and IL-6.[8] 6-Methylcoumarin (6-MC) exerts its anti-inflammatory effects by intervening in two central signaling cascades:
-
NF-κB Pathway: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Upon LPS stimulation, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2). 6-MC has been shown to prevent the phosphorylation and subsequent degradation of IκB-α, thereby blocking NF-κB's nuclear translocation and activity.[6][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including kinases like ERK, JNK, and p38, is another crucial signaling route activated by LPS. 6-MC effectively reduces the LPS-induced phosphorylation of these MAPK family proteins, further dampening the inflammatory response.[7][8]
Caption: Inhibition of NF-κB and MAPK pathways by 6-Methylcoumarin.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol details the steps to evaluate the anti-inflammatory activity of a test compound using a standard cell-based assay.
Protocol: Measuring Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 6-methylcoumarin derivative (e.g., 100, 300, 500 µM) for 1 hour.[7]
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of NO is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Normalize the results to the LPS-only control and determine the dose-dependent inhibitory effect of the compound.
Section 3: Anticancer and Cytotoxic Activity
The search for novel chemotherapeutic agents is a cornerstone of oncology research.[9] Various 4-methylcoumarin derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, demonstrating their potential as anticancer agents.[9][10]
Structure-Activity Relationship (SAR)
Studies have shown that the substitution pattern on the coumarin ring significantly influences cytotoxic activity. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing long alkyl chains at the C3 position have been identified as a particularly effective subgroup.[9] The presence of bromine has also been associated with reasonable cytotoxic activity.[9]
Quantitative Analysis: Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential is typically expressed as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | 7,8-DHMC with n-decyl at C3 | K562 (Leukemia) | 42.4 | [9] |
| LS180 (Colon) | 25.2 | [9] | ||
| MCF-7 (Breast) | 25.1 | [9] | ||
| Compound 27 | 6-bromo-4-bromomethyl-7-hydroxy | K562, LS180, MCF-7 | 32.7 - 45.8 | [9] |
| Compound 47 | 6-pyrazolinylcoumarin derivative | CCRF-CEM (Leukemia) | 1.88 | [11] |
| MOLT-4 (Leukemia) | 1.92 | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test coumarin derivative for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 4: Antimicrobial and Antioxidant Activities
Beyond their neuroprotective, anti-inflammatory, and anticancer effects, this compound derivatives also exhibit a spectrum of other valuable biological properties.
Antimicrobial & Antifungal Activity
Coumarin derivatives are known to possess broad-spectrum antimicrobial properties.[12] For example, 6-methylcoumarin (6-MCM) has shown significant antifungal activity against the plant pathogen Valsa mali, which causes apple tree canker.[13] The mechanism involves inhibiting mycelial growth and spore germination.[13] Studies on other coumarin derivatives have demonstrated efficacy against both Gram-positive bacteria (like Bacillus cereus and Staphylococcus aureus) and Gram-negative bacteria.[14][15] The proposed mechanisms often involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[12]
Antioxidant & Radical Scavenging Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various pathologies. Hydroxylated 4-phenylcoumarins are effective antioxidants.[16] Their activity is largely dependent on the number and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[17] In particular, 7,8-dihydroxy-4-phenylcoumarin has been shown to have strong antioxidant activity, confirmed through various assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.[16][18]
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, including potent and selective MAO-B inhibition, robust anti-inflammatory effects via dual NF-κB/MAPK pathway modulation, significant anticancer cytotoxicity, and promising antimicrobial and antioxidant properties. The structure-activity relationship studies highlighted herein underscore the tunability of this scaffold, where specific substitutions can dramatically enhance potency and selectivity for a given biological target.
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles (ADME/Toxicity) and validate their efficacy in preclinical in vivo models. The development of multi-target agents, leveraging the scaffold's ability to engage with diverse targets, presents an exciting avenue for treating complex multifactorial diseases like neuroinflammation and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-4-phenylcoumarin as a Selective Monoamine Oxidase B (MAO-B) Inhibitor: A Technical Guide for Drug Discovery Professionals
Abstract
Monoamine oxidase B (MAO-B) is a well-validated therapeutic target for the management of neurodegenerative disorders, most notably Parkinson's disease. Inhibition of MAO-B elevates dopamine levels in the brain, offering symptomatic relief and potentially neuroprotective effects.[1] The coumarin scaffold has emerged as a promising framework for the design of potent and selective MAO-B inhibitors.[2] This technical guide provides an in-depth exploration of 6-methyl-4-phenylcoumarin and its derivatives as a compelling class of MAO-B inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action, structure-activity relationships (SAR), synthesis protocols, and key in vitro evaluation methodologies. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics for neurodegenerative diseases.
Introduction: The Significance of MAO-B Inhibition
Monoamine oxidases (MAOs) are a family of flavin-adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[3] Two primary isoforms exist, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[4] While both are present in the brain, MAO-B is predominantly found in glial cells and is primarily responsible for the metabolism of dopamine.[4]
The enzymatic activity of MAO-B not only reduces the concentration of crucial neurotransmitters but also generates reactive oxygen species (ROS) and other toxic byproducts like hydrogen peroxide and aldehydes, which contribute to oxidative stress and neuronal damage.[5] Consequently, the selective inhibition of MAO-B has been a cornerstone in the treatment of Parkinson's disease, aiming to restore dopaminergic tone and potentially slow disease progression.[1]
The coumarin nucleus, a benzopyrone scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[6] Notably, the 3-phenylcoumarin subclass has been extensively investigated for its potent and selective MAO-B inhibitory activity.[7][8]
This compound: A Privileged Scaffold for MAO-B Inhibition
The 6-methyl-3-phenylcoumarin scaffold has proven to be a particularly fruitful starting point for the development of highly potent and selective MAO-B inhibitors.[9][10] The strategic placement of substituents on both the coumarin ring and the 3-phenyl moiety allows for fine-tuning of the inhibitory activity and selectivity.
Mechanism of Action and Molecular Interactions
Molecular docking studies have provided valuable insights into the binding mode of 6-methyl-3-phenylcoumarin derivatives within the active site of human MAO-B.[9] These inhibitors typically occupy both the entrance and substrate cavities of the enzyme. A key interaction involves a π-π stacking between the phenyl ring at position 3 of the coumarin and the phenyl ring of the amino acid residue Tyr326 in the MAO-B active site.[9] This interaction is crucial for anchoring the inhibitor in a favorable orientation for potent inhibition.
Caption: Binding of this compound to the MAO-B active site.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 6-methyl-3-phenylcoumarin scaffold have elucidated key structural features that govern MAO-B inhibitory potency and selectivity.[2][8]
-
Substitution at the 3-phenyl ring: The nature and position of substituents on the 3-phenyl ring significantly impact activity. For instance, methoxy groups at the meta position have been shown to yield highly potent inhibitors.[10] The introduction of a trifluoromethyl group at the 4'-position of the phenyl ring has also resulted in a potent derivative.[5]
-
Substitution on the coumarin nucleus: A methyl group at the 6-position of the coumarin ring is generally favorable for potent and selective MAO-B inhibition.[9]
The following diagram illustrates the key SAR points for 3-phenylcoumarin derivatives.
Caption: Structure-Activity Relationship (SAR) of 3-phenylcoumarin derivatives.
Synthesis of 6-Methyl-3-phenylcoumarin Derivatives
The synthesis of 6-methyl-3-phenylcoumarins is commonly achieved through a Perkin reaction.[10][11] This method involves the condensation of 5-methylsalicylaldehyde with a corresponding phenylacetic acid in the presence of a base and a dehydrating agent.
General Synthetic Protocol: Perkin Reaction
The following workflow outlines the general steps for the synthesis of 6-methyl-3-phenylcoumarin derivatives.
Caption: General workflow for the synthesis of 6-methyl-3-phenylcoumarin derivatives.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylsalicylaldehyde (1.0 equivalent), the appropriately substituted phenylacetic acid (1.1 equivalents), and triethylamine (1.5 equivalents) in acetic anhydride (5 mL per mmol of aldehyde).[12]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring. Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the crude product thoroughly with water to remove any water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Evaluation of MAO-B Inhibitory Activity
Enzyme Inhibition Assay Protocol
A fluorometric assay is a common and reliable method for determining the MAO-B inhibitory activity of test compounds.[2][13]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of recombinant human MAO-B enzyme in a suitable buffer (e.g., potassium phosphate buffer).
-
Prepare a solution of a fluorogenic MAO substrate (e.g., kynuramine or a proprietary substrate like MR2) in the same buffer.[2]
-
Prepare a solution of a reference inhibitor (e.g., R-(-)-deprenyl) for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add the MAO-B enzyme solution.
-
Add various concentrations of the test compound or the reference inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table summarizes the reported MAO-B inhibitory activities for selected 6-methyl-3-phenylcoumarin derivatives.
| Compound | Substitution on 3-phenyl ring | MAO-B IC50 (nM) | Selectivity Index (SI) vs MAO-A |
| 1 | 3'-methoxy | 0.80 | > 12,500 |
| 2 | 3'-dimethylcarbamate | 60 | > 1664 |
| 3 | 4'-trifluoromethyl | 56 | > 1785 |
Data compiled from multiple sources.[5][11][14]
Therapeutic Potential and Future Directions
The potent and selective MAO-B inhibitory activity of this compound derivatives positions them as promising candidates for the development of novel therapeutics for neurodegenerative diseases, particularly Parkinson's disease.[6][15] Their ability to modulate dopamine levels, coupled with the potential for neuroprotection, warrants further investigation.[1][16]
Future research in this area should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in animal models of Parkinson's disease.
-
Pharmacokinetic and ADMET profiling: Assessing the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity.
-
Exploration of multi-target ligands: Designing hybrid molecules that combine MAO-B inhibition with other relevant activities, such as cholinesterase inhibition or antioxidant properties, to address the multifactorial nature of neurodegenerative diseases.[16][17]
Conclusion
This compound and its derivatives represent a highly promising class of selective MAO-B inhibitors. The well-defined structure-activity relationships, straightforward synthesis, and potent in vitro activity make this scaffold an attractive starting point for the design of next-generation therapeutics for neurodegenerative disorders. The comprehensive information provided in this technical guide is intended to facilitate and inspire further research and development in this critical area of medicinal chemistry.
References
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [rjeid.com]
- 7. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review | Bentham Science [benthamscience.com]
- 16. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 6-Methyl-4-phenylcoumarin: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The coumarin nucleus, a benzopyran-2-one core, represents a highly privileged scaffold in medicinal chemistry, with a rich history of yielding compounds of significant therapeutic value. Within this diverse family, 6-Methyl-4-phenylcoumarin and its derivatives have emerged as particularly promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the current understanding of this compound's biological activities, focusing on its potential applications in oncology, inflammatory disorders, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of its actions, provide detailed experimental protocols for its evaluation, and present key quantitative data to inform future drug development efforts.
Anticancer Potential: Targeting Cell Viability and Proliferation
Substituted coumarins have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The 4-methylcoumarin backbone, in particular, has been the subject of structure-activity relationship (SAR) studies to identify derivatives with enhanced anticancer potency.[3]
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
While the precise mechanisms for all derivatives are still under investigation, several coumarin compounds have been shown to induce cell cycle arrest, commonly at the G1 or G2/M phase, through the inhibition of cyclin-dependent kinases (CDKs).[1] Furthermore, many coumarins exert their anticancer effects by inducing apoptosis.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the cytotoxic activity of various 4-methylcoumarin derivatives against different human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 (Chronic Myelogenous Leukemia) | 42.4 | [3] |
| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | LS180 (Colon Adenocarcinoma) | 25.2 | [3] |
| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | MCF-7 (Breast Adenocarcinoma) | 25.1 | [3] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.[4]
Principle: Viable cells with active metabolism possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[3] Remove the old medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases.[5] 6-Methylcoumarin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in macrophages.[5][6]
Mechanism of Action: Inhibition of MAPK and NF-κB Signaling
6-Methylcoumarin exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5][6] Mechanistic studies have revealed that it reduces the phosphorylation of the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38) and inhibits the nuclear factor-kappa B (NF-κB) pathway.[5][6][7] This dual inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6] The suppression of the NF-κB pathway is achieved by preventing the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[7]
Quantitative Assessment of Anti-inflammatory Effects
The inhibitory effects of 6-methylcoumarin on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Inflammatory Mediator | Inhibition by 6-Methylcoumarin (500 µM) | Reference |
| Nitric Oxide (NO) | Significant reduction | [6] |
| Prostaglandin E2 (PGE2) | Significant reduction | [6] |
| iNOS Protein Expression | Decreased by 95.78% | [7] |
| COX-2 Protein Expression | Decreased by 95.78% | [7] |
| p-ERK Phosphorylation | Decreased by 38.9% | [6] |
| p-JNK Phosphorylation | Decreased by 53.8% | [6] |
| p-p38 Phosphorylation | Decreased by 59.7% | [6] |
Experimental Protocol: Griess Assay for Nitric Oxide Measurement
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[8]
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[9] Pre-treat the cells with various concentrations of this compound for 1 hour.[9]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[9]
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[9]
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[9][10]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Neuroprotective Potential: Targeting Monoamine Oxidase B
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[11] Coumarin derivatives have emerged as promising neuroprotective agents, with a key mechanism being the inhibition of monoamine oxidase B (MAO-B).[11][12]
Mechanism of Action: MAO-B Inhibition
MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine.[12] By inhibiting MAO-B, 6-methyl-3-phenylcoumarin derivatives can increase the levels of these neurotransmitters in the brain, which can be beneficial in the treatment of neurodegenerative disorders.[1][12] Several 6-methyl-3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors.[13]
Quantitative Assessment of MAO-B Inhibition
The following table presents the IC50 values for the inhibition of MAO-B by various 6-methyl-3-phenylcoumarin derivatives.
| Compound Derivative | MAO-B IC50 | Reference |
| 6-methyl-3-(m-methoxyphenyl)coumarin | 0.80 nM | [13] |
| 6-chloro-3-(3'-methoxyphenyl)coumarin | 1 nM | [14] |
Experimental Protocol: MAO-B Inhibitor Screening Assay (Fluorometric)
This assay provides a rapid and sensitive method for high-throughput screening of MAO-B inhibitors.[6]
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate (e.g., tyramine).[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the MAO-B enzyme solution, MAO-B substrate solution, and test inhibitor solutions at the desired concentrations in MAO-B assay buffer.[6]
-
Inhibitor and Enzyme Incubation: In a 96-well black plate, add 10 µL of the test inhibitor solution, a known inhibitor control (e.g., selegiline), or assay buffer (for the enzyme control) to the respective wells. Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.[6]
-
Substrate Addition: To initiate the reaction, add 40 µL of the MAO-B substrate solution (containing the substrate, a developer, and a fluorescent probe) to each well.[6]
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 37°C for 10-40 minutes.[6]
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 14. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Analysis of 6-Methyl-4-phenylcoumarin Analogs: Structure-Activity Relationships and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
The coumarin scaffold, a prominent heterocyclic motif found in numerous natural and synthetic compounds, continues to be a focal point in medicinal chemistry due to its broad spectrum of pharmacological activities. Among its various derivatives, 6-methyl-4-phenylcoumarin analogs have emerged as a particularly promising class of molecules, exhibiting a range of biological effects including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively investigated against various human cancer cell lines. The cytotoxic effects are largely influenced by the nature and position of substituents on both the coumarin nucleus and the phenyl ring at the C4-position.
A study on 4-methylcoumarin derivatives highlighted that 7,8-dihydroxycoumarins (DHMCs) bearing alkyl groups at the C3 position were the most effective subgroup against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines.[1] The most potent compound in this series, featuring an n-decyl chain at C3, demonstrated significant cytotoxicity.[1] Another derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, also showed reasonable cytotoxic activities.[1]
Geranylated 4-phenylcoumarins have also been identified as potential anticancer agents, particularly against human prostate cancer cells, inducing cell death in a time and dose-dependent manner.[2]
Table 1: Cytotoxic Activity of 4-Methylcoumarin Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | 7,8-dihydroxy, 3-n-decyl | K562 | 42.4 | [1] |
| LS180 | 25.2 | [1] | ||
| MCF-7 | 25.1 | [1] | ||
| 27 | 6-bromo, 4-bromomethyl, 7-hydroxy | K562 | 32.7 - 45.8 | [1] |
| LS180 | 32.7 - 45.8 | [1] | ||
| MCF-7 | 32.7 - 45.8 | [1] | ||
| DMDP-1 | Geranylated 4-phenylcoumarin | PC-3 | 9.0 | [2] |
| DMDP-2 | Geranylated 4-phenylcoumarin | DU 145 | 24.0 | [2] |
The cytotoxic effect of coumarin derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized coumarin derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for another few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Monoamine Oxidase B (MAO-B) Inhibition
A series of 6-methyl-3-phenylcoumarins have been synthesized and evaluated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases.[3][4] These compounds generally show high selectivity for the MAO-B isoenzyme, with some exhibiting IC50 values in the nanomolar range.[3][5]
One of the most potent compounds identified was 3-(3'-dimethylcarbamatephenyl)-6-methylcoumarin, with an IC50 of 60 nM for MAO-B and a selectivity index greater than 1664.[3] Another highly potent inhibitor is 6-methyl-3-(3'-methoxyphenyl)coumarin with an IC50 against MAO-B of 0.80 nM.[5] Docking studies have shown that these compounds interact with the active site of hMAO-B, with a π–π stacking interaction between the phenyl ring at position 3 of the coumarin and the phenyl ring of Tyr326 being a key interaction.[6]
Table 2: MAO-B Inhibitory Activity of 6-Methyl-3-phenylcoumarin Analogs
| Compound ID | Modifications on 3-Phenyl Ring | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| 5n | 3'-Dimethylcarbamate | 0.0601 | > 1664 | [3][6] |
| 4 | 3'-Methoxy | 0.00080 | > 12500 | [5] |
The inhibitory activity of the coumarin derivatives against MAO-A and MAO-B is typically determined using a fluorometric method.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds in a buffer solution.
-
Substrate Addition: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that fluoresces upon reaction with H₂O₂ (a product of the MAO reaction) are added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Activity
Coumarin derivatives have demonstrated significant anti-inflammatory properties.[7] Studies on 6-methylcoumarin have shown its ability to suppress the inflammatory response in macrophages by inhibiting key signaling pathways.[4] This suggests that this compound analogs could be valuable scaffolds for developing novel anti-inflammatory drugs.[4]
The anti-inflammatory potential of 4-methyl-7-substituted coumarin analogs has been investigated, with some compounds showing promising activity.[8] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels.[4]
Table 3: Anti-inflammatory Activity of 6-Methylcoumarin
| Inflammatory Mediator | Effect of 6-Methylcoumarin (500 µM) on LPS-stimulated cells | Reference |
| Nitric Oxide (NO) | Significant reduction in production | [4] |
| PGE₂ Production | Significant reduction in production | [4] |
| iNOS Protein Level | Decreased by ~93% | [4] |
| COX-2 Protein Level | Decreased by ~90% | [4] |
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with different concentrations of the coumarin compounds for a short period.
-
Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
Antimicrobial and Anti-tubercular Activity
Coumarin derivatives are known for their broad-spectrum antimicrobial activities.[9][10] A series of 4-methyl-7-substituted coumarin hybrids have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains.[8] Several compounds were found to be active at low microgram per milliliter concentrations.[8]
Specifically, 4-methyl-7-alkynyl coumarin derivatives showed potent activity, with some compounds being active against Mycobacterium tuberculosis H37Rv at concentrations as low as 0.625 µg/mL.[8] The presence of a halogen, such as bromine, in the coumarin structure has also been associated with antibacterial activity.[11]
Table 4: Anti-tubercular Activity of 4-Methyl-7-substituted Coumarin Analogs
| Compound Series | Modifications | M. tuberculosis H37Rv Activity (µg/mL) | Reference |
| 5b, 5d | 4-methyl-7-alkynyl | 0.625 | [8] |
| 5c | 4-methyl-7-alkynyl | 1.25 | [8] |
| 6d, 6f | 4-methyl-7-triazole | 0.625 | [8] |
| 6e, 6k, 7f | 4-methyl-7-triazole/amine | 1.25 | [8] |
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile and privileged structure in drug discovery, yielding analogs with potent and diverse pharmacological activities. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns on the coumarin and phenyl rings in determining the biological efficacy and selectivity of these compounds. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals, aiming to guide the rational design and synthesis of novel this compound analogs with enhanced therapeutic potential. Further investigations into the mechanisms of action and in vivo efficacy of these promising compounds are warranted to translate their potential into clinical applications.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to In Silico Modeling of 6-Methyl-4-phenylcoumarin Interactions for Drug Discovery
Abstract: This guide provides a comprehensive framework for the computational investigation of 6-methyl-4-phenylcoumarin, a scaffold of significant therapeutic interest. By leveraging a suite of in silico tools, researchers can effectively predict its interactions with biological targets, evaluate its drug-like properties, and generate robust hypotheses for further experimental validation. This document details a logical workflow encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, serving as a technical resource for scientists in the field of drug development.
Introduction: The Therapeutic Potential of this compound
The Coumarin Scaffold in Medicinal Chemistry
Coumarins (1,2-benzopyrones) are a prominent class of heterocyclic compounds found in many natural products and synthetic derivatives.[1] Their versatile structure allows for a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, anticoagulant, and antimicrobial effects.[2][3] This broad bioactivity has established the coumarin scaffold as a "privileged structure" in medicinal chemistry, making it a frequent starting point for the design of novel therapeutic agents.[4][5]
Focus on this compound
Within this diverse family, this compound represents a specific derivative with notable biological potential. The presence of a methyl group at the 6-position and a phenyl group at the 4-position can significantly influence its physicochemical properties and target interactions. Studies on related 4-methylcoumarin and 3-phenylcoumarin derivatives have demonstrated activities ranging from neuroprotection and antioxidant effects to potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B).[6][7][8] Specifically, 6-methylcoumarin has shown promising antifungal and antibacterial activity.[9] These findings provide a strong rationale for a focused investigation into the this compound structure.
The Rationale for In Silico Investigation
In silico modeling offers a powerful, time- and cost-effective approach to explore the therapeutic potential of molecules like this compound.[10] By simulating molecular interactions and predicting pharmacokinetic properties computationally, researchers can:
-
Identify and prioritize potential biological targets.
-
Elucidate plausible binding modes and key molecular interactions.
-
Assess the stability of the ligand-protein complex over time.
-
Evaluate drug-likeness and predict potential liabilities early in the discovery pipeline. [11] This computational pre-assessment is invaluable for generating well-founded hypotheses that can guide and streamline subsequent wet-lab experimental validation.
Foundational Steps: Preparing for the Simulation
Ligand Preparation: The this compound Molecule
Accurate representation of the ligand is critical for meaningful simulation results.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound. A reliable source is a chemical database like PubChem or a chemical supplier's catalog (e.g., ChemicalBook CAS#: 16299-22-2).[12] Alternatively, draw the structure using software like MarvinSketch or ChemDraw.
-
Convert to 3D: Use a program like Open Babel or the built-in features of molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure. This step is crucial to relieve any steric strain and find a low-energy, geometrically favorable conformation. Use a standard force field such as MMFF94 (Merck Molecular Force Field 94). This process ensures the ligand's starting geometry is realistic.[13]
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.
Target Identification and Preparation: Finding the Protein Partner
The choice of a protein target should be hypothesis-driven, based on the known pharmacology of related coumarin derivatives. For instance, given the known activity of similar compounds, potential targets could include protein kinases, monoamine oxidases, or carbonic anhydrases.[3][10]
Protocol: Protein Preparation
-
Source Protein Structure: Download the 3D crystal structure of the chosen target protein from the Worldwide Protein Data Bank (wwPDB), a global repository for macromolecular structures.[14][15][16] When selecting a structure (PDB ID), prioritize high resolution (e.g., < 2.5 Å) and the presence of a co-crystallized ligand, which helps validate the binding pocket.
-
Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, Discovery Studio). Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.[17]
-
Add Hydrogens: Since PDB files often lack explicit hydrogen atoms, add them according to standard geometries. This is critical for defining correct hydrogen bonding patterns.
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). Tools like H++ or PropKa can automate this process.
-
Handle Missing Residues/Loops: If the crystal structure has missing residues or loops, they can be modeled using homology modeling servers or tools within larger software packages. For routine docking, this may not be necessary if the missing sections are distant from the binding site.
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. This step relaxes the structure, particularly the newly added hydrogens, while keeping the heavy atoms of the backbone close to their crystallographic positions.
-
Save Processed Structure: Save the cleaned and prepared protein in a .pdb or .pdbqt format for use in subsequent steps.[18]
Core Methodology: Predicting Interactions
Molecular Docking: A Snapshot of Binding
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding affinity score.[19][20] It functions by using a search algorithm to explore various ligand conformations within the binding site and a scoring function to rank them.[19]
Protocol: Molecular Docking with AutoDock Vina [21]
-
Prepare PDBQT Files: Convert both the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.
-
Define the Binding Site (Grid Box): Specify the search space for the docking simulation by defining a 3D grid box. If a co-crystallized ligand was present in the original PDB file, center the grid on its location. Otherwise, use literature information or binding site prediction tools to identify the active site.[22][23]
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center coordinates of the grid box, and its dimensions (in Angstroms).[22]
-
Run Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).
-
Analyze Results: The primary output is the binding affinity. More negative values indicate stronger predicted binding.[20] It is essential to visually inspect the top-ranked poses using PyMOL or another visualizer to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.[23]
Data Presentation: Docking Results
Summarize the quantitative data in a clear table.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -9.5 | 0.000 | TYR326, PHE208, ILE199 |
| 2 | -9.2 | 1.345 | TYR326, PHE208, CYS172 |
| 3 | -8.9 | 2.108 | ILE199, GLN206, LEU171 |
Molecular Dynamics (MD) Simulation: The Molecule in Motion
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility, solvent effects, and complex stability.[24][25]
Protocol: MD Simulation using GROMACS [26][27]
-
Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or the Antechamber tool to generate a topology file (.itp) and parameter file (.prm) for this compound, compatible with the CHARMM or AMBER force fields.[28][29]
-
System Setup:
-
Complex Formation: Combine the coordinates of the best-docked pose of the ligand with the prepared protein structure.
-
Solvation: Place the complex in a simulation box (e.g., cubic, dodecahedron) and fill it with a chosen water model (e.g., TIP3P).[13]
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[25]
-
-
Simulation Steps:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (Canonical ensemble). Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (Isothermal-isobaric ensemble). This ensures the correct density.
-
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.[13]
-
-
Post-MD Analysis: Analyze the trajectory to understand the system's behavior. Common analyses include:
-
RMSD (Root Mean Square Deviation): To assess the stability of the protein backbone and the ligand's binding pose.
-
RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds over time.
-
Visualization: MD Simulation Workflow
Caption: Workflow for a typical protein-ligand molecular dynamics simulation.
Predictive Profiling: Is it a Viable Drug Candidate?
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A molecule's success as a drug depends not only on its binding affinity but also on its pharmacokinetic profile.[30] Early prediction of ADMET properties is crucial to avoid late-stage failures.[11]
Protocol: ADMET Prediction with SwissADME [31]
-
Input Structure: Navigate to the SwissADME web server and input the structure of this compound, typically as a SMILES string.
-
Run Prediction: Execute the analysis. The server computes a wide range of properties.
-
Interpret Output: Analyze the key parameters:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Lipinski's Rule of Five: A widely used filter for "drug-likeness." SwissADME will flag any violations.
-
Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Medicinal Chemistry: Alerts for promiscuity (PAINS) or undesirable chemical features.
-
Data Presentation: ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 236.27 g/mol | < 500 |
| LogP (iLOGP) | 3.15 | < 5 |
| H-bond Donors | 0 | < 5 |
| H-bond Acceptors | 2 | < 10 |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes/No (Target Dependent) |
| Lipinski Violations | 0 | 0 or 1 |
Synthesis and Future Directions
Integrating the Data: A Coherent Picture
The power of this in silico workflow lies in the integration of multiple data points. A promising candidate like this compound would ideally exhibit:
-
Strong binding affinity to a relevant biological target in molecular docking.
-
A stable binding pose throughout an MD simulation, confirmed by low RMSD and persistent key interactions.
-
A favorable ADMET profile , indicating good drug-like properties and a low risk of pharmacokinetic issues.
Hypothesis Generation for Wet-Lab Validation
The computational results culminate in the generation of specific, testable hypotheses. For example:
-
"this compound is predicted to inhibit MAO-B with a sub-micromolar affinity by forming stable π-π stacking interactions with TYR326 and PHE208."
-
"The compound is predicted to have high gastrointestinal absorption and blood-brain barrier permeability, making it a suitable candidate for a centrally-acting therapeutic."
These precise hypotheses provide a clear roadmap for experimental validation, such as in vitro enzyme inhibition assays or cell-based permeability studies, thereby bridging the gap between computational prediction and preclinical development.
Limitations of In Silico Modeling
It is imperative to acknowledge the inherent limitations of these computational methods. Scoring functions in docking are approximations and can yield false positives. Force fields in MD are parameterized models of reality. ADMET predictions are based on statistical models derived from limited datasets. Therefore, in silico results should always be interpreted as predictive guidance rather than absolute truth, requiring rigorous experimental validation.
References
- 1. [PDF] Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review) | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 16299-22-2 [m.chemicalbook.com]
- 13. connectsci.au [connectsci.au]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. rcsb.org [rcsb.org]
- 16. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. KBbox: Methods [kbbox.h-its.org]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. youtube.com [youtube.com]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 25. compchems.com [compchems.com]
- 26. GROMACS Tutorials [mdtutorials.com]
- 27. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 28. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 29. m.youtube.com [m.youtube.com]
- 30. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 31. SwissADME: Significance and symbolism [wisdomlib.org]
Spectroscopic Characterization of 6-Methyl-4-phenylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 6-Methyl-4-phenylcoumarin. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide presents expected spectral characteristics based on closely related analogs and general principles of spectroscopic analysis for coumarin derivatives. The information herein is intended to serve as a valuable resource for professionals engaged in the synthesis, analysis, and application of this class of compounds.
Introduction to this compound
This compound is a synthetic derivative of coumarin, a benzopyrone that forms the core of numerous natural products and pharmacologically active compounds. The structural uniqueness of this compound, featuring a methyl group at the 6-position and a phenyl group at the 4-position, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, necessitating the use of various spectroscopic techniques.
Molecular Structure:
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound. The data is presented in a comparative format, drawing on established values for coumarin and its methylated and phenylated derivatives to predict the spectral features of the target molecule.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-3 | ~ 6.2 - 6.5 | Singlet (s) | The vinylic proton at C3 is typically a sharp singlet in 4-substituted coumarins. |
| Phenyl-H (ortho, meta, para) | ~ 7.2 - 7.6 | Multiplet (m) | The five protons of the 4-phenyl group will appear as a complex multiplet. |
| H-5 | ~ 7.4 - 7.6 | Doublet (d) | Coupled to H-7 (meta coupling, small J). |
| H-7 | ~ 7.1 - 7.3 | Doublet of Doublets (dd) | Coupled to H-5 (meta coupling) and H-8 (ortho coupling). |
| H-8 | ~ 7.0 - 7.2 | Doublet (d) | Coupled to H-7 (ortho coupling). |
| 6-CH₃ | ~ 2.4 - 2.5 | Singlet (s) | The methyl protons will appear as a singlet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (C-2) | ~ 160 - 162 | The lactone carbonyl carbon is significantly deshielded. |
| C-3 | ~ 115 - 120 | Vinylic carbon. |
| C-4 | ~ 150 - 155 | Quaternary carbon attached to the phenyl group. |
| C-4a | ~ 118 - 122 | Bridgehead carbon. |
| C-5 | ~ 125 - 128 | Aromatic CH. |
| C-6 | ~ 135 - 140 | Quaternary carbon attached to the methyl group. |
| C-7 | ~ 128 - 132 | Aromatic CH. |
| C-8 | ~ 116 - 119 | Aromatic CH. |
| C-8a | ~ 153 - 156 | Bridgehead carbon. |
| Phenyl C (ipso) | ~ 135 - 138 | Quaternary carbon of the phenyl ring attached to C-4. |
| Phenyl C (ortho, meta, para) | ~ 127 - 130 | Aromatic CH of the phenyl ring. |
| 6-CH₃ | ~ 20 - 22 | Methyl carbon. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common technique.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment | Notes |
| 236 | [M]⁺ | Molecular ion peak. |
| 208 | [M - CO]⁺ | Loss of carbon monoxide is a characteristic fragmentation pattern for coumarins.[3] |
| 180 | [M - 2CO]⁺ | Subsequent loss of a second CO molecule. |
| 179 | [M - CO - H]⁺ | Loss of a hydrogen radical following the loss of CO. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | ~ 1700 - 1730 | Strong |
| C=C (Aromatic) | ~ 1600 - 1450 | Medium to Strong |
| C-O (Ester) | ~ 1250 - 1050 | Strong |
| C-H (Aromatic) | ~ 3100 - 3000 | Medium |
| C-H (Alkyl) | ~ 2980 - 2850 | Medium |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of coumarin derivatives. Instrument parameters should be optimized for the specific sample and instrument.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used with a spectral width of approximately 0 to 200 ppm. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid probe) into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph for separation before entering the mass spectrometer.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural assignment, it is crucial to obtain and interpret the actual experimental spectra of a purified sample.
References
A Technical Guide to Coumarin Derivatives: Natural Sources vs. Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a diverse class of benzopyrone-based heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities. This technical guide provides an in-depth comparison of the two primary avenues for obtaining these valuable scaffolds: extraction from natural sources and chemical synthesis. We will explore the intricacies of both approaches, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This guide aims to equip researchers with the necessary information to make informed decisions regarding the acquisition of coumarin derivatives for their research and development endeavors.
Introduction
Coumarin and its derivatives are naturally occurring compounds found in a variety of plants, fungi, and bacteria.[1][2] They are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4][5] The versatile structure of the coumarin scaffold makes it a privileged motif in drug discovery and development.[3] The choice between isolating these compounds from natural sources or pursuing a synthetic route depends on several factors, including the desired purity, scalability, cost-effectiveness, and the potential for structural modification.
Natural Sources of Coumarin Derivatives
Coumarins are widespread in the plant kingdom, with notable concentrations found in families such as Asteraceae, Rutaceae, and Fabaceae.[1][6] Tonka beans (Dipteryx odorata) and certain species of cinnamon (Cinnamomum cassia) are particularly rich sources of coumarin itself.[7][8][9] Other dietary sources include various fruits, vegetables, and spices.[2][6] Microorganisms, including some species of Streptomyces and Aspergillus, have also been identified as producers of coumarin derivatives.[2]
Extraction of Coumarins from Natural Sources
The isolation of coumarins from plant material typically involves extraction with organic solvents. The choice of solvent and extraction technique significantly impacts the yield and purity of the final product.
2.1.1. Data Presentation: Yields from Natural Sources
The yield of coumarin and its derivatives from natural sources can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed.
| Coumarin Derivative | Natural Source | Plant Part | Extraction Method | Yield | Reference(s) |
| Coumarin | Dipteryx odorata (Tonka Bean) | Seeds | Not specified | 1.5% - 10% | [7][8] |
| Coumarin | Cinnamomum cassia | Bark | Methanol Extraction | 916.71 mg/kg | [9] |
| Coumarin | Cinnamomum cassia | Bark | Not specified | 700 - 12,000 mg/kg | [10] |
| Coumarin | Melilotus officinalis | Not specified | Ethanol Maceration | 316.37 mg/100g | [4] |
| Umbelliferone & Herniarin | Matricaria chamomilla | Flowers | Maceration | Higher than other methods | [2] |
| Fraxidin & Daphnoretin | Artemisia keiskeana | Aerial Parts | Methanol Extraction | 1.31 - 5.93 mg/g DW (Fraxidin) | [11] |
| Various Coumarins | Pterocaulon balansae | Aerial Parts | Aqueous Extraction | 0.584 - 54 mg/g | [12] |
| Coumarin | Ficus carica (Fig) | Fruit | Microwave-assisted | 0.67 g from 5g powder | [13][14] |
2.1.2. Experimental Protocols for Extraction
Below are detailed methodologies for common extraction techniques used to isolate coumarins from plant materials.
Protocol 1: Soxhlet Extraction
-
Preparation of Plant Material: Dry the plant material (e.g., leaves, bark, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Place a known quantity of the powdered plant material into a thimble. The thimble is then placed into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a distillation flask with a suitable solvent (e.g., petroleum ether, ethanol, methanol, chloroform).[15] The volume of the solvent should be approximately 2.5 times the volume of the Soxhlet extractor chamber.
-
Heating: Heat the distillation flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
Siphoning: Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for several hours or even days.[16]
-
Concentration: After extraction, the solvent is removed from the flask using a rotary evaporator to yield the crude extract containing the coumarins.[16]
-
Purification: The crude extract can be further purified using techniques such as column chromatography.[16]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described for Soxhlet extraction.
-
Mixing: Place a known amount of the powdered plant material into a flask and add a specific volume of the chosen extraction solvent (e.g., ethanol-water mixtures).[17]
-
Sonication: Immerse the flask in an ultrasonic bath. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes).[15][17] The temperature of the bath should be controlled.
-
Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.
-
Concentration and Purification: Concentrate the extract using a rotary evaporator and purify the coumarins as needed.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material.
-
Mixing: Place the powdered material in a microwave-safe extraction vessel and add the extraction solvent.
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with a set power (e.g., 180-300W) for a short duration (e.g., 5-10 minutes), while monitoring the temperature.[13][18]
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract to remove the solid residue.
-
Concentration and Purification: Concentrate the filtrate to obtain the crude extract and proceed with purification.
Synthetic Routes to Coumarin Derivatives
Chemical synthesis offers a powerful alternative to natural extraction, providing access to a wide variety of coumarin derivatives with high purity and in large quantities. Several named reactions are cornerstones of coumarin synthesis.
Key Synthetic Methodologies
3.1.1. Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[19]
3.1.2. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base.[20]
3.1.3. Perkin Reaction
The Perkin reaction is a classic method for coumarin synthesis, involving the condensation of salicylaldehyde with an acid anhydride in the presence of its corresponding carboxylate salt.[7][21]
3.1.4. Wittig Reaction
The Wittig reaction provides another route to coumarins, often involving an intramolecular reaction of a phosphorane derived from a salicylaldehyde derivative.[13][22]
Data Presentation: Yields from Synthetic Routes
The yields of synthetic routes are highly dependent on the specific substrates, catalysts, and reaction conditions used.
| Reaction | Substrates | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference(s) |
| Pechmann | Resorcinol, Ethyl acetoacetate | H₂SO₄ | Not specified | 7-Hydroxy-4-methylcoumarin | Good | [19] |
| Pechmann | Phenol, Ethyl acetoacetate | InCl₃ | Ball mill, RT | 4-Methyl-2H-chromen-2-one | 90 | [3] |
| Knoevenagel | Salicylaldehyde, Diethyl malonate | L-proline | Ethanol, 80°C, 18h | Coumarin-3-carboxylate | Not specified | [3][20] |
| Knoevenagel | o-Vanillin, Dimethyl malonate | Lithium sulfate | Solvent-free, ultrasound | 3-Carboxylated coumarin | 96-97 | [23] |
| Perkin | Salicylaldehyde, Acetic anhydride | Sodium acetate | Up to 200°C | Coumarin | Not specified | [21] |
| Wittig | o-Hydroxybenzaldehyde, Ethyl 2-bromoacetate | Triphenylphosphine, Triethylamine | Solvent-free | 2-Oxo-2H-coumarin derivatives | Good | [24] |
Experimental Protocols for Synthesis
Protocol 4: Pechmann Condensation (Microwave-Assisted)
-
Reactant Mixture: In a microwave-safe vessel, combine the substituted phenol (1 mmol), ethyl acetoacetate (1 mmol), and a catalyst such as FeF₃ (0.05 g).[18]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for a specified time (e.g., 1-10 minutes), monitoring the temperature.[18]
-
Work-up: After cooling, the crude product often solidifies.
-
Purification: Recrystallize the solid product from a suitable solvent, such as ethanol, to obtain the pure coumarin derivative.[18]
Protocol 5: Knoevenagel Condensation (Conventional Heating)
-
Reactant Mixture: In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and an active methylene compound (e.g., diethyl malonate, 1.1 mmol) in a suitable solvent like ethanol.[20]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or L-proline.[20]
-
Heating: Stir the mixture at a specific temperature (e.g., 80°C) for a set duration (e.g., 18 hours).[20] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, reduce the solvent volume using a rotary evaporator.
-
Crystallization: Induce crystallization by cooling the concentrated solution. If necessary, add a non-polar solvent like diethyl ether to aid precipitation.[20]
-
Purification: Collect the crystals by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.
Protocol 6: Perkin Reaction
-
Reactant Mixture: Heat a mixture of salicylaldehyde, acetic anhydride, and sodium acetate.[21][25] The molar ratios of the reactants can be varied.[25]
-
Heating: Maintain the reaction at an elevated temperature (up to 200°C).[21]
-
Work-up: The work-up procedure may involve washing with water to remove impurities.[25]
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or recrystallization.[25]
Signaling Pathways and Experimental Workflows
Coumarin derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Key Signaling Pathways Modulated by Coumarins
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some coumarin derivatives have been shown to inhibit this pathway, leading to anticancer effects.[26][27]
-
NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immunity. Certain coumarins can inhibit the NF-κB pathway, contributing to their anti-inflammatory properties.[28][29]
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Several natural coumarins activate this pathway, leading to antioxidant and anti-inflammatory effects.[1][20]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and immune responses. Some coumarin derivatives can modulate JAK/STAT signaling.[16][30]
-
Apoptosis Pathways: Coumarins can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[3][21][23][31]
Visualizations of Pathways and Workflows
Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Coumarin Derivatives
Caption: PI3K/Akt/mTOR pathway and points of inhibition by coumarins.
Diagram 2: Overview of the NF-κB Signaling Pathway and its Inhibition
Caption: NF-κB signaling pathway and inhibitory actions of coumarins.
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References
- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cslib.contentdm.oclc.org [cslib.contentdm.oclc.org]
- 7. chestofbooks.com [chestofbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajsat.org [ajsat.org]
- 14. trp.org.in [trp.org.in]
- 15. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 16. A coumarin-furoxan hybrid as novel nitric oxide donor induced cell apoptosis and ferroptosis in NSCLC by promoting S-nitrosylation of STAT3 and negative regulation of JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. jbino.com [jbino.com]
- 20. mdpi.com [mdpi.com]
- 21. bpasjournals.com [bpasjournals.com]
- 22. Solvent preextraction influenced to coumarin and glucose binding capacity of cinnamomi's extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vitro Mechanisms of 6-Methyl-4-phenylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro mechanism of action of 6-Methyl-4-phenylcoumarin and its derivatives. Drawing from a comprehensive review of the scientific literature, this document details the established inhibitory effects on key enzymes and delves into the potential anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition
The most well-documented in vitro mechanism of action for derivatives of this compound is the potent and selective inhibition of monoamine oxidase B (MAO-B). MAO-B is a crucial enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Quantitative Data: MAO-B Inhibitory Activity
The following table summarizes the in vitro MAO-B inhibitory activity of 8-Bromo-6-methyl-3-phenylcoumarin and its methoxy-substituted derivatives, which are structurally very similar to this compound.[1]
| Compound | Substituent on 3-phenyl ring | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 3 | Unsubstituted | 11.05 ± 0.81 | > 100 | > 9050 |
| 4 | 4'-methoxy | 3.23 ± 0.49 | > 100 | > 30960 |
| 5 | 3',4'-dimethoxy | 7.12 ± 0.01 | > 100 | > 14045 |
| Selegiline (Reference) | - | 19.60 | - | - |
Experimental Protocol: In Vitro MAO Inhibition Assay[1]
This protocol describes a fluorometric method for determining the MAO-A and MAO-B inhibitory activity of test compounds.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (pH 7.4)
-
Test compound (e.g., 8-Bromo-6-methyl-3-phenylcoumarin)
-
Reference inhibitors (e.g., Selegiline for MAO-B)
-
96-well microplates (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in sodium phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare the detection solution containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the detection solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Potential Anticancer Mechanisms of Action
While the direct anticancer activity of this compound is not as extensively studied as its MAO-B inhibitory effects, the broader class of coumarin derivatives has demonstrated significant potential in cancer research.[1] The following sections outline the key anticancer mechanisms observed for related coumarin compounds, suggesting promising avenues for future investigation of this compound.
Induction of Apoptosis
Many coumarin derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[1] This is a critical mechanism for eliminating cancerous cells and is often mediated through the intrinsic (mitochondrial) pathway.
The following table summarizes the cytotoxic activity (IC50 values) of selected coumarin derivatives against various human cancer cell lines.
| Coumarin Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 7-Hydroxy-4-phenylcoumarin derivative (4d) | AGS | Gastric | 2.63 ± 0.17 | [2] |
| 7-Hydroxycoumarin | SKOV3/CIS | Cisplatin-resistant ovarian | 12 | [2] |
| 7-Hydroxy-4-methylcoumarin derivative (4) | HL-60 | Leukemia | 8.09 | [2] |
| 7-Hydroxy-4-methylcoumarin derivative (4) | MCF-7 | Breast | 3.26 | [2] |
| 7-Hydroxy-4-methylcoumarin derivative (4) | A549 | Lung | 9.34 | [2] |
| Geranylated 4-phenylcoumarin (DMDP-1) | PC-3 | Prostate | 9.0 | [3] |
| Geranylated 4-phenylcoumarin (DMDP-2) | DU 145 | Prostate | 24.0 | [3] |
This protocol describes the use of flow cytometry to detect and quantify apoptosis.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Cell Cycle Arrest
Certain coumarin derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly in the G1 or G2/M phases.[1] This action is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Modulation of Signaling Pathways
Coumarins have been reported to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Conclusion
The in vitro mechanism of action of this compound and its derivatives is multifaceted. The most robustly characterized activity is the potent and selective inhibition of MAO-B, positioning these compounds as promising candidates for the development of therapeutics for neurodegenerative diseases. Furthermore, based on the extensive research on the broader coumarin class, there is a strong rationale for investigating the potential of this compound as an anticancer agent. Future in vitro studies should aim to confirm whether it can induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways in various cancer cell lines. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such research endeavors.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of 6-Methyl-4-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of 6-Methyl-4-phenylcoumarin, a synthetic derivative of the coumarin scaffold, which is of significant interest in oncological research. Coumarins, a class of natural compounds, and their synthetic analogs have demonstrated a range of pharmacological activities, including notable cytotoxic effects against various cancer cell lines.[1][2] This document outlines the key experimental protocols, summarizes relevant cytotoxicity data, and illustrates associated cellular pathways to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound in Cancer Research
Coumarin and its derivatives are a well-established class of heterocyclic compounds recognized for their diverse biological activities.[3] The substitution of the coumarin nucleus, such as the addition of a methyl group at the C6 position and a phenyl group at the C4 position, can significantly influence its cytotoxic potential.[2][4] Preliminary cytotoxicity screening is a critical first step in the drug discovery process to identify and characterize the anticancer properties of novel compounds like this compound.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of coumarin derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for 6-methylcoumarin and other structurally related coumarin derivatives against a panel of human cancer cell lines. It is important to note that direct cytotoxic data for this compound is not extensively available in the reviewed literature; therefore, data for analogous compounds are presented to provide valuable insights.[4]
Table 1: Cytotoxicity of 6-Methylcoumarin and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 6-Methylcoumarin | HEp-2 (Larynx Epidermoid Carcinoma) | 1.76 ± 0.16 (mM) |
| 6-Methylcoumarin | Caco-2 (Colorectal Adenocarcinoma) | 1.88 ± 0.36 (mM) |
| 6-Methylcoumarin | HCT-8 (Ileocecal Adenocarcinoma) | 1.61 ± 0.71 (mM) |
| 7,8-dihydroxy-4-methylcoumarin derivative | K562 (Chronic Myelogenous Leukemia) | 42.4 |
| 7,8-dihydroxy-4-methylcoumarin derivative | LS180 (Colon Adenocarcinoma) | 25.2 |
| 7,8-dihydroxy-4-methylcoumarin derivative | MCF-7 (Breast Adenocarcinoma) | 25.1 |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 |
Data compiled from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.[5][6]
Table 2: Cytotoxicity of 4-Phenylcoumarin and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Geranylated 4-phenylcoumarin (DMDP-1) | HeLa (Cervical Cancer) | 2.40 ± 0.60 |
| Geranylated 4-phenylcoumarin (DMDP-1) | A-549 (Lung Carcinoma) | 1.5 ± 0.24 |
| Geranylated 4-phenylcoumarin (DMDP-1) | PC-3 (Prostate Cancer) | 5.85 ± 1.07 |
| Geranylated 4-phenylcoumarin (DMDP-1) | LS-180 (Colon Cancer) | 5.44 ± 0.24 |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | 2.63 ± 0.17 |
Data compiled from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.[7][8]
Experimental Protocols
The following section details a generalized methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[1]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the cytotoxicity of a compound.
Potential Signaling Pathway Modulation by Coumarin Derivatives
While the specific signaling pathways modulated by this compound require further investigation, many coumarin derivatives have been shown to exert their cytotoxic effects by interfering with key cellular signaling cascades, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][10]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by coumarins.
Conclusion
The preliminary cytotoxicity screening of this compound is an essential step toward understanding its potential as an anticancer agent. The methodologies and data presented in this guide provide a framework for conducting these initial in vitro evaluations. Further studies are warranted to elucidate the precise mechanisms of action, including the specific signaling pathways involved and the induction of apoptosis, to fully characterize the therapeutic promise of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Phenylcoumarin Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-phenylcoumarin scaffold, a prominent heterocyclic motif, has garnered significant attention in the field of medicinal chemistry due to its wide array of pharmacological activities. This versatile structure, found in both natural products and synthetic compounds, serves as a valuable template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 3-phenylcoumarin core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its potential in anticancer, antioxidant, anti-inflammatory, and neuroprotective applications.
Data Presentation: A Quantitative Overview of Biological Activities
The biological efficacy of 3-phenylcoumarin derivatives has been extensively evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data for representative compounds across key therapeutic areas, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Selected 3-Phenylcoumarin Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 (Liver) | MTT Assay | Not specified, but potent | [1] |
| 7,8-diacetoxy-3-arylcoumarin derivatives | PC-3 (Prostate), MDA-MB-231 (Breast) | Not specified | Potent activity reported | [1] |
| Coumarin-stilbene hybrid (Compound 64) | KB (Oral) | MTT Assay | 5.18 | [1] |
| 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin | RAW264.7 (Macrophage) | Nitric Oxide Production | 6.9 | [2] |
| 3-(4-chlorophenyl)-8-methoxycoumarin | Soybean Lipoxygenase Assay | Not specified | Potent activity reported | [2] |
| Geranyloxy-derived 3-phenylcoumarin | Soybean Lipoxygenase Assay | Not specified | 10 | [2] |
| 3-phenylcoumarin with 1,2,3-triazole residue | Egg-albumin denaturation | Not specified | 15.78 | [2] |
| Coumarin | HeLa (Cervical) | MTT Assay | 54.2 | [3] |
Table 2: Antioxidant Activity of Selected 3-Phenylcoumarin Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) or Activity | Reference |
| 8-hydroxy-3-(4′-hydroxyphenyl)coumarin | DPPH radical scavenging | 65.9% scavenging | [2] |
| 8-hydroxy-3-(4′-hydroxyphenyl)coumarin | Superoxide radical scavenging | 71.5% scavenging | [2] |
| 4-hydroxycoumarin derivatives | DPPH radical scavenging | Potent activity reported | [4] |
| 5-chloro-4-hydroxycoumarin | DPPH radical scavenging | 712.85 | [4] |
| 7-hydroxy-4-methylcoumarin | DPPH radical scavenging | 872.97 | [4] |
Table 3: Anti-inflammatory Activity of Selected 3-Phenylcoumarin Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) or Inhibition | Reference |
| 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin | Nitric oxide production in RAW264.7 cells | 6.9 | [2][5] |
| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | Nitric oxide production in RAW264.7 cells | 8.5 | [5] |
| 3-(4-chlorophenyl)-8-methoxycoumarin | Soybean lipoxygenase inhibition | Potent activity reported | [2] |
| Geranyloxy-derived 3-phenylcoumarin | Soybean lipoxygenase inhibition | 10 | [2] |
| 3-phenylcoumarin with 1,2,3-triazole residue | Egg-albumin denaturation | 15.78 | [2] |
Table 4: Neuroprotective Activity (MAO-B Inhibition) of Selected 3-Phenylcoumarin Derivatives
| Compound/Derivative | Assay | IC₅₀ (nM) | Reference |
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | MAO-B Inhibition | 27,000 | [2] |
| 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin | MAO-B Inhibition | 3.23 | [2] |
| 6-bromo-8-methoxy-3-(4′-methoxyphenyl)coumarin | MAO-B Inhibition | 1.35 | [2] |
| 3-(3′-bromophenyl)-6-methylcoumarin | MAO-B Inhibition | 0.134 | [2] |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B Inhibition | 1 | [6] |
| Phenyl-substituted coumarin (12a) | MAO-B Inhibition | 760 | [7] |
| Phenyl-substituted coumarin (22d) | MAO-B Inhibition | 570 | [7] |
| Most potent derivative (1) | MAO-B Inhibition | 56 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides step-by-step protocols for the synthesis of the 3-phenylcoumarin scaffold and key biological assays.
Synthesis of 3-Phenylcoumarin Derivatives via Perkin Reaction
The Perkin reaction is a classical and widely used method for the synthesis of 3-phenylcoumarins.[1]
Materials:
-
Substituted salicylaldehyde
-
Substituted phenylacetic acid
-
Acetic anhydride
-
Triethylamine or other suitable base
-
Solvent (e.g., toluene, xylene)
-
Hydrochloric acid (for hydrolysis of acetate intermediates)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of the substituted salicylaldehyde (1 equivalent), substituted phenylacetic acid (1.2 equivalents), and triethylamine (2 equivalents) in acetic anhydride (5-10 volumes) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove unreacted acids.
-
The crude product, often an acetoxy derivative, is then subjected to hydrolysis. The solid is suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 10:1 v/v) and heated at reflux for 2-3 hours.
-
After cooling, the product is precipitated by adding water, filtered, and washed until neutral.
-
The crude 3-phenylcoumarin is dried and purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
3-Phenylcoumarin derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 3-phenylcoumarin derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
3-Phenylcoumarin derivatives (dissolved in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the 3-phenylcoumarin derivatives and the positive control in methanol.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample dilutions or the positive control to the respective wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
3-Phenylcoumarin derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac (as a positive control)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.
-
The animals are divided into groups: a control group (vehicle), a positive control group (standard drug), and test groups (different doses of the 3-phenylcoumarin derivative).
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: Inhibition (%) = [(V_c - V_t) / V_c] * 100, where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Neuroprotective Activity: Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric or colorimetric assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary substrate from a kit)
-
Pargyline or Selegiline (as a positive control for MAO-B inhibition)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
3-Phenylcoumarin derivatives (dissolved in DMSO)
-
Black 96-well microtiter plates (for fluorometric assays)
-
Fluorescence or absorbance microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the MAO-B enzyme, and the 3-phenylcoumarin derivative at various concentrations. Include a control with the enzyme and buffer only, and a positive control with the enzyme and a known MAO-B inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO-B substrate to all wells.
-
Incubate the plate at 37°C for a specific period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution, if required by the kit).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
The percentage of MAO-B inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 3-phenylcoumarins stem from their ability to modulate various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Anticancer Mechanism: Induction of Apoptosis
Many 3-phenylcoumarin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by 3-phenylcoumarins.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of 3-phenylcoumarins are often attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Neuroprotective Mechanism: Monoamine Oxidase B (MAO-B) Inhibition
The potential of 3-phenylcoumarins in the treatment of neurodegenerative diseases like Parkinson's disease is linked to their ability to selectively inhibit MAO-B, an enzyme responsible for the degradation of dopamine.
Caption: Mechanism of MAO-B inhibition by 3-phenylcoumarins.
Conclusion
The 3-phenylcoumarin scaffold represents a highly privileged and versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore and exploit the full potential of this remarkable chemical entity in the ongoing quest for new and effective treatments for a multitude of human diseases. Further research into the structure-activity relationships and the precise molecular targets of 3-phenylcoumarin derivatives will undoubtedly pave the way for the design of next-generation drugs with enhanced potency and selectivity.
References
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. 3-Arylcoumarins: synthesis and potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
An In-depth Technical Guide to Investigating the Antioxidant Potential of Substituted Coumarins for Drug Discovery
Abstract
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic investigation of substituted coumarins as potential antioxidant agents. We delve into the fundamental mechanisms of oxidative stress and the chemical principles governing the antioxidant action of coumarins, including radical scavenging and metal chelation.[5][6][7] A core focus is placed on elucidating the structure-activity relationships (SAR) that dictate antioxidant efficacy, highlighting the critical role of hydroxyl groups and the influence of various substituents on the coumarin scaffold.[5][8] This guide presents detailed, field-proven protocols for key in vitro antioxidant assays—DPPH, ABTS, and Nitric Oxide scavenging—explaining the causality behind experimental choices to ensure self-validating and reproducible results. Finally, we bridge the gap from initial screening to preclinical consideration, discussing the therapeutic potential and future directions for developing coumarin-based antioxidants as next-generation therapeutic agents.[9][10][11]
Section 1: Introduction to Coumarins and Oxidative Stress
The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry
Coumarins are a prominent class of naturally occurring and synthetic compounds characterized by a 2H-chromen-2-one core, consisting of fused benzene and α-pyrone rings.[1] This scaffold is considered "privileged" because its versatile structure can be extensively modified, allowing for interaction with a wide array of biological targets.[12] Consequently, coumarin derivatives exhibit a remarkable range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and, notably, antioxidant properties.[2][10][13][14] Their excellent charge and electron transport properties, coupled with high bioavailability and relatively low toxicity for many derivatives, make them ideal candidates for drug design and development.[5][10]
The Double-Edged Sword: Reactive Oxygen Species (ROS) and Oxidative Stress
Reactive Oxygen Species (ROS), such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism.[5] In controlled amounts, they function as critical signaling molecules. However, an imbalance between the production of ROS and the body's ability to neutralize them leads to a state of oxidative stress . This excess of ROS can inflict significant damage on vital biomolecules, including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, cardiovascular diseases, and diabetes.[15][16]
Antioxidants: Mechanisms of Cellular Defense
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Their protective mechanisms are broadly categorized as:
-
Direct Radical Scavenging: Directly donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize a free radical. Hydroxycoumarins are typical phenolic compounds that excel as potent free radical scavengers through these mechanisms.[7][8]
-
Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Antioxidants with chelating properties can bind these metal ions, rendering them inactive and preventing radical formation.[5]
-
Enzyme Inhibition: Certain coumarins can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and lipoxygenase, thereby reducing the overall oxidative burden.[17]
Section 2: The Chemical Basis of Antioxidant Activity in Coumarins
Structure-Activity Relationships (SAR) for Antioxidant Potential
The antioxidant capacity of a coumarin derivative is not inherent to the core structure alone but is profoundly influenced by the nature and position of its substituents. A deep understanding of SAR is crucial for the rational design of potent antioxidant agents.
-
The Critical Role of Hydroxyl (-OH) Groups: The presence, number, and location of hydroxyl groups on the benzene ring are the most critical determinants of antioxidant activity.[8] Hydroxylated coumarins, particularly those with ortho-dihydroxy (catecholic) arrangements, such as 7,8-dihydroxycoumarins (e.g., daphnetin) and 6,7-dihydroxycoumarins (e.g., esculetin), are exceptionally potent scavengers.[5][8][17] The ortho-hydroxyl configuration enhances hydrogen-donating ability and stabilizes the resulting phenoxyl radical through resonance.
-
Influence of Substitution Position:
-
C7-OH: A hydroxyl group at the C7 position is a common feature in many active antioxidant coumarins (e.g., umbelliferone).[2]
-
C6 and C8 Positions: Hydroxylation at these positions also contributes positively to antioxidant capacity.
-
C3 and C4 Positions: Substitution at the C3 and C4 positions of the α-pyrone ring can modulate activity. For instance, the introduction of certain aryl substituents at the C3 position has been shown to yield highly active radical scavengers.[2] A methyl group at C4, however, can sometimes decrease activity compared to a simple hydroxylated coumarin.[5]
-
-
Effects of Other Substituents:
-
Methoxy (-OCH₃) Groups: While generally less effective than hydroxyl groups, methoxy substituents can still contribute to antioxidant activity, though to a lesser extent.
-
Electron-Donating Groups: Groups that donate electrons to the aromatic ring tend to enhance antioxidant activity by facilitating hydrogen or electron donation.
-
Hybridization: Conjugating the coumarin scaffold with other pharmacophores known for antioxidant properties, such as thiazoles, sulfonamides, or amino acids, can lead to synergistic effects and novel mechanisms of action.[4][5]
-
Diagram: Key SAR Features for Antioxidant Activity
The following diagram illustrates the key structural features of the coumarin scaffold that influence its antioxidant potential.
Caption: Key structure-activity relationship (SAR) features for substituted coumarins.
Section 3: Methodologies for In Vitro Evaluation of Antioxidant Potential
A multi-assay approach is essential for a comprehensive evaluation of a compound's antioxidant profile, as different assays reflect different mechanisms of action.
Overview of Common Assays Workflow
The initial screening of substituted coumarins typically follows a logical workflow from broad-spectrum radical scavenging assays to more specific mechanistic studies.
Caption: Standard workflow for the in vitro antioxidant screening of coumarins.
Free Radical Scavenging Assays
-
Principle and Rationale: This is one of the most common and rapid methods for evaluating antioxidant capacity.[18] DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[16][18] The degree of discoloration, measured spectrophotometrically at ~517 nm, is directly proportional to the scavenging activity of the compound. This assay primarily measures the capacity for Hydrogen Atom Transfer (HAT).
-
Detailed Experimental Protocol: [19][20]
-
Reagent Preparation:
-
Prepare a 0.002% to 0.004% (w/v) solution of DPPH in a suitable solvent like methanol or ethanol.[18][19] This solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the test coumarins and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
Create a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).[19]
-
-
Assay Procedure:
-
In a 96-well plate or individual test tubes, add 1 mL of the DPPH solution to 1 mL of each test compound concentration.
-
Prepare a control sample containing 1 mL of DPPH solution and 1 mL of the solvent.
-
Prepare a blank for each test compound concentration containing 1 mL of the compound and 1 mL of the solvent (to correct for any intrinsic color of the compound).
-
-
Incubation and Measurement:
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance of all samples at 517 nm using a UV-Visible Spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample (corrected for the blank).
-
-
-
Principle and Rationale: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance, measured at ~734 nm, quantifies the antioxidant activity. The ABTS assay is applicable to both hydrophilic and lipophilic compounds and is sensitive to both HAT and SET mechanisms.
-
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare test compounds and a positive control as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10-20 µL) of each test compound concentration to a larger volume (e.g., 180-190 µL) of the diluted ABTS•⁺ solution in a 96-well plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for approximately 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
-
-
Principle and Rationale: This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Nitric oxide is generated from a donor compound, typically sodium nitroprusside, in an aqueous solution at physiological pH.[16] The generated NO reacts with oxygen to form nitrite ions. The quantity of nitrite is then measured using the Griess reagent, which forms a colored azo dye that absorbs at ~546 nm.[18][20] An effective NO scavenger will compete with oxygen, reducing the amount of nitrite formed and thus decreasing the intensity of the color.[16]
-
Detailed Experimental Protocol: [20]
-
Reagent Preparation:
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water. This should be prepared fresh.
-
Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare test compounds and a positive control (e.g., Ascorbic acid) in PBS.
-
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with various concentrations of the test compounds.
-
Incubate the mixtures at 25°C for 150 minutes.
-
-
Measurement:
-
After incubation, add an equal volume of the Griess reagent to each sample.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance at 546 nm.
-
-
Calculation:
-
Calculate the percentage of NO scavenging using the same formula as for the DPPH assay.
-
-
Data Analysis and Interpretation
-
Calculating IC₅₀ Values: For each active compound, the concentration that causes 50% inhibition of the radical (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentrations. A lower IC₅₀ value signifies higher antioxidant potency.[5][18]
-
Data Presentation: Results should be summarized in a clear, tabular format for easy comparison between different substituted coumarins and the standard antioxidant.
Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀, µM) of Substituted Coumarins
| Compound | Substitution Pattern | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | NO Scavenging IC₅₀ (µM) |
| Coumarin | Unsubstituted | >500 | >500 | >500 |
| Cmpd 1 | 7-hydroxy | 85.2 | 65.4 | 110.7 |
| Cmpd 2 | 6,7-dihydroxy (Esculetin) | 15.6 | 9.8 | 25.3 |
| Cmpd 3 | 7,8-dihydroxy (Daphnetin) | 12.3 | 7.5 | 21.8 |
| Cmpd 4 | 7-hydroxy-4-methyl | 120.5 | 98.1 | 155.2 |
| Ascorbic Acid | (Standard) | 20.5 | 15.2 | 30.1 |
| Note: Data are hypothetical and for illustrative purposes only. |
Section 4: Advancing from In Vitro to Preclinical Development
The Need for Cell-Based and In Vivo Models
While in vitro assays are essential for initial screening and mechanistic insights, they do not fully replicate the complex biological environment. Positive hits from these assays must be validated in cell-based models (e.g., measuring intracellular ROS levels) and subsequently in animal models of oxidative stress-related diseases to assess their true therapeutic potential.
Considerations for Drug Development
-
ADMET Properties: A potent antioxidant must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to be a viable drug candidate.[10] Challenges such as poor bioavailability or off-target toxicity must be addressed during lead optimization.[10]
-
In Silico Prediction: Computational tools can be used to predict drug-likeness based on physicochemical properties. For instance, Lipinski's Rule of Five helps assess the potential for oral bioavailability, providing an early filter for drug candidates.[4]
Therapeutic Potential and Future Directions
The unique chemical scaffold of coumarins allows for the development of multifunctional drugs.[3] Future research is focused on designing coumarin hybrids that not only possess direct antioxidant activity but also target specific enzymes or signaling pathways involved in inflammatory and neurodegenerative diseases.[11] By optimizing the coumarin scaffold, researchers aim to develop next-generation therapeutic agents that can effectively combat diseases rooted in oxidative stress.[10]
Section 5: Conclusion
Investigating the antioxidant potential of substituted coumarins is a systematic process that combines rational chemical design with a tiered approach to biological evaluation. This guide outlines the foundational principles of coumarin SAR and provides robust, validated protocols for key in vitro assays. By understanding the causality behind experimental choices and meticulously analyzing the data, researchers can effectively identify and optimize novel coumarin derivatives. The ultimate goal is to translate these promising findings from the bench to the clinic, harnessing the therapeutic power of coumarins to combat a wide range of oxidative stress-mediated pathologies.
Section 6: References
-
Coumarins as antioxidants - PubMed. (URL: 9)
-
In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods - Journal of Advanced Pharmacy Education and Research. (URL: 13)
-
Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - MDPI. (URL: 1)
-
In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods - Journal of Advanced Pharmacy Education and Research. (URL: 18)
-
Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PubMed Central. (URL: 8)
-
Antioxidant Activity of Coumarins and Their Metal Complexes - PMC - NIH. (URL: 5)
-
In vitro Evaluation (Antioxidant Activity) of coumarin derivatives - Quantum University. (URL: 19)
-
The Antioxidant Activity of Coumarins and Flavonoids | Bentham Science Publishers. (URL: 15)
-
Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities. (URL: 17)
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed. (URL: 10)
-
The Antioxidant Activity of New Coumarin Derivatives - MDPI. (URL: 16)
-
Antioxidant Activity of Coumarins - Systematic Reviews in Pharmacy. (URL: 2)
-
Summary of the antioxidant structure-activity relationships of coumarins. - ResearchGate. (URL: 3)
-
Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC - NIH. (URL: 4)
-
Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC - NIH. (URL: 14)
-
Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes. | Semantic Scholar. (URL: 6)
-
Coumarin-based compounds as antioxidants. - ResearchGate. (URL: 21)
-
Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells - MDPI. (URL: 11)
-
Structure activity relationship of coumarin | Download Scientific Diagram - ResearchGate. (URL: 22)
-
Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PubMed Central. (URL: 7)
-
The antioxidant activity of new coumarin derivatives - PubMed. (URL: 23)
-
New Insights into the Chemistry and Antioxidant Activity of Coumarins - SciProfiles. (URL: 12)
-
(PDF) Antioxidant evaluation of some coumarin derivatives - ResearchGate. (URL: 20)
-
Antioxidant Activity of Coumarine Compounds. (URL: 24)
References
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes. | Semantic Scholar [semanticscholar.org]
- 7. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Publication: New Insights into the Chemistry and Antioxidant Activity of Coumarins [sciprofiles.com]
- 13. japer.in [japer.in]
- 14. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 18. japer.in [japer.in]
- 19. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Methodological & Application
Synthesis of 6-Methyl-4-phenylcoumarin via Modified Perkin Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-Methyl-4-phenylcoumarin. While the classical Perkin reaction is a cornerstone in the synthesis of coumarins, the introduction of a substituent at the C4 position requires a modified approach. This document elucidates the mechanistic nuances and provides a step-by-step procedure for this specific synthesis, tailored for professionals in chemical research and drug development.
Introduction: The Challenge of 4-Arylcoumarin Synthesis via Perkin-type Reactions
The Perkin reaction, first reported by William Henry Perkin in 1868, is a powerful method for the synthesis of α,β-unsaturated aromatic acids and coumarins.[1][2] The traditional reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[1] For coumarin synthesis, this typically involves salicylaldehyde and acetic anhydride to yield the parent coumarin.[3]
However, the synthesis of 4-substituted coumarins, particularly 4-arylcoumarins, presents a challenge for the standard Perkin reaction protocol. The classical mechanism favors the formation of a bond at the C3 position of the coumarin ring. To achieve substitution at the C4 position, a modified approach is necessary. This often involves the use of a phenylacetic acid derivative as the active methylene component. While several methods exist for the synthesis of 4-arylcoumarins, including the Pechmann condensation, Wittig reaction, and Suzuki cross-coupling, this note focuses on a modified Perkin-type condensation.[4]
Mechanistic Insight: Adapting the Perkin Reaction for C4-Arylation
The synthesis of this compound via a modified Perkin reaction involves the condensation of 5-methylsalicylaldehyde with phenylacetic anhydride in the presence of a base such as triethylamine or sodium phenylacetate. The key to achieving C4-substitution lies in the reactivity of the enolate generated from phenylacetic anhydride.
The reaction is initiated by the deprotonation of phenylacetic anhydride at the α-carbon by a base, forming a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of 5-methylsalicylaldehyde. Subsequent intramolecular cyclization (lactonization) and dehydration lead to the formation of the this compound. The use of phenylacetic anhydride and a suitable base is crucial for directing the substitution to the C4 position.
Experimental Protocol: Synthesis of this compound
This protocol details a robust method for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 5-Methylsalicylaldehyde | C₈H₈O₂ | 136.15 | 1.0 eq | >98% |
| Phenylacetic Anhydride | (C₈H₇O)₂O | 254.28 | 1.5 eq | >97% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 2.0 eq | >99% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | As solvent | >98% |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | >95% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For TLC | |
| Hexane | C₆H₁₄ | 86.18 | For TLC |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylsalicylaldehyde (1.0 eq), phenylacetic anhydride (1.5 eq), and triethylamine (2.0 eq) in acetic anhydride (used as a solvent, approximately 5-10 mL per gram of aldehyde).
-
Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water with constant stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold water, followed by a wash with a dilute solution of hydrochloric acid (e.g., 1 M) to remove any remaining triethylamine, and then again with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin and phenyl rings, a singlet for the methyl group, and a singlet for the vinylic proton at the C3 position. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, the methyl carbon, and the carbons of the pyrone ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the lactone (around 1720-1740 cm⁻¹), C=C stretching of the aromatic rings, and C-O stretching.[5] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₂O₂ = 236.27 g/mol ). |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained. |
| Side reactions. | Use freshly distilled reagents. The base and anhydride should be of high purity. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Ensure thorough washing during the work-up. Optimize the recrystallization solvent system. |
Conclusion
The synthesis of this compound can be successfully achieved through a modified Perkin reaction. This protocol provides a reliable method for obtaining this valuable compound, which can serve as a key intermediate in the development of new pharmaceutical agents and functional materials. Careful control of reaction conditions and purification procedures are essential for achieving high yields and purity.
References
Application Notes and Protocols for the Spectral Analysis of 6-Methyl-4-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-Methyl-4-phenylcoumarin. This document includes experimental protocols for its synthesis via Pechmann condensation, tabulated NMR data for a closely related compound due to the absence of specific data for this compound in the available literature, and visualizations to aid in understanding the experimental workflow.
Introduction
Coumarins are a significant class of benzopyrone compounds found in many plants and are of great interest to researchers due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The substitution pattern on the coumarin scaffold plays a crucial role in its biological activity. This compound is a derivative that is valuable in medicinal chemistry and serves as an important intermediate in the synthesis of other complex molecules. Accurate structural elucidation using spectroscopic methods like NMR is paramount for quality control and further development.
Spectroscopic Data
Table 1: ¹H NMR Spectral Data of 7-Methoxy-4-methyl-3-phenylcoumarin
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 5H | Phenyl-H |
| 7.25 | d | 1H | H-5 |
| 6.85 | dd | 1H | H-6 |
| 6.75 | d | 1H | H-8 |
| 3.85 | s | 3H | -OCH₃ |
| 2.20 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of 7-Methoxy-4-methyl-3-phenylcoumarin
| Chemical Shift (δ) ppm | Assignment |
| 161.0 | C-2 |
| 160.5 | C-7 |
| 155.0 | C-8a |
| 154.0 | C-4 |
| 136.0 | Phenyl-C (ipso) |
| 129.5 | Phenyl-C |
| 128.5 | Phenyl-C |
| 128.0 | Phenyl-C |
| 126.0 | C-5 |
| 113.0 | C-4a |
| 112.5 | C-3 |
| 101.0 | C-8 |
| 100.5 | C-6 |
| 55.8 | -OCH₃ |
| 16.5 | -CH₃ |
Experimental Protocols
The synthesis of this compound can be achieved through the Pechmann condensation, a classic and widely used method for preparing coumarins.
3.1. Synthesis of this compound via Pechmann Condensation
Materials:
-
p-Cresol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine equimolar amounts of p-cresol and ethyl benzoylacetate.
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (acting as a catalyst and dehydrating agent) to the mixture with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-cold water.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
3.2. NMR Sample Preparation
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
The sample is now ready for ¹H and ¹³C NMR analysis.
Visualizations
4.1. Synthesis and Analysis Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its spectral analysis.
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Methyl-4-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the characteristic mass spectrometry fragmentation pattern of 6-Methyl-4-phenylcoumarin, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fragmentation behavior is crucial for its identification, structural elucidation, and metabolic studies. This document provides a proposed fragmentation pathway based on Electron Ionization (EI) mass spectrometry, supported by data from related coumarin analogs. A detailed experimental protocol for sample analysis is also presented, along with a summary of expected fragment ions.
Introduction
Coumarins are a large class of benzopyrone compounds, renowned for their diverse pharmacological activities. This compound, a synthetic derivative, has garnered attention for its potential applications in drug development. Mass spectrometry is an indispensable analytical technique for the characterization of such novel compounds. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. This note outlines the expected fragmentation pattern of this compound under EI-MS conditions, offering a valuable resource for researchers working with this and related compounds. The fragmentation of coumarins is generally characterized by the loss of carbon monoxide (CO) from the pyrone ring.[1] The substitution pattern on the coumarin core significantly influences the subsequent fragmentation steps.[1][2]
Predicted Mass Spectrometry Data
The mass spectral data for this compound is predicted based on the known fragmentation patterns of 4-phenylcoumarin and 6-methylcoumarin. The molecular weight of this compound is 236.27 g/mol . The expected major fragment ions are summarized in the table below.
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 236 | [M]+• | - | Molecular Ion |
| 208 | [M - CO]+• | CO | Initial loss of carbon monoxide from the pyrone ring, a characteristic fragmentation of coumarins. |
| 179 | [M - CO - CHO]+ | CHO | Subsequent loss of a formyl radical. |
| 178 | [M - CO - H - CO]+• | H, CO | Loss of a hydrogen radical followed by another CO molecule. |
| 152 | [C12H8]+• | C3H4O | Further fragmentation leading to a biphenylene ion. |
Proposed Fragmentation Pathway
The proposed Electron Ionization (EI) fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 236. The primary fragmentation event is the characteristic loss of a carbon monoxide (CO) molecule from the α-pyrone ring, resulting in the formation of a stable benzofuran-type radical cation at m/z 208. This is a hallmark fragmentation for the coumarin scaffold.[1]
Subsequent fragmentation of the ion at m/z 208 can proceed through several pathways. One likely route involves the loss of a formyl radical (CHO), leading to the fragment ion at m/z 179. Another possibility is the loss of a hydrogen radical followed by a second carbon monoxide molecule, yielding an ion at m/z 178. Further fragmentation can lead to the formation of a biphenylene ion at m/z 152. The presence of the phenyl group at the 4-position and the methyl group at the 6-position will influence the relative abundance of these fragment ions.
Experimental Protocol: GC-EI-MS Analysis
This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
2. GC Conditions
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 250 °C, hold for 5 minutes.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000 amu/s.
4. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
5. Data Analysis
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with the proposed pathway and data in this note.
Conclusion
This application note provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound under Electron Ionization conditions. The proposed pathway, characterized by an initial loss of carbon monoxide followed by subsequent fragmentations, serves as a valuable guide for the identification and structural analysis of this compound. The provided experimental protocol offers a starting point for researchers to develop and validate their own analytical methods for this compound and related analogs. Further studies with high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragments.
References
Application Notes: FT-IR Spectroscopy for the Functional Group Analysis of Coumarins
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint".[1] For researchers, scientists, and drug development professionals working with coumarins—a class of benzopyrone compounds with diverse pharmacological activities—FT-IR spectroscopy is an invaluable tool for structural elucidation and quality control. This document provides detailed application notes and protocols for the functional group analysis of coumarins using FT-IR spectroscopy.
Data Presentation: Characteristic FT-IR Absorption Bands for Coumarins
The identification of coumarins and their derivatives by FT-IR is based on the presence of characteristic absorption bands corresponding to specific vibrational modes of their functional groups. The table below summarizes the key absorption bands for coumarin analysis.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Notes |
| α,β-Unsaturated Lactone | C=O Stretch | 1750 - 1700 | This is a strong and sharp absorption band, characteristic of the lactone carbonyl group in the coumarin nucleus. The exact position can be influenced by substituents.[2][3] |
| Aromatic Ring | C=C Stretch | 1625 - 1450 | A series of sharp bands of variable intensity, indicative of the benzene ring.[4] |
| C-H Stretch | 3100 - 3000 | Typically weak to medium intensity bands. | |
| C-H Out-of-Plane Bend | 900 - 675 | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. | |
| Lactone Ring | C-O Stretch | 1350 - 1000 | These bands arise from the stretching vibrations of the C-O bonds within the pyrone ring. |
| Alkyl/Methylene Groups | C-H Stretch | 2960 - 2850 | Asymmetric and symmetric stretching vibrations of C-H bonds in alkyl or methylene substituents.[4] |
| Hydroxy Group (-OH) | O-H Stretch | 3600 - 3200 | A broad band indicating the presence of hydroxyl substituents, often involved in hydrogen bonding.[4] |
| Methoxy Group (-OCH₃) | C-H Stretch | 2850 - 2815 | Characteristic stretching vibration for the methyl group attached to an oxygen atom. |
| C-O Stretch | 1275 - 1200 (asymmetric) | Strong absorption bands associated with the ether linkage. | |
| 1075 - 1020 (symmetric) |
Experimental Workflow
The general workflow for the FT-IR analysis of coumarin samples is depicted below.
Experimental Protocols
The success of FT-IR analysis is highly dependent on proper sample preparation.[5] For solid coumarin samples, the following protocols are recommended.
Protocol 1: KBr Pellet Method
This is a common technique for obtaining high-quality spectra of solid samples.[5][6]
Materials:
-
Coumarin sample (1-2 mg)
-
Dry potassium bromide (KBr), spectroscopic grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet die and hydraulic press
-
FT-IR spectrometer
Methodology:
-
Grinding: Place approximately 1-2 mg of the solid coumarin sample into a clean agate mortar.[5]
-
Mixing: Add about 100-200 mg of dry KBr powder to the mortar. KBr is transparent to infrared radiation and serves as a matrix.[5]
-
Homogenization: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[7]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a clear, transparent pellet.[5]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first to correct for any absorbed water or light scattering.[6]
Protocol 2: Thin Solid Film Method
This method is useful when only a small amount of sample is available or when the sample is soluble in a volatile solvent.[8]
Materials:
-
Coumarin sample (~50 mg)
-
Volatile solvent (e.g., methylene chloride, acetone)
-
Beaker or test tube
-
IR-transparent salt plate (e.g., NaCl or KBr)
-
FT-IR spectrometer
Methodology:
-
Dissolution: Dissolve approximately 50 mg of the coumarin sample in a few drops of a suitable volatile solvent in a small beaker or test tube.[8]
-
Film Casting: Place a drop of the resulting solution onto the surface of a clean, dry salt plate.[8]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the coumarin sample on the plate.[8] If the resulting peaks in the spectrum are too weak, another drop of the solution can be added and dried.[8]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Protocol 3: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal to no sample preparation.
Materials:
-
Coumarin sample (powder)
-
FT-IR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean and free of any contaminants.
-
Sample Application: Place a small amount of the powdered coumarin sample directly onto the ATR crystal.[5]
-
Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[5]
-
Analysis: Run the FT-IR analysis directly.[5] The IR beam interacts with the sample at the crystal interface.
-
Spectrum Acquisition: Collect the spectrum. The ATR technique measures the absorption of an evanescent wave that penetrates a few microns into the sample.[6]
Application Notes and Interpretation
-
Lactone Carbonyl (C=O): The most prominent and diagnostic peak in a coumarin's FT-IR spectrum is the strong absorption from the C=O stretch of the α,β-unsaturated lactone ring, typically appearing between 1750-1700 cm⁻¹. The position of this band is sensitive to substituents on the coumarin ring system. Electron-donating groups may lower the wavenumber, while electron-withdrawing groups can increase it.
-
Aromatic System: The presence of multiple sharp peaks in the 1625-1450 cm⁻¹ region confirms the aromatic C=C stretching vibrations of the benzene ring.[4] Additionally, weak C-H stretching bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Substitution Patterns: Analysis of the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) can provide valuable information about the substitution pattern on the aromatic ring.
-
Derivative Analysis: When analyzing coumarin derivatives, the appearance of new, distinct bands can confirm the presence of specific functional groups. For example, a broad band in the 3600-3200 cm⁻¹ region would strongly suggest the presence of a hydroxyl (-OH) group[4], while sharp bands in the 2960-2850 cm⁻¹ range would indicate alkyl substituents.[4]
By following these protocols and utilizing the provided data, researchers can effectively employ FT-IR spectroscopy for the rapid and reliable functional group analysis of coumarins, aiding in structure confirmation, purity assessment, and the overall drug development process.
References
Application Note & Protocol: Characterization of 6-Methyl-4-phenylcoumarin as a Potential Monoamine Oxidase-B Inhibitor
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: The Significance of MAO-B Inhibition and the Promise of Coumarin Scaffolds
Monoamine Oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2] Elevated MAO-B activity is increasingly implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[3][4] The enzymatic breakdown of dopamine by MAO-B not only depletes this essential neurotransmitter but also generates harmful byproducts like hydrogen peroxide (H₂O₂), contributing to oxidative stress and neuronal damage.[4][5] Consequently, the inhibition of MAO-B has emerged as a key therapeutic strategy to preserve dopamine levels and potentially slow disease progression.[2][6]
Coumarins, a class of heterocyclic compounds, have garnered significant attention as a promising scaffold for the development of novel MAO-B inhibitors.[5] Extensive research has demonstrated that specific structural modifications of the coumarin backbone can lead to highly potent and selective inhibitors of MAO-B.[3][7] Notably, the 3-phenylcoumarin series, particularly those with a methyl group at the 6-position, have shown exceptional promise, with some derivatives exhibiting inhibitory activity in the low nanomolar and even picomolar range.[3][7][8]
This application note focuses on 6-Methyl-4-phenylcoumarin , an isomer of the well-studied 3-phenylcoumarins. While extensive data exists for the 3-phenyl derivatives, the 4-phenyl isomer remains less characterized. This document provides a comprehensive framework and a detailed protocol for researchers to investigate and quantify the MAO-B inhibitory potential of this compound, thereby enabling a thorough evaluation of its therapeutic promise.
The MAO-B Catalytic Pathway and Principle of Inhibition
MAO-B catalyzes the oxidative deamination of its substrates, leading to the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The fluorometric assay detailed herein leverages the production of H₂O₂ as a quantifiable measure of MAO-B activity.
Caption: MAO-B metabolic pathway and fluorometric detection of inhibition.
In the presence of a fluorometric probe and a developer (like horseradish peroxidase), the H₂O₂ generated reacts to produce a highly fluorescent product. The intensity of this fluorescence is directly proportional to the MAO-B activity. When an inhibitor such as this compound is introduced, it binds to MAO-B, reducing its catalytic activity. This leads to a decrease in H₂O₂ production and a corresponding reduction in fluorescence, which can be measured to determine the inhibitory potency of the compound.[1]
Quantitative Data of Related 6-Methyl-3-Phenylcoumarin Analogues
To provide a benchmark for the potential activity of this compound, the following table summarizes the reported IC₅₀ values for several potent 6-methyl-3-phenylcoumarin MAO-B inhibitors.
| Compound | Target | IC₅₀ Value (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| 6-methyl-3-(m-methoxyphenyl)coumarin | MAO-B | 0.0008 | >12500 | [3] |
| 6-methyl-3-(p-hydroxyphenyl)coumarin | MAO-B | 0.00712 | >14045 | [4] |
| 3-(3-Dimethylcarbamatephenyl)-6-methylcoumarin | MAO-B | 0.0601 | >1664 | [4][9] |
| Selegiline (Reference Inhibitor) | MAO-B | ~0.0196 | High | [4] |
Note: IC₅₀ values can vary based on experimental conditions. The data presented is for comparative purposes.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from established commercial fluorometric MAO-B inhibitor screening kits and provides a robust method for determining the IC₅₀ of this compound.[1][7]
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Developer (e.g., Horseradish Peroxidase)
-
Fluorometric Probe (e.g., OxiRed™ Probe)
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: Selegiline
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Reagent Preparation
-
MAO-B Assay Buffer: Bring to room temperature before use.
-
Fluorometric Probe: Thaw at room temperature, protected from light.
-
MAO-B Enzyme: Reconstitute according to the manufacturer's instructions. Prepare a working solution by diluting the stock in MAO-B Assay Buffer immediately before use. Do not store the diluted enzyme.
-
Developer: Reconstitute with MAO-B Assay Buffer.
-
MAO-B Substrate: Reconstitute with ultrapure water.
-
Test Compound (this compound): Prepare a stock solution (e.g., 10 mM in DMSO). Create a serial dilution in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Positive Control (Selegiline): Prepare a working solution in MAO-B Assay Buffer.
Assay Workflow
Caption: In vitro MAO-B inhibition assay workflow.
Step-by-Step Procedure
-
Plate Setup:
-
In a 96-well black plate, add 10 µL of your serially diluted this compound to the designated 'Test Inhibitor' wells.
-
Add 10 µL of the Selegiline working solution to the 'Positive Control' wells.
-
Add 10 µL of MAO-B Assay Buffer to the 'Enzyme Control' (EC) wells. This represents 100% enzyme activity.
-
-
Enzyme Addition:
-
Prepare the MAO-B Enzyme working solution.
-
Add 50 µL of the enzyme working solution to each well (Test Inhibitor, Positive Control, and Enzyme Control).
-
Mix gently and incubate for 10 minutes at 37°C.
-
-
Substrate Addition and Reaction Initiation:
-
During the incubation, prepare the MAO-B Substrate Solution. For each well, mix:
-
37 µL MAO-B Assay Buffer
-
1 µL MAO-B Substrate
-
1 µL Developer
-
1 µL Fluorometric Probe
-
-
After the 10-minute pre-incubation, add 40 µL of the MAO-B Substrate Solution to all wells. Mix well.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10 to 40 minutes, taking readings every 1-2 minutes.
-
Data Analysis and Interpretation
Calculating the Rate of Reaction
The kinetic data will show an increase in relative fluorescence units (RFU) over time.
-
Identify the linear range of the reaction for the 'Enzyme Control' (EC) wells.
-
Choose two time points (T₁ and T₂) within this linear range.
-
Calculate the rate of reaction (slope) for each well using the formula: Rate (ΔRFU / Δt) = (RFU₂ - RFU₁) / (T₂ - T₁)
Determining Percent Inhibition
Calculate the percentage of MAO-B inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of EC - Rate of Test Inhibitor) / Rate of EC ] * 100
Calculating the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC₅₀ value from the curve.
A potent inhibitor will have a low IC₅₀ value, indicating that a lower concentration of the compound is needed to inhibit the enzyme's activity. By comparing the calculated IC₅₀ of this compound to the values of known inhibitors like Selegiline and its 3-phenyl isomers, researchers can effectively classify its potency and selectivity.
Conclusion and Future Directions
This application note provides a robust and detailed protocol for the characterization of this compound as a potential MAO-B inhibitor. By following this guide, researchers can obtain reliable and reproducible data on the compound's inhibitory potency. Should this compound demonstrate significant MAO-B inhibition, further studies would be warranted, including assays to determine its selectivity against MAO-A, mechanism of inhibition (reversible vs. irreversible), and in vivo efficacy in models of neurodegenerative disease. The exploration of this and other under-characterized coumarin derivatives holds the potential to uncover novel therapeutic agents for the treatment of debilitating neurological disorders.
References
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Cell-based assay protocol for evaluating 6-Methyl-4-phenylcoumarin anticancer activity
Application Notes and Protocols
Topic: Cell-based Assay Protocol for Evaluating 6-Methyl-4-phenylcoumarin Anticancer Activity Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Characterizing the Anticancer Profile of this compound Using Cell-Based Assays
Introduction
Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties.[1][2] In recent years, their derivatives have emerged as highly promising scaffolds in anticancer drug discovery due to their potent activity, structural diversity, and favorable safety profiles.[3][4][5] These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, cell cycle arrest, and the suppression of angiogenesis and metastasis.[1][2][3]
The 4-phenylcoumarin scaffold, in particular, has been identified as a key pharmacophore for cytotoxic activity against various cancer cell lines.[6][7] This application note provides a comprehensive, field-proven framework for the systematic evaluation of a specific derivative, this compound. The protocols herein are designed to move beyond simple cytotoxicity screening to build a detailed biological profile of the compound. We will outline a logical progression of assays, starting with the determination of potency (IC₅₀) and proceeding to elucidate the underlying mechanisms of action, including effects on apoptosis, cell cycle progression, and cell migration and invasion. This guide is intended to equip researchers with the necessary tools to robustly characterize the anticancer potential of this compound.
Experimental Design: A Multi-Faceted Approach
A thorough evaluation of an anticancer compound requires a multi-pronged approach. The workflow described here is designed to first establish the compound's cytotoxic efficacy and then to dissect the functional and mechanistic consequences of its activity.
Caption: Overall experimental workflow for characterizing this compound.
Part 1: Cytotoxicity and Potency Assessment
The initial step is to determine the concentration-dependent cytotoxic effect of this compound across a panel of cancer cell lines and a non-malignant control line to establish potency and selectivity. Two robust methods, the MTT and SRB assays, are presented.
Recommended Cell Lines
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (Triple-Negative)
-
Lung Cancer: A549
-
Prostate Cancer: PC-3[3]
-
Non-Malignant Control: MCF-10A (Normal breast epithelial)
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO, final concentration <0.5%) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[8][11]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 1.2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that measures total cellular protein content, which serves as a proxy for cell number.[12][13] It is based on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[14]
Methodology:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After incubation, gently add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the medium. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully discard the supernatant. Wash the plate five times with 1% (v/v) acetic acid to remove excess dye.[13] Allow the plate to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates again with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm.[13]
-
Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table for clear comparison of potency and selectivity.
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) |
| MCF-7 | Breast (ER+) | Experimental Value |
| MDA-MB-231 | Breast (Triple-Negative) | Experimental Value |
| A549 | Lung | Experimental Value |
| PC-3 | Prostate | Experimental Value |
| MCF-10A | Non-Malignant Breast | Experimental Value |
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical step is to determine how the compound induces cell death. The primary mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[15]
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding buffer to each tube and analyze immediately by flow cytometry. Collect at least 10,000 events per sample.
-
Data Interpretation: The results are visualized in a dot plot with four quadrants:
-
Lower-Left (Annexin V-/PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).
-
Protocol 2.2: Cell Cycle Analysis by PI Staining
Principle: Dysregulation of the cell cycle is a hallmark of cancer.[17] This assay uses PI to stain cellular DNA. Because PI binds stoichiometrically to DNA, the fluorescence intensity measured by flow cytometry is directly proportional to the DNA content.[18] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Methodology:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest cells (including supernatant) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][19] Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[17] The RNase is crucial as PI also binds to double-stranded RNA.[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[17]
-
Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: The histogram will show distinct peaks:
-
First Peak (2n DNA): Cells in the G0/G1 phase.
-
Region between peaks: Cells in the S phase (DNA synthesis).
-
Second Peak (4n DNA): Cells in the G2/M phase. An accumulation of cells in any particular phase suggests compound-induced cell cycle arrest.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| This compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Part 3: Assessment of Antimetastatic Potential
Metastasis is the primary cause of cancer-related mortality. Evaluating a compound's ability to inhibit cell migration and invasion is critical for assessing its potential as a comprehensive anticancer agent.
Protocol 3.1: Cell Migration (Wound Healing / Scratch Assay)
Principle: This widely used method assesses collective cell migration in vitro.[20] A "wound" or cell-free gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[21]
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[21][22]
-
Washing: Gently wash the well twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium containing a low serum concentration (e.g., 0.5-2% FBS) to minimize cell proliferation.[21] Add this compound at non-lethal concentrations (e.g., IC₅₀/4, IC₅₀/2) and a vehicle control. Expert Tip: To specifically study migration, cell proliferation can be inhibited by pre-treating cells with Mitomycin C (10 µg/mL) for 2 hours before making the scratch.
-
Imaging: Immediately capture images of the scratch at designated points (Time 0). Continue to capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Use imaging software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Protocol 3.2: Cell Invasion (Transwell / Boyden Chamber Assay)
Principle: This assay evaluates the ability of cancer cells to invade through an extracellular matrix (ECM), a key step in metastasis.[23] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of basement membrane matrix (e.g., Matrigel). Cells must actively degrade this matrix to migrate through the pores toward a chemoattractant in the lower chamber.[24]
Caption: Schematic of the Transwell invasion assay setup.
Methodology:
-
Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the 8 µm pore size Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[25]
-
Cell Preparation: Culture cells to ~80% confluence and then serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing the test compound or vehicle control.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[25]
-
Seed 5 x 10⁴ cells in 100 µL of the serum-free medium/compound mixture into the upper chamber of each prepared insert.[25]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Fixation: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.[25] Fix the cells that have invaded to the bottom of the membrane by immersing the insert in 70% ethanol or cold methanol for 15-20 minutes.[23]
-
Staining and Counting: Stain the invaded cells with 0.1% Crystal Violet for 20 minutes.[25] Wash the inserts with water and allow them to air dry.
-
Quantification: Count the stained cells in several representative microscopic fields for each insert. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the control.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wound healing assay | Abcam [abcam.com]
- 21. clyte.tech [clyte.tech]
- 22. Wound healing migration assay (Scratch assay) [protocols.io]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. snapcyte.com [snapcyte.com]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Profiling of 4-Methylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxic effects of 4-methylcoumarin derivatives on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and metabolic activity, which serves as a key indicator of a compound's cytotoxic potential.
Introduction
4-Methylcoumarin derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The MTT assay is a fundamental tool in the preliminary screening of these compounds. The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxicity.
Data Presentation: Cytotoxicity of 4-Methylcoumarin Derivatives
The following table summarizes the cytotoxic activity of various 4-methylcoumarin derivatives against a panel of human cancer cell lines, as determined by the MTT assay. The IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard measure of cytotoxicity.
| Compound ID/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11 (7,8-dihydroxy-3-n-decyl-4-methylcoumarin) | K562 | Chronic Myelogenous Leukemia | 42.4 | [1][2] |
| LS180 | Colon Adenocarcinoma | 25.2 | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | 25.1 | [1][2] | |
| Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | K562 | Chronic Myelogenous Leukemia | 32.7 | [1][2] |
| LS180 | Colon Adenocarcinoma | 45.8 | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | 38.2 | [1] | |
| Compound 4 | HL60 | Leukemia | 8.09 | [3][4][5][6] |
| MCF-7 | Breast Cancer | 3.26 | [3][5] | |
| A549 | Lung Cancer | 9.34 | [3][5] | |
| Compound 8b | HepG2 | Liver Cancer | 13.14 | [3][4][6] |
| MCF-7 | Breast Cancer | 7.35 | [3] | |
| A549 | Lung Cancer | 4.63 | [3] | |
| Compound VIIb | MCF-7 | Breast Cancer | 1.03 | [7] |
| LaSOM 186 | MCF7 | Breast Cancer | <10.08 | [8] |
| LaSOM 190 | MCF7 | Breast Cancer | <10.08 | [8] |
| LaSOM 185 | MCF7 | Breast Cancer | <10.08 | [8] |
| LaSOM 180 | MCF7 | Breast Cancer | <10.08 | [8] |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of 4-methylcoumarin derivatives using the MTT assay.
Materials and Reagents:
-
4-Methylcoumarin derivatives of interest
-
Human cancer cell lines (e.g., MCF-7, A549, HL60, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 4-methylcoumarin derivative in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the 4-methylcoumarin derivatives. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of cell viability versus the concentration of the 4-methylcoumarin derivative.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
The cytotoxic effects of many 4-methylcoumarin derivatives are attributed to their ability to induce apoptosis (programmed cell death). One of the key signaling pathways often implicated is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.
Potential Signaling Pathway for 4-Methylcoumarin Derivative-Induced Apoptosis:
Caption: PI3K/Akt signaling pathway in apoptosis.
Several studies have shown that certain 4-methylcoumarin derivatives can mediate their cytotoxic effects by inhibiting the PI3K/Akt signaling pathway.[3][4][6] This inhibition can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3][9][10] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway.[7][9][10] Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes associated with apoptosis.[3][9]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 6-Methyl-4-phenylcoumarin as a Versatile Fluorogenic Scaffold: Application Notes and Protocols
Introduction: The Unique Potential of the 6-Methyl-4-phenylcoumarin Scaffold
Coumarin derivatives are a cornerstone in the development of fluorescent probes, prized for their robust photophysical properties, including high quantum yields and environmental sensitivity.[1] The this compound scaffold, a specific embodiment of this class, offers a unique combination of structural features that make it an attractive candidate for creating novel fluorescent sensors. The methyl group at the 6-position and the phenyl group at the 4-position modulate the electronic and steric properties of the coumarin core, influencing its spectral characteristics and potential for selective analyte recognition.[2] This guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of this compound in fluorescence probe development, complete with detailed protocols for its characterization and use.
The core fluorescence of coumarin derivatives is typically governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[3] Modifications to the coumarin backbone, such as the introduction of the 6-methyl and 4-phenyl groups, can fine-tune these processes, paving the way for the rational design of probes for a variety of analytes.
Synthesis and Characterization of this compound
The synthesis of this compound is most commonly achieved through the Pechmann condensation, a classic and efficient method for coumarin synthesis.[4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4]
Protocol 1: Synthesis of this compound via Pechmann Condensation
Materials:
-
p-Cresol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like Amberlyst-15[5]
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine p-cresol (1.0 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[5]
-
Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis of this compound.
Photophysical Properties
The photophysical properties of this compound are influenced by its chemical structure and the surrounding solvent environment. While specific, high-resolution data for this exact compound is not extensively published, we can infer its likely characteristics based on related structures. The presence of the electron-donating methyl group and the π-system of the phenyl group are expected to result in absorption and emission in the UV-A to blue region of the spectrum.
Table 1: Comparison of Photophysical Properties of Related Coumarin Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent | Reference |
| 6-Methoxy-4-methylcoumarin | ~320 | ~380 | Cyclohexane | [6] |
| 7-Hydroxy-4-phenylcoumarin | ~340 - 360 | ~450 - 510 | Varies | [7] |
| 6-Aryl-coumarin derivative (4a) | ~362 (Calculated) | ~444 (Calculated) | Chloroform | [8] |
| This compound (Estimated) | ~350 - 370 | ~430 - 460 | Ethanol |
Note: The values for this compound are estimations based on structurally similar compounds and should be experimentally determined.
Protocol 2: Characterization of Photophysical Properties
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable solvent like DMSO.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Application in Fluorescence Probe Development
The this compound scaffold can be functionalized to create "turn-on" or "turn-off" fluorescent probes for a variety of analytes. The general principle involves attaching a recognition moiety to the coumarin core that modulates its fluorescence upon binding to the target analyte.
Caption: Generalized 'Turn-On' Probe Mechanism.
Application Example 1: Detection of Metal Ions
Many coumarin-based probes have been developed for the detection of heavy metal ions.[3] A common strategy involves designing a probe that experiences fluorescence quenching upon binding to a metal ion like Cu²⁺.
Protocol 3: 'Turn-Off' Detection of Cu²⁺ Ions
Materials:
-
This compound-based probe with a suitable chelating group
-
Stock solution of the probe in DMSO
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, etc.)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer.
-
Titration Experiment:
-
To a series of wells in the 96-well plate, add the probe solution.
-
Add increasing concentrations of Cu²⁺ solution to the wells.
-
Include control wells with the probe alone and buffer alone.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for this compound (e.g., λex ≈ 360 nm, λem ≈ 450 nm).
-
Selectivity Test: Repeat the experiment with other metal ions at a fixed concentration to assess the selectivity of the probe for Cu²⁺.
-
Data Analysis: Plot the fluorescence intensity as a function of the Cu²⁺ concentration. A decrease in fluorescence indicates a "turn-off" response.
Application Example 2: Detection of Reactive Oxygen Species (ROS)
Coumarin derivatives can be designed to react with specific reactive oxygen species (ROS), leading to a change in their fluorescence. For instance, a probe for hypochlorite (ClO⁻) might involve the oxidation of a specific functional group, which in turn "switches on" the fluorescence of the coumarin core.
Protocol 4: 'Turn-On' Detection of Hypochlorite (ClO⁻)
Materials:
-
A this compound-based probe designed to react with ClO⁻
-
Stock solution of the probe in DMSO
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Sodium hypochlorite (NaClO) solution
-
Stock solutions of other ROS (e.g., H₂O₂, O₂⁻•) and reactive nitrogen species (RNS)
-
Fluorescence spectrophotometer
Procedure:
-
Probe Solution: Prepare a working solution of the probe (e.g., 5 µM) in PBS.
-
Reaction and Measurement:
-
In a quartz cuvette, add the probe solution.
-
Add a specific concentration of NaClO solution.
-
Immediately record the fluorescence emission spectrum over time to monitor the reaction kinetics.
-
-
Dose-Response: Repeat the measurement with varying concentrations of ClO⁻ to generate a dose-response curve.
-
Selectivity Analysis: To test for selectivity, incubate the probe with other ROS and RNS at concentrations significantly higher than that of ClO⁻ and measure the fluorescence response.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of ClO⁻. A significant increase in fluorescence indicates a "turn-on" sensing mechanism.
Caption: Experimental Workflow for Probe Evaluation.
Conclusion and Future Perspectives
This compound represents a promising and versatile scaffold for the development of novel fluorescent probes. Its synthesis is readily achievable via the Pechmann condensation, and its photophysical properties can be rationally tuned through further chemical modifications. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply this compound-based probes for the detection of a wide range of analytes. While the specific applications detailed here are based on established principles for coumarin probes, they highlight the vast potential of this particular derivative. Further research into the specific photophysical properties and the development of targeted probes based on the this compound core will undoubtedly expand its utility in chemical biology, diagnostics, and drug discovery.
References
- 1. Pechmann Condensation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Determination of 6-Methyl-4-phenylcoumarin Solubility in Dimethyl Sulfoxide (DMSO)
AN-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a standardized protocol for the experimental determination of the solubility of 6-Methyl-4-phenylcoumarin in dimethyl sulfoxide (DMSO), a crucial parameter for the handling, storage, and application of this compound in various research and drug discovery contexts.
Introduction
This compound belongs to the coumarin class of compounds, which are recognized for their diverse pharmacological properties.[1] The solubility of such compounds is a critical parameter, influencing their bioavailability, utility in high-throughput screening, and formulation development.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for preparing concentrated stock solutions of small molecules due to its high solvating power.[1][2][3] Therefore, accurately determining the solubility of this compound in DMSO is essential for reliable experimental outcomes. This application note details the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[4]
Quantitative Data Summary
While specific experimental solubility data for this compound in DMSO is not widely published, the following table provides a template for recording experimentally determined values at various temperatures. Coumarin and its derivatives are generally soluble in a range of polar and non-polar organic solvents, including DMSO.[1] The solubility of coumarins generally increases with rising temperature.[1]
Table 1: Experimental Solubility of this compound in DMSO
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| 25 | [Enter Data] | [Enter Data] | [e.g., Clear solution] |
| 37 | [Enter Data] | [Enter Data] | [e.g., Clear solution] |
| [Add more as needed] | [Enter Data] | [Enter Data] | [e.g., Clear solution] |
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in DMSO using the shake-flask method, followed by quantification via UV-Vis spectrophotometry.
2.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2.2. Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
2.3. Detailed Procedure
2.3.1. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[1]
-
Add a precise volume (e.g., 1 mL) of anhydrous DMSO to the vial.[1]
-
Seal the vial tightly to prevent solvent evaporation.
2.3.2. Equilibration
-
Place the sealed vial in an orbital shaker with temperature control set to the desired temperature (e.g., 25°C).[1]
-
Agitate the mixture at a constant speed for 24-48 hours to ensure that equilibrium is reached.[1]
2.3.3. Sample Collection and Preparation
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully collect the supernatant using a syringe, avoiding the collection of any solid particles.[1]
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved solid.[1] This filtered solution is the saturated stock solution.
2.3.4. Quantification by UV-Vis Spectrophotometry
-
Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of this compound in DMSO with a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of this stock solution to prepare a series of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with DMSO to a concentration that falls within the linear range of the calibration curve.[1]
-
Measure the absorbance of the diluted sample at the same λmax.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.[1]
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.[1]
-
2.4. Preparation of Stock Solutions
For routine laboratory use, concentrated stock solutions of this compound in DMSO are typically prepared.
2.4.1. Protocol for a 10 mM Stock Solution
-
Weighing: Accurately weigh out the required mass of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.[1]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.[1]
Factors Influencing Solubility
Several factors can affect the solubility of coumarin derivatives and should be considered during experimental design and data interpretation:
-
Temperature: The solubility of coumarins generally increases with an increase in temperature.[1]
-
pH: While less relevant for aprotic solvents like DMSO, the pH of aqueous solutions can significantly impact the solubility of ionizable coumarin derivatives.[1]
-
Co-solvents: The presence of co-solvents can alter the solubility of a compound.[1]
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when diluting the DMSO stock solution into an aqueous buffer, consider adjusting the pH or including a small percentage of an organic co-solvent in the final assay buffer.[5] It is crucial to keep the final DMSO concentration low (typically ≤1-2%) to avoid potential inhibition of enzyme activity.[5]
-
Inconsistent results: Ensure complete equilibration by allowing sufficient shaking time (24-48 hours). Also, ensure accurate temperature control and proper handling to prevent solvent evaporation.
This application note provides a comprehensive framework for the reliable determination of this compound solubility in DMSO. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental for subsequent research and development activities.
References
Application Notes and Protocols for In Vitro Testing of Coumarin-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental design for evaluating coumarin-based enzyme inhibitors. This document outlines the fundamental principles of enzyme inhibition assays, offers detailed protocols for key experiments, and presents data in a clear, structured format to facilitate analysis and comparison.
Introduction to Coumarin-Based Enzyme Inhibitors
Coumarins are a significant class of heterocyclic compounds of natural and synthetic origin that exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1] A key aspect of their therapeutic potential lies in their ability to selectively inhibit the activity of various enzymes. Coumarin derivatives have been identified as inhibitors of several important enzyme families, such as carbonic anhydrases, cyclooxygenases (COX), dipeptidyl peptidase III (DPP III), urease, and α-glucosidase.[1][2][3][4][5] Understanding the in vitro inhibitory profile of novel coumarin compounds is a critical step in the drug discovery and development process.[6]
A noteworthy characteristic of coumarins as enzyme inhibitors is their unique mechanism against carbonic anhydrases (CAs). They act as "prodrug inhibitors" or "suicide inhibitors," where the lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA.[7] The resulting 2-hydroxy-cinnamic acid then binds to the enzyme's active site.[7] This mechanism necessitates a longer pre-incubation period in the experimental protocol to allow for this conversion and subsequent binding.[7]
General Workflow for In Vitro Enzyme Inhibition Assays
The initial evaluation of a coumarin-based compound as a potential enzyme inhibitor typically follows a standardized workflow. This process begins with a primary screening to identify "hits" and is followed by a more detailed characterization of the most promising candidates to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).[6]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-4-phenylcoumarin: A Versatile Intermediate in Drug Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Methyl-4-phenylcoumarin as a key intermediate in the synthesis of potentially pharmacologically active molecules. Due to the limited direct experimental data on this compound, this guide leverages established synthetic methodologies for 4-arylcoumarins and discusses potential biological activities based on structurally related compounds.
Application Note 1: Synthesis of this compound via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. For the synthesis of this compound, p-cresol serves as the phenolic component and ethyl benzoylacetate provides the β-ketoester functionality.
Experimental Workflow for Pechmann Condensation
Caption: General workflow for the synthesis of this compound via Pechmann condensation.
Experimental Protocol: Pechmann Condensation
This protocol is adapted from general procedures for the Pechmann condensation. Optimization of reaction time and temperature may be required to achieve optimal yields.
Materials:
-
p-Cresol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, combine p-cresol (1.0 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 equivalents) to the mixture with stirring. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for easier work-up.
-
Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined empirically, but a starting point of 100-130°C for several hours is recommended.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Melting Point | To be determined |
Application Note 2: Potential Pharmacological Activities of this compound Derivatives
While direct biological data for this compound is limited, the broader class of 4-phenylcoumarin derivatives has shown promise in several therapeutic areas. This suggests that this compound could serve as a valuable scaffold for the development of novel drug candidates.
Anti-inflammatory Activity
Several 4-arylcoumarin derivatives have demonstrated anti-inflammatory properties.[1][2][3][4] The proposed mechanism for some coumarins involves the inhibition of key inflammatory mediators.
Signaling Pathway: Inhibition of NF-κB Mediated Inflammation
Coumarin derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of the inflammatory response.
Caption: Proposed mechanism of anti-inflammatory action of coumarin derivatives via inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Activity of Related 4-Arylcoumarins:
The following table summarizes the reported anti-inflammatory activity of some 4-arylcoumarin derivatives.
| Compound | Assay | Target/Marker | IC₅₀ (µM) | Reference |
| 5,7-Dimethoxy-4-phenylcoumarin | LPS-stimulated RAW 264.7 macrophages | NO Production | Not specified, but dose-dependent inhibition | [1] |
| 5,7,4'-Trimethoxy-4-phenylcoumarin | LPS-stimulated RAW 264.7 macrophages | NO Production | Not specified, but dose-dependent inhibition | [1] |
| 4-Hydroxycoumarin derivative (B8) | LPS-induced J774A.1 cells | IL-6 Release | 4.57 | [7] |
Antimicrobial Activity
Various coumarin derivatives have been investigated for their antibacterial and antifungal properties.[8][9][10] The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data on Antimicrobial Activity of Related 4-Phenylcoumarins:
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 4-phenyl hydroxycoumarins against various bacterial strains.[8]
| Compound | Gram-positive Bacteria (MIC range in mg/mL) | Gram-negative Bacteria (MIC range in mg/mL) | Reference |
| 5,7-Dihydroxy-4-phenylcoumarin | 0.01 - 2.50 | 0.16 - 10.00 | [8] |
| 7-Hydroxy-4-phenylcoumarin | 0.01 - 2.50 | 0.16 - 10.00 | [8] |
Experimental Protocols for Biological Assays
Protocol: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol describes a general method to assess the anti-inflammatory potential of synthesized this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivative
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS, no compound) and a positive control group (LPS only).
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only control. Determine the IC₅₀ value of the compound.
Protocol: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized this compound derivative against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivative
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Disclaimer: The information provided in these application notes is for research and development purposes only. The synthesis and biological evaluation of any new compound should be conducted in a controlled laboratory setting by qualified professionals. The pharmacological activities described are based on studies of related compounds and do not guarantee the same effects for this compound or its derivatives. Further extensive research is required to establish the safety and efficacy of these compounds for any therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: DPPH Radical Scavenging Assay for 4-Methylcoumarins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the determination of the antioxidant activity of 4-methylcoumarin derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used and reliable method allows for the efficient screening and characterization of the radical scavenging potential of novel synthetic or natural compounds.
Introduction
Coumarins, a significant class of benzopyrone derivatives, are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1] Certain substituted coumarins, particularly those with hydroxyl groups, have demonstrated notable antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] The 4-methylcoumarin scaffold is a common core in many of these compounds. The DPPH assay is a stable, easy-to-use, and convenient method for evaluating the free radical scavenging activity of these compounds.[2] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant to the yellow-colored, non-radical form, DPPH-H.[2][3] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.
Data on DPPH Radical Scavenging Activity of 4-Methylcoumarins
The antioxidant potential of 4-methylcoumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring. Generally, the presence of hydroxyl groups enhances the radical scavenging activity. The following table summarizes the 50% inhibitory concentration (IC50) values for several 4-methylcoumarin derivatives from various studies. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µg/mL) | IC50 (µM) | Standard | Reference |
| 7-Hydroxy-4-methylcoumarin | >100 | - | Ascorbic Acid | [4] |
| 6-Hydroxy-4-methylcoumarin | - | - | Trolox | [5] |
| 7,8-Dihydroxy-4-methylcoumarin | - | 48.20 | Ascorbic Acid (46.29 µM) | [6] |
| 4-(Chloromethyl)-7-hydroxy-5-methylcoumarin | - | - | - | [7] |
| Novel 7-hydroxy-4-methylcoumarin derivative (D9) | 69.76 | - | Ascorbic Acid (75.47 µg/mL) | [8] |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one (4a) | - | 0.05 mM | Ascorbic Acid (0.06 mM), BHT (0.58 mM) | [9] |
| 4-Hydroxy-6-chloro-2H-chromen-2-one (4d) | - | 4.42 mM | - | [9] |
| 4-Hydroxy-7-chloro-2H-chromen-2-one (4e) | - | 1.78 mM | - | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a generalized procedure based on common practices found in the literature.[3][4][10][11] Researchers may need to optimize the conditions for their specific compounds and instrumentation.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
4-Methylcoumarin derivatives (test compounds)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, Butylated hydroxytoluene - BHT)
-
Methanol (spectrophotometric grade) or Ethanol
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. For a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of solvent. Store this solution in an amber bottle or wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[3] It is recommended to prepare this solution fresh daily.
-
Test Compound Stock Solutions: Prepare stock solutions of the 4-methylcoumarin derivatives and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) at a high concentration (e.g., 1 mg/mL or 10 mM).
-
Serial Dilutions: From the stock solutions, prepare a series of working solutions of the test compounds and the standard at different concentrations (e.g., 1.25, 2.5, 5, 10, 25, 50, 100 µg/mL).
Assay Procedure
-
Reaction Setup:
-
Test Samples: In separate wells of a 96-well plate or in separate cuvettes, add a specific volume (e.g., 100 µL) of each concentration of the test compound solutions.
-
Positive Control: Add the same volume of each concentration of the standard antioxidant solution to separate wells.
-
Blank (Control): Add the same volume of the solvent (e.g., methanol) used to dissolve the samples. This will serve as the negative control.
-
-
Initiate Reaction: To each well/cuvette, add a defined volume of the DPPH working solution (e.g., 100 µL or a volume to make the final volume appropriate for the measurement, such as 3 mL for cuvettes).[4][10] Mix the contents thoroughly.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature (or a specific temperature like 37°C) for a predetermined period (e.g., 30 minutes).[6][10] The incubation time should be sufficient for the reaction to reach a steady state.
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH, which is typically 517 nm, using a microplate reader or a UV-Vis spectrophotometer.[3][4]
Data Analysis
-
Calculate the Percentage of Radical Scavenging Activity (% Inhibition): The percentage of DPPH radical scavenging activity for each concentration of the test compounds and the standard is calculated using the following formula:[4]
% Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Where:
-
Absorbance of Control is the absorbance of the DPPH solution without any sample.
-
Absorbance of Test Sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound or standard. The IC50 value is then calculated from the graph using linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for DPPH Radical Scavenging Assay.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of 4-methylcoumarins is closely linked to their chemical structure. Studies have indicated that the presence and position of hydroxyl (-OH) groups on the benzopyrone ring are crucial for radical scavenging activity.[2] For instance, compounds with dihydroxyl groups, especially in ortho positions, tend to exhibit potent antioxidant effects.[12] Conversely, the substitution of hydroxyl groups with methoxy or acetoxy groups often leads to a decrease in scavenging activity.[2] The electron-donating nature of substituents like -OH and -CH3 can enhance the antioxidant potential of the coumarin scaffold.[4] These structural insights are valuable for the rational design of novel and more effective coumarin-based antioxidants.
References
- 1. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of Coumarins and Their Metal Complexes | MDPI [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pnrjournal.com [pnrjournal.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of selected 3- and 4-arylcoumarin derivatives and evaluation as potent antioxidants | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Designing CNS-Active Agents from Coumarin-Piperazine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of coumarin-piperazine based ligands as centrally acting agents. The information compiled herein is intended to guide researchers in medicinal chemistry and pharmacology through the process of developing novel therapeutics targeting the central nervous system (CNS).
Introduction to Coumarin-Piperazine Ligands as CNS-Active Agents
Coumarin-piperazine hybrids are a promising class of compounds in CNS drug discovery. The coumarin scaffold, a privileged structure in medicinal chemistry, is often associated with a wide range of biological activities. When coupled with a piperazine moiety, a common pharmacophore in CNS-active drugs, the resulting hybrid molecules can exhibit potent and diverse pharmacological effects.[1] These compounds have been extensively investigated for their potential to modulate key neurotransmitter systems, including serotonergic and dopaminergic pathways, and to inhibit enzymes like acetylcholinesterase (Ache).[2][3] This multi-target-directed ligand approach makes them attractive candidates for the treatment of complex neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Alzheimer's disease.[1]
The N-arylpiperazine moiety, in particular, is crucial for CNS activity, contributing significantly to the affinity for serotonin and dopamine receptors.[2] The linker connecting the coumarin and piperazine rings, as well as substitutions on both heterocyclic systems, plays a critical role in modulating the pharmacological profile and potency of these ligands.[2][4]
Key CNS Targets and Signaling Pathways
Coumarin-piperazine derivatives exert their CNS effects by interacting with various molecular targets. Understanding these interactions and the subsequent signaling cascades is fundamental to rational drug design.
Serotonin Receptors (5-HTR)
Several subtypes of serotonin receptors are implicated in the therapeutic action of coumarin-piperazine ligands, most notably the 5-HT1A and 5-HT2A receptors.[5]
-
5-HT1A Receptor: Activation of this autoreceptor leads to a decrease in the firing rate of serotonergic neurons, an effect associated with anxiolytic and antidepressant properties.[5]
-
5-HT2A Receptor: Blockade of this receptor is a key mechanism of action for atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[5]
Dopamine Receptors (DR)
Dopamine D2 and D3 receptors are primary targets for antipsychotic drugs. Coumarin-piperazine derivatives have been shown to possess high affinity for these receptors.[2]
-
D2 Receptor: Antagonism at D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of schizophrenia.[6]
-
D3 Receptor: The D3 receptor is implicated in cognitive and emotional functions, and its modulation may contribute to the pro-cognitive and mood-stabilizing effects of certain atypical antipsychotics.[6]
Acetylcholinesterase (AChE)
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.[3] Several coumarin-piperazine derivatives have been identified as potent AChE inhibitors.[7]
Data Presentation: In Vitro Activity of Coumarin-Piperazine Ligands
The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of selected coumarin-piperazine derivatives for various CNS targets.
Table 1: Binding Affinities (Ki, nM) for Serotonin and Dopamine Receptors
| Compound ID | Linker Length (atoms) | Substituent (Coumarin) | Substituent (Arylpiperazine) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Reference |
| 1 | 3 | H | Phenyl | 5.61 ± 0.07 | - | - | 49.7 ± 14.0 | [2] |
| 2 | 3 | 4-Methyl | Phenyl | 5.54 ± 0.02 | - | 3.7 ± 2.6 | 73.8 ± 9.9 | [2] |
| 3 | 3 | 3-Methyl | Phenyl | 0.79 ± 0.08 | - | 10.8 ± 2.2 | 18.9 ± 6.0 | [2] |
| 4 | 4 | 6-Acetyl-4-methyl | 3-Bromophenyl | 0.78 | - | - | - | [8] |
| 7 | 4 | 6-Acetyl-4-methyl | 2-Chlorophenyl | 0.57 | - | - | - | [8] |
| 27 | 4 | 2,3-Dihydrocyclopenta[c] | 2-Methoxyphenyl | 0.2 ± 0.01 | 3.9 ± 0.4 | 5.6 ± 0.6 | - | [2] |
| 29 | 3 | 8-Acetyl-4-methyl | 2-Methoxyphenyl | 1.3 ± 0.1 | - | - | - | [7] |
| 30 | 3 | 8-Acetyl-4-methyl | 2-Bromophenyl | 1.0 ± 0.1 | - | - | - | [7] |
| 31 | 4 | 8-Acetyl-4-methyl | 2-Methoxyphenyl | 1.0 ± 0.1 | - | - | - | [7] |
| 32 | 4 | 8-Acetyl-4-methyl | 2-Bromophenyl | 0.8 ± 0.009 | - | - | - | [7] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50)
| Compound ID | Linker | Substituent (Coumarin) | Substituent (Piperazine) | AChE IC50 (µM) | Reference |
| Ensaculin | Propoxy | 7-Methoxy-3,4-dimethyl | 2-Methoxyphenyl | 4.9 ± 0.03 | [7] |
| 39 | Methylene-Amide | 7-Methoxy | Boc | 0.093 | [2] |
| 41 | Ethoxy-Amide | 4-Hydroxy | 4-Fluorophenyl | 2.1 | [7] |
| 42 | Carboxamide | 6-Nitro | N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) | 0.034 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of coumarin-piperazine ligands are provided below.
General Synthesis of Coumarin-Piperazine Derivatives
The synthesis of coumarin-piperazine ligands typically involves a multi-step process, starting with the preparation of a suitably functionalized coumarin core, followed by the introduction of a linker and subsequent coupling with a desired piperazine derivative.
Protocol: Synthesis of 7-(alkoxy)-coumarin-piperazine derivatives [8][9]
-
Synthesis of the Coumarin Core (e.g., 7-Hydroxy-4-methylcoumarin):
-
To a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent), slowly add concentrated sulfuric acid with cooling.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to yield 7-hydroxy-4-methylcoumarin.
-
-
Alkylation of the Coumarin Core:
-
To a solution of the 7-hydroxycoumarin derivative (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add potassium carbonate (2-3 equivalents) and a dibromoalkane (e.g., 1,4-dibromobutane) (excess).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the bromoalkoxy-coumarin intermediate.
-
-
Coupling with N-Arylpiperazine:
-
To a solution of the bromoalkoxy-coumarin intermediate (1 equivalent) in acetonitrile, add the desired N-arylpiperazine (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide.
-
Reflux the mixture for several hours. Microwave irradiation can be used to reduce reaction times.[8]
-
After completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the final product by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro Biological Assays
4.2.1. Radioligand Binding Assay for 5-HT and Dopamine Receptors [4][10][11]
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for serotonin and dopamine receptors.
-
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Non-specific binding determinant (e.g., 10 µM serotonin for 5-HT assays, 10 µM haloperidol for D2 assays).
-
Test compounds (coumarin-piperazine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific determinant (for non-specific binding), or test compound.
-
Incubate at an appropriate temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.
-
Materials:
-
AChE enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds and a positive control (e.g., donepezil).
-
96-well plate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the buffer, AChE enzyme solution, and either the test compound or buffer (for control).
-
Pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding DTNB and ATCI.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Behavioral Assays
In vivo studies in animal models are crucial for evaluating the potential therapeutic effects of CNS-active compounds.
4.3.1. Forced Swim Test (FST) for Antidepressant Activity [3][12][13]
The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable container of water. Antidepressant treatment reduces the duration of immobility.
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into the water-filled cylinder.
-
Record the behavior for a total of 6 minutes.
-
The last 4 minutes of the test are typically analyzed.
-
Measure the duration of immobility, defined as the time the animal remains floating with only small movements necessary to keep its head above water.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.
-
4.3.2. Elevated Plus Maze (EPM) for Anxiolytic Activity [14][15][16]
The EPM test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposite arms open and two enclosed by high walls.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in each type of arm using a video-tracking system.
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
4.3.3. Haloperidol-Induced Catalepsy Test for Antipsychotic Profile [17][18][19]
This test is used to assess the potential for extrapyramidal side effects (EPS) of antipsychotic drugs. Catalepsy is a state of motor rigidity, and its induction is associated with D2 receptor blockade in the nigrostriatal pathway. Atypical antipsychotics generally induce less catalepsy than typical antipsychotics.
-
Procedure:
-
Administer the test compound or vehicle to rats.
-
After a specific time, administer a cataleptogenic dose of haloperidol (a typical antipsychotic).
-
At regular intervals, assess the degree of catalepsy using the bar test.
-
For the bar test, gently place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the animal to remove both paws from the bar (descent latency).
-
A reduction in the cataleptic score or descent latency compared to the group treated with haloperidol alone suggests a lower propensity to cause EPS.
-
Conclusion
The design and development of coumarin-piperazine ligands represent a fertile area of research for novel CNS-active agents. The versatile nature of this chemical scaffold allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these promising compounds for the treatment of a range of CNS disorders. Careful consideration of structure-activity relationships, target engagement, and in vivo efficacy is paramount to advancing these molecules from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. Elevated plus maze protocol [protocols.io]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of 6-Methyl-4-phenylcoumarin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 6-Methyl-4-phenylcoumarin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a hydrophobic molecule. Its chemical structure contains a significant nonpolar phenyl group and a methyl group, which limit its ability to form favorable interactions with polar water molecules in aqueous buffers.
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution, leading to inaccurate concentrations.
-
Inaccurate Results: Undissolved particles can interfere with analytical measurements and biological assays.
-
Low Bioavailability: In drug development, poor aqueous solubility can result in low absorption and reduced efficacy.
Q3: What are the primary methods to improve the solubility of this compound?
A3: The most common techniques include:
-
Co-solvency: Using a water-miscible organic solvent to increase solubility.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Use of Excipients: Employing solubilizing agents like cyclodextrins to form inclusion complexes.
Troubleshooting Guide
Problem: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer.
-
Cause: This is a common issue when the final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the hydrophobic compound in the aqueous buffer.
-
Solution:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous buffer. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays. It is recommended to keep the final DMSO concentration below 1%.
-
Use a Different Co-solvent: If DMSO is not effective or is incompatible with your experiment, consider other water-miscible organic solvents such as ethanol or polyethylene glycol 400 (PEG 400).
-
Gentle Heating and Sonication: After dilution, gentle warming or sonication of the solution can help to dissolve small amounts of precipitate. However, be cautious as excessive heat can degrade the compound.
-
Problem: I am observing inconsistent results in my biological assays.
-
Cause: Inconsistent results can be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.
-
Solution:
-
Confirm Complete Dissolution: Before performing your assay, visually inspect your final solution for any precipitate. You can also centrifuge the solution and measure the concentration of the supernatant using UV-Vis spectroscopy to confirm that the desired concentration is in solution.
-
Prepare Fresh Solutions: Prepare your solutions fresh before each experiment to avoid precipitation over time.
-
Employ Solubilization Techniques: Proactively use one of the solubilization methods described in this guide (co-solvency, pH adjustment, or cyclodextrins) to ensure your compound is fully dissolved.
-
Problem: How can I determine the optimal pH for dissolving my this compound?
-
Approach: The solubility of ionizable compounds is pH-dependent. While this compound does not have strongly acidic or basic groups, the lactone ring can be susceptible to hydrolysis at high pH. Therefore, a systematic approach is necessary.
-
Solution:
-
Perform a pH-Solubility Profile: Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9).
-
Equilibrate and Measure: Add an excess of this compound to each buffer, allow it to equilibrate (e.g., by shaking for 24-48 hours), and then measure the concentration of the dissolved compound in the filtered supernatant.
-
Analyze the Data: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
-
Quantitative Solubility Data
Table 1: Qualitative and Comparative Solubility of Coumarin Derivatives
| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| This compound | Chloroform | Not Specified | Soluble | [1] |
| 6-Methylcoumarin | Water | Not Specified | Insoluble | [2] |
| 6-Methylcoumarin | Hot Water | Not Specified | Very slightly soluble | [2] |
| 6-Methylcoumarin | Ethanol | Not Specified | Very soluble | [2] |
| 6-Methylcoumarin | Ethanol + Water Mixtures | 20-50 | Data available | [3] |
| 6-Methylcoumarin | Ether | Not Specified | Very soluble | [2] |
| 6-Methylcoumarin | Benzene | Not Specified | Very soluble | [2] |
| 6-Methylcoumarin | Oils | Not Specified | Soluble | [2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.
-
Preparation:
-
Add an excess amount of this compound to a series of vials containing your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). "Excess" means adding enough solid so that some remains undissolved after the equilibration period.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., the buffer or a solvent in which the compound is highly soluble).
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
Protocol 2: Enhancing Solubility with Co-solvents
This protocol describes how to use a water-miscible organic solvent to improve the solubility of this compound.
-
Stock Solution Preparation:
-
Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Gentle heating or sonication may be used to aid dissolution.
-
-
Preparation of Co-solvent Buffer Systems:
-
Prepare a series of your desired aqueous buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v DMSO in phosphate buffer).
-
-
Solubility Determination in Co-solvent Systems:
-
For each co-solvent buffer system, perform the shake-flask solubility determination as described in Protocol 1.
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the minimum concentration of co-solvent required to achieve your desired experimental concentration.
-
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol details the use of cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
-
Selection of Cyclodextrin:
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin in your desired buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
-
Phase Solubility Study:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Perform the shake-flask method as described in Protocol 1 for each concentration of cyclodextrin.
-
-
Data Analysis:
-
Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the initial linear portion of this phase solubility diagram can be used to determine the complexation efficiency.
-
Visual Guides
Caption: Workflow for selecting a solubility enhancement method.
Caption: Shake-Flask method for solubility determination.
References
Optimizing reaction conditions for the synthesis of coumarin derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing coumarin derivatives?
A1: The most prevalent and versatile methods for synthesizing coumarin derivatives include the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[1][2][3] Other notable methods include the Wittig reaction, Claisen rearrangement, and various transition metal-catalyzed cyclizations.[4][5] The choice of method often depends on the desired substitution pattern on the coumarin core and the availability of starting materials.[3]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in coumarin synthesis can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your phenols, aldehydes, and active methylene compounds. Impurities can inhibit the reaction or lead to unwanted side products.
-
Reagent and Solvent Quality: Use high-quality, dry solvents, as the presence of moisture can deactivate catalysts and reagents.
-
Catalyst Activity: Verify that the catalyst is not old or deactivated. The type and amount of catalyst are critical and often require optimization.[6]
-
Reaction Temperature and Time: These parameters are crucial and interdependent. Insufficient time or temperature may lead to an incomplete reaction, while excessive heat can cause decomposition or polymerization.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: Side product formation is a common challenge, often due to the high reactivity of the substrates or harsh reaction conditions. To minimize side products:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Choice of Catalyst: A milder catalyst may improve selectivity. For instance, in the Pechmann condensation, solid acid catalysts like Amberlyst-15 can offer advantages over strong mineral acids.[1]
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may be beneficial.
-
Purification Method: Effective purification techniques, such as column chromatography or recrystallization, are crucial for isolating the desired product from a mixture.[7]
Troubleshooting Guides
Pechmann Condensation
Issue: Low or no product yield in Pechmann condensation.
-
Potential Cause: Inactive phenol.
-
Troubleshooting Tip: Phenols with electron-donating groups are more reactive. If you are using a phenol with electron-withdrawing groups, you may need to use a stronger acid catalyst or higher reaction temperatures.
-
-
Potential Cause: Inappropriate catalyst.
-
Troubleshooting Tip: A wide range of Brønsted and Lewis acids can be used. If one catalyst is ineffective, try another. For example, if sulfuric acid is causing charring, a Lewis acid like zinc chloride might be a better option. Solid acid catalysts can also be explored for easier workup and reusability.[1]
-
-
Potential Cause: Suboptimal reaction conditions.
-
Troubleshooting Tip: Optimize the reaction temperature and time by monitoring the reaction progress with TLC. Solvent-free conditions or the use of microwave irradiation can sometimes improve yields and reduce reaction times.
-
Knoevenagel Condensation
Issue: The Knoevenagel condensation is not proceeding to completion.
-
Potential Cause: Weak base catalyst.
-
Troubleshooting Tip: While weak bases like piperidine are commonly used, the basicity of the catalyst can be critical.[8] You might consider exploring other amine catalysts or slightly stronger bases, but be cautious of promoting side reactions.
-
-
Potential Cause: Steric hindrance.
-
Troubleshooting Tip: If your salicylaldehyde or active methylene compound is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
-
-
Potential Cause: Reversibility of the initial condensation.
-
Troubleshooting Tip: Ensure that the subsequent intramolecular cyclization (lactonization) is favored. In some cases, removal of water from the reaction mixture can drive the equilibrium towards the product.
-
Perkin Reaction
Issue: Difficulty in isolating the coumarin product from the reaction mixture.
-
Potential Cause: Formation of ortho-hydroxycinnamic acid intermediate.
-
Potential Cause: Complex reaction mixture.
-
Troubleshooting Tip: The workup for the Perkin reaction can be challenging. Careful extraction and purification are necessary. Recrystallization from a suitable solvent like ethanol is a common method for purifying the final coumarin product.
-
Data Presentation
Table 1: Optimization of Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | None | RT | 0.5 | 85 | [1] |
| Amberlyst-15 | None | 130 | 1.5 | 94 | [1] |
| InCl₃ | None (Ball Mill) | RT | 0.1 | 92 | [9] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | None | 110 | 1 | 88 | [10] |
| SbCl₃–Al₂O₃ | None (MW) | - | 0.17 | 95 |
Table 2: Optimization of Knoevenagel Condensation for Coumarin Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | None (MW) | - | 60 s | 91 | [8] |
| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 80 | 18 h | 92 | [11] |
| o-Vanillin | Dimethyl malonate | Li₂SO₄ | None (Ultrasound) | - | - | 97 | [12] |
Experimental Protocols
Protocol 1: Pechmann Condensation using a Solid Acid Catalyst
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using Amberlyst-15 as a reusable solid acid catalyst.[1]
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Amberlyst-15 (0.5 g per 10 mmol of resorcinol)
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine resorcinol and ethyl acetoacetate.
-
Add Amberlyst-15 to the mixture.
-
Heat the reaction mixture to 130°C with stirring for 1.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate, 3:2).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add warm methanol (20 mL) to dissolve the product.[1]
-
Filter the mixture to remove the Amberlyst-15 catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Knoevenagel Condensation under Microwave Irradiation
This protocol details a rapid, solvent-free synthesis of 3-substituted coumarins using piperidine as a catalyst under microwave irradiation.[8]
Materials:
-
Salicylaldehyde (100 mmol)
-
Ethyl cyanoacetate (110 mmol)
-
Piperidine (2.4 mmol)
-
Ethanol (for recrystallization)
Equipment:
-
Microwave reactor
-
Open glass vessel suitable for microwave synthesis
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a microwave-safe open glass vessel, mix salicylaldehyde, ethyl cyanoacetate, and piperidine.
-
Irradiate the mixture in the microwave reactor for the optimized time (typically a few minutes).
-
Monitor the reaction temperature and progress.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature, which often results in solidification of the crude product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified coumarin derivative.
Protocol 3: Perkin Reaction for Coumarin Synthesis
This protocol outlines the classical Perkin reaction for the synthesis of coumarin from salicylaldehyde and acetic anhydride.[2][13]
Materials:
-
Salicylaldehyde (1.0 eq)
-
Acetic anhydride (2.5 eq)
-
Anhydrous sodium acetate (1.0 eq)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Air condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture under reflux at approximately 180°C for 5 hours.
-
Cool the reaction mixture and pour it into cold water.
-
The product will precipitate as a solid.
-
Collect the crude product by filtration and wash it with water.
-
Purify the crude product by recrystallization from ethanol.
Mandatory Visualizations
Caption: General experimental workflow for coumarin synthesis.
Caption: Troubleshooting logic for optimizing coumarin synthesis.
Caption: Simplified signaling pathway of coumarin derivatives via Nrf2.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin synthesis [organic-chemistry.org]
- 6. jbino.com [jbino.com]
- 7. studylib.net [studylib.net]
- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. kuey.net [kuey.net]
- 11. benchchem.com [benchchem.com]
- 12. article.sapub.org [article.sapub.org]
- 13. longdom.org [longdom.org]
- 14. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Minimizing side product formation in Perkin condensation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Product Formation
Welcome to the technical support center for Perkin condensation reactions. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of α,β-unsaturated aromatic acids. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to develop self-validating and robust synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin condensation and what is its primary application?
The Perkin condensation is a powerful organic reaction that synthesizes α,β-unsaturated aromatic acids. It achieves this through an aldol-type condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[1][2][3][4][5] A classic example is the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.[2][6][7] This reaction is widely used in the pharmaceutical industry and for the synthesis of fragrances and other fine chemicals.[8][9]
Q2: My Perkin condensation is resulting in a low yield and a complex mixture of products. What are the most common side reactions I should be aware of?
Low yields in Perkin condensations are often attributable to several competing side reactions. The most common culprits include:
-
Self-condensation of the Acid Anhydride: The enolate of the acid anhydride can react with another molecule of the anhydride.
-
Decarboxylation of the Cinnamic Acid Product: The high temperatures required for the reaction can lead to the loss of carbon dioxide from the desired product, forming a styrenic derivative.[3][10][11]
-
Tar Formation: High reactant concentrations or localized overheating can lead to polymerization and the formation of intractable tars.[12]
-
Hydrolysis of the Anhydride: The presence of moisture can hydrolyze the acid anhydride, reducing its availability for the main reaction and deactivating the catalyst.[12][13]
-
Self-condensation of the Aldehyde: While less common because the Perkin reaction typically employs aromatic aldehydes lacking α-hydrogens, if an enolizable aldehyde is used, it can self-condense.[12][14]
Troubleshooting Guide: Side Product Formation
This section provides a detailed breakdown of common issues, their underlying causes, and actionable protocols to mitigate them.
Issue 1: Significant Formation of Styrene Derivatives (Decarboxylation)
Symptoms: You observe a significant byproduct with a molecular weight corresponding to the decarboxylated cinnamic acid derivative. This is often accompanied by gas evolution (CO2) during the reaction.
Causality: The α,β-unsaturated carboxylic acid product, while conjugated, is susceptible to decarboxylation at elevated temperatures.[15][16] The stability of the resulting vinylarene drives this side reaction. This process can be catalyzed by trace metals or acidic/basic conditions at high temperatures.
Mitigation Strategies:
-
Precise Temperature Control: This is the most critical parameter. While the Perkin reaction requires heat, excessive temperatures will favor decarboxylation.[2]
-
Use of Milder Bases: While alkali salts of the corresponding acid are standard, exploring weaker bases or alternative catalysts that can operate at lower temperatures may be beneficial.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, which can minimize the time the product is exposed to high temperatures and thus reduce decarboxylation.[13][17]
Experimental Protocol: Optimizing Reaction Temperature
-
Set up parallel reactions in a multi-well heating block or parallel synthesizer.
-
Charge each reactor with the aromatic aldehyde, acid anhydride, and anhydrous alkali salt catalyst in the standard stoichiometry.
-
Set a temperature gradient across the reactors (e.g., 150°C, 160°C, 170°C, 180°C).
-
Run the reactions for a fixed time (e.g., 3-5 hours).
-
Upon completion, quench the reactions and analyze the product distribution in each reactor using a suitable technique like HPLC or GC-MS to determine the optimal temperature with the lowest decarboxylation.
| Parameter | Conventional Heating | Optimized Heating | Microwave Irradiation |
| Temperature | 180-190°C[12] | 160-170°C | N/A (Power in Watts) |
| Reaction Time | 5-10 hours[18] | 5-8 hours | 2-10 minutes[17] |
| Typical Yield | Variable | Improved | Often Higher |
| Decarboxylation | High Risk | Moderate Risk | Low Risk |
Issue 2: Formation of Tars and Polymeric Materials
Symptoms: The reaction mixture becomes viscous, dark, and difficult to stir, resulting in a low yield of isolable product.
Causality: Tar formation is often a result of uncontrolled polymerization reactions. This can be initiated by localized overheating, high concentrations of reactants, or the presence of impurities that can act as radical initiators.
Mitigation Strategies:
-
Ensure Homogeneity: Vigorous and efficient stirring is crucial to prevent localized hot spots and ensure even heat distribution.[12]
-
Solvent-Assisted Reaction: While traditionally run neat, using a high-boiling, inert solvent can aid in heat transfer and prevent reactant concentration from becoming too high.
-
Controlled Addition: For highly reactive substrates, the slow addition of one reactant to the heated mixture of the others can help to control the reaction rate and exotherm.
Troubleshooting Workflow for Tar Formation
Caption: Troubleshooting workflow for tar formation.
Issue 3: Low Conversion and Catalyst Inactivity
Symptoms: A significant amount of the starting aromatic aldehyde remains unreacted even after prolonged reaction times.
Causality: The most common cause of low conversion is catalyst deactivation, primarily due to the presence of moisture. The alkali salt catalyst must be anhydrous to function effectively as a base.[12][13] Water will hydrolyze the acid anhydride and react with the catalyst, rendering it ineffective.
Mitigation Strategies:
-
Use Anhydrous Reagents and Catalyst: Dry the acid anhydride and the alkali salt catalyst before use. Sodium acetate trihydrate is a viable and more economical alternative, but reaction conditions may need to be re-optimized.[17]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. While it is a catalyst, it is consumed and regenerated in the catalytic cycle, and an insufficient amount will slow the reaction.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Dry the sodium or potassium acetate in a vacuum oven at >100°C for several hours until a constant weight is achieved.
-
Use freshly distilled acid anhydride for the reaction.
-
Assemble the reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
Perkin Reaction Mechanism Overview
The following diagram illustrates the generally accepted mechanism, highlighting the crucial role of the base catalyst.
Caption: The mechanism of the Perkin condensation.
By understanding the underlying causes of side product formation and implementing these targeted troubleshooting strategies, you can significantly improve the yield, purity, and reproducibility of your Perkin condensation reactions.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. longdom.org [longdom.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]
Technical Support Center: Enhancing the Selectivity of 6-Methyl-4-phenylcoumarin Analogues for MAO-B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at enhancing the selectivity of 6-methyl-phenylcoumarin derivatives for Monoamine Oxidase B (MAO-B).
Frequently Asked Questions (FAQs)
Q1: What is the significance of targeting MAO-B with 6-methyl-4-phenylcoumarin derivatives?
Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1] Inhibiting MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][2] 6-Methyl-phenylcoumarin derivatives, particularly 6-methyl-3-phenylcoumarins, have been identified as potent and selective inhibitors of MAO-B, making them promising scaffolds for drug development.[3][4][5][6] Achieving high selectivity for MAO-B over its isoform, MAO-A, is crucial to minimize side effects such as the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[1]
Q2: Which structural features of 6-methyl-phenylcoumarin derivatives are crucial for MAO-B selectivity?
Structure-activity relationship (SAR) studies have revealed several key features:
-
Position of the Phenyl Ring: The position of the phenyl ring on the coumarin scaffold significantly influences activity and selectivity. Studies have shown that 3-phenylcoumarin derivatives generally exhibit higher MAO-B inhibition and selectivity compared to 4-phenyl substituted coumarins, which tend to be more effective for MAO-A inhibition.[7]
-
Substitution on the 3-Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are critical. For instance, a methoxy group at the meta position of the 3-phenyl ring in 6-methyl-3-phenylcoumarin resulted in a highly potent and selective MAO-B inhibitor.[3][4]
-
Substitution on the Coumarin Core: The presence of a methyl group at the 6-position of the coumarin scaffold has been shown to be beneficial for MAO-B inhibitory activity.[5][6]
Q3: What are the general strategies to improve the selectivity of a compound for MAO-B?
Improving inhibitor selectivity is a primary goal in drug design. Key strategies include:
-
Exploiting Structural Differences in Active Sites: MAO-A and MAO-B possess distinct active site architectures. The active site of MAO-B is characterized by a two-site cavity structure (an entrance cavity and a reactive site cavity), which is narrower and more protracted than the single, wider active site of MAO-A.[8] Designing ligands that specifically interact with unique residues or fit the specific shape of the MAO-B active site can enhance selectivity.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound and evaluating the impact on MAO-A and MAO-B inhibition can elucidate the structural requirements for selective binding.[1][9]
-
Computational Modeling and Docking: Molecular docking simulations can predict the binding poses of inhibitors within the active sites of MAO-A and MAO-B, providing insights into the molecular interactions that govern selectivity.[6][8][10][11] This information can guide the rational design of more selective analogues.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for MAO-B inhibition.
-
Potential Cause: Variability in experimental conditions. MAO-B activity is sensitive to factors such as pH and temperature.[12]
-
Troubleshooting Step: Ensure that the assay buffer pH and temperature are consistently maintained across all experiments.
-
-
Potential Cause: Pipetting errors, especially during serial dilutions.[12]
-
Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques. Prepare fresh dilutions for each experiment.
-
-
Potential Cause: Inconsistent incubation times.[12]
-
Troubleshooting Step: Ensure consistent pre-incubation and reaction times for all samples.
-
-
Potential Cause: High solvent concentration. Solvents like DMSO can inhibit enzyme activity at high concentrations.[12]
-
Troubleshooting Step: Keep the final concentration of the solvent consistent across all wells, including controls, and ideally below 1%.
-
Issue 2: Low or no inhibition of MAO-B observed.
-
Potential Cause: Compound integrity or solubility issues.
-
Troubleshooting Step: Confirm the purity and integrity of your compound. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in the assay buffer.[12]
-
-
Potential Cause: Inappropriate substrate concentration. For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect.[12]
-
Troubleshooting Step: Verify that the substrate concentration used is appropriate for the assay and the expected mechanism of inhibition.
-
-
Potential Cause: Inactive enzyme.
-
Troubleshooting Step: Use a known potent and selective MAO-B inhibitor (e.g., selegiline) as a positive control to confirm enzyme activity.[1]
-
Issue 3: Poor selectivity for MAO-B over MAO-A.
-
Potential Cause: The compound inherently inhibits both isoforms.
-
Troubleshooting Step: Determine the IC50 values for both MAO-A and MAO-B to calculate the selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)).[12]
-
-
Potential Cause: The structural modifications made are not optimal for selective binding to MAO-B.
-
Troubleshooting Step: Utilize SAR data and molecular docking studies to guide the design of new derivatives. Focus on modifications that exploit the differences in the active site volumes and key residues between MAO-A and MAO-B. For example, docking studies have shown a π–π interaction between the phenyl ring at position 3 of the coumarin and the phenyl ring of Tyr 326 in the MAO-B active site.[6]
-
Data Presentation
Table 1: MAO-A and MAO-B Inhibitory Activities of Selected 6-Methyl-3-phenylcoumarin Derivatives.
| Compound | Substitution on 3-Phenyl Ring | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50A/IC50B) | Reference |
| 1 | 4'-Methoxy | > 10,000 | 11.05 | > 905 | [5] |
| 2 | 3'-Methoxy | > 10,000 | 0.80 | > 12,500 | [3][4] |
| 3 | 2'-Methoxy | > 10,000 | 3.23 | > 3,096 | [5] |
| 4 | 4'-Hydroxy | > 10,000 | 7.12 | > 1,404 | [5] |
| 5n | 3'-(dimethylcarbamate) | > 100,000 | 60.1 | > 1664 | [6] |
| Selegiline | (Reference) | 66,000 | 19.60 | 3367 | [5] |
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 values of 6-methyl-phenylcoumarin derivatives for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[1]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]
-
Test compound (6-methyl-phenylcoumarin derivative) dissolved in DMSO
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[1]
-
Fluorescent probe (e.g., Amplex Red)[12]
-
Horseradish Peroxidase (HRP)[12]
-
Black, flat-bottom 96-well plate[12]
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in 100% DMSO.
-
Perform serial dilutions of the test compounds and controls in the MAO assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent and low (<1%) in all wells.[12]
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a detection mix containing the MAO substrate, Amplex Red, and HRP in the assay buffer.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, your inhibitor dilutions (test compounds and controls), and the respective MAO enzyme (MAO-A or MAO-B).
-
Include wells for a no-inhibitor control (enzyme and substrate only) and a no-enzyme control (substrate only).[12]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the detection mix to all wells.
-
Immediately begin reading the fluorescence in kinetic mode for 30-60 minutes at 37°C. Use appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).[12]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for enhancing MAO-B selectivity of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 8. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Cell Culture Contamination in Cytotoxicity Assays of Coumarins
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using coumarin compounds in cell culture-based cytotoxicity assays. As a Senior Application Scientist, I've structured this resource to provide in-depth, field-proven insights into identifying, resolving, and preventing contamination issues that can compromise your results.
Introduction
Coumarins are a fascinating class of compounds with a wide range of biological activities, including cytotoxic potential against cancer cell lines.[1][2][3][4] However, their unique chemical properties, combined with the inherent sensitivity of cell culture systems, can present significant challenges. Distinguishing between true compound-induced cytotoxicity and artifacts caused by microbial or chemical contamination is paramount for data integrity. This guide provides a logical, question-driven approach to troubleshooting, grounded in scientific principles and established protocols.
Section 1: Microbial Contamination
Microbial contamination is the most frequent and destructive issue in cell culture.[5][6] Bacteria, fungi, yeast, and mycoplasma can rapidly alter experimental conditions, leading to false-positive or false-negative cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight after adding my coumarin. Is this bacterial contamination or a compound effect?
A1: Rapid turbidity and a sharp drop in pH (indicated by the phenol red in the medium turning yellow) are classic signs of bacterial contamination.[6][7][8][9] While some coumarins can have poor solubility and precipitate in aqueous media, this typically appears as crystalline structures or a fine, non-uniform haze, not the uniform cloudiness of a bacterial bloom.
Expert Insight: Bacteria proliferate much faster than mammalian cells, consuming nutrients and producing acidic byproducts that are toxic to the culture.[7][8] This rapid environmental change can cause widespread cell death, which can be easily mistaken for the cytotoxic effect of your coumarin.
Actionable Steps:
-
Microscopic Examination: Immediately observe the culture under a high-power microscope (400x). Look for tiny, motile rod-shaped or spherical particles between your cells.[7][8]
-
Discard and Disinfect: If bacteria are confirmed, do not attempt to salvage the culture unless it is irreplaceable. Discard all contaminated flasks and plates. Thoroughly disinfect the biosafety cabinet and incubator to prevent cross-contamination.[5][10]
-
Sterility Test Your Reagents: The contamination could originate from your coumarin stock solution, media, or serum. See the protocol for Sterility Testing of a Coumarin Stock Solution below.
Q2: I see thin, filamentous structures floating in my culture. The media pH hasn't changed, but the cells are detaching and dying. What is this?
A2: This is characteristic of fungal (mold) contamination.[7][8] Fungal hyphae will appear as a network of fine filaments under the microscope. Yeast, another type of fungal contaminant, appears as individual oval or budding particles.[5] Fungal contamination may not cause a rapid pH change initially, but it will compete with your cells for nutrients and release cytotoxic metabolites, compromising your assay.[8]
Expert Insight: Fungal spores are airborne and ubiquitous in the laboratory environment.[7] Contamination often points to lapses in aseptic technique or contaminated equipment, such as incubator water pans.
Actionable Steps:
-
Immediate Discard: Fungal contamination is difficult to eliminate and spreads easily. Discard the affected cultures immediately.[5]
-
Thorough Decontamination: Clean the incubator, water bath, and any potentially affected equipment with a fungicide.[5]
-
Review Aseptic Technique: Ensure all users are strictly adhering to aseptic practices, such as minimizing the time plates are open and not talking over open vessels.[10]
Q3: My cells are growing slowly and look unhealthy, but the media is clear. My cytotoxicity results are inconsistent. Could this be mycoplasma?
A3: Yes, these are classic signs of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them undetectable by visual inspection or standard light microscopy.[6][8] They are a cryptic contaminant, altering cell metabolism, growth rates, and gene expression without causing obvious turbidity.[10][11]
Critical Alert: Mycoplasma contamination can severely compromise cytotoxicity data. Some species can reduce tetrazolium salts (like in an MTT assay), leading to a false reading of increased cell viability and apparent resistance to your coumarin.[12][13] Conversely, they can also induce apoptosis, leading to false-positive cytotoxicity.[11] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.
Actionable Steps:
-
Quarantine and Test: Immediately quarantine the suspected cell line and any other lines it may have come into contact with.[5]
-
Perform a Mycoplasma Test: Use a reliable detection method. PCR-based tests are highly sensitive and specific.[7][14][15] DNA staining with Hoechst or DAPI can also reveal the presence of mycoplasma as small fluorescent dots in the cytoplasm.[7]
-
Discard or Treat: Discarding the cell line is the safest option. If the line is invaluable, treatment with specific anti-mycoplasma agents can be attempted, but the cells should be re-tested and their phenotype re-validated post-treatment.
| Table 1: Characteristics of Common Microbial Contaminants | |||
| Contaminant | Primary Indicator | Microscopic Appearance | Effect on Cytotoxicity Assay |
| Bacteria | Rapid turbidity, pH drop (yellow media)[6][9] | Tiny, motile rods or cocci between cells[8] | False-positive cytotoxicity due to rapid cell death. |
| Fungi (Mold) | Filamentous structures, slow pH change[8] | Web-like network of hyphae[8] | False-positive cytotoxicity due to nutrient depletion and mycotoxins. |
| Fungi (Yeast) | Slight turbidity, possible pH drop[16] | Oval or budding particles, larger than bacteria[5] | Variable; can cause false-positive cytotoxicity. |
| Mycoplasma | No turbidity, reduced cell growth, unhealthy morphology[8] | Not visible with a standard light microscope[8] | Highly variable; can cause false resistance (e.g., in MTT assays) or false-positive cytotoxicity.[11][12][17] |
Section 2: Chemical Contamination
Chemical contaminants are non-living substances that can adversely affect your cells.[5] Their effects can be subtle, leading to issues with reproducibility and data interpretation.
Frequently Asked Questions (FAQs)
Q4: I'm seeing unexpected cytotoxicity in my vehicle control (e.g., DMSO) wells. What could be the cause?
A4: This issue can stem from several sources of chemical contamination or issues with the coumarin stock itself.
-
Endotoxins: These are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[18][19][20] They are heat-stable and can persist even after bacteria are killed by sterilization.[19][20] Endotoxins can be present in water, serum, or other reagents and can induce inflammatory responses and apoptosis in sensitive cell lines, even at very low concentrations.[19][20][21]
-
Contaminated Reagents: The water, serum, or media used to prepare your solutions could be contaminated.[21][22] Always use high-purity, cell culture-grade water and source reagents from reputable suppliers who certify their products as low-endotoxin.[18]
-
Coumarin Stock Contamination: Your coumarin stock solution, especially if prepared in-house from powder, could have been contaminated during preparation. It is crucial to perform sterility testing on your stock.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a solvent toxicity curve to determine the maximum tolerable concentration.
Actionable Steps:
-
Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to test your media, serum, and coumarin stock solution for endotoxin contamination.[21]
-
Use High-Quality Reagents: Purchase certified, low-endotoxin or endotoxin-free reagents whenever possible.[18]
-
Prepare Stocks Aseptically: Prepare coumarin stock solutions in a sterile biosafety cabinet using sterile solvents and tubes.[23] Filter-sterilize the final stock solution through a 0.22 µm syringe filter compatible with your solvent.
-
Validate Your Vehicle: Always include a vehicle control (media + solvent) and an untreated control (media only) in your assay plate to isolate the effect of the solvent from the compound.
Workflow: Troubleshooting Unexpected Cytotoxicity
Here is a decision tree to help diagnose the source of unexpected cell death in your cytotoxicity assay.
References
- 1. Synthetic and natural coumarins as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. A Comprehensive Guide to Detecting and Handling Laboratory Contamination [procellsystem.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Falsification of tetrazolium dye (MTT) based cytotoxicity assay results due to mycoplasma contamination of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. atcc.org [atcc.org]
- 16. Cell Culture Contamination | Definition, Types & Identification | Study.com [study.com]
- 17. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 23. benchchem.com [benchchem.com]
Stabilizing 6-Methyl-4-phenylcoumarin in solution for long-term experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on stabilizing 6-Methyl-4-phenylcoumarin in solution for long-term experiments. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, like other coumarin derivatives, is primarily affected by three main factors:
-
pH: The lactone ring of the coumarin core is susceptible to hydrolysis. This reaction is significantly accelerated under alkaline (basic) conditions (pH > 8). This process is often irreversible and leads to the formation of a coumarinic acid salt, rendering the compound inactive.
-
Light Exposure: Many coumarin compounds are prone to photodegradation. Exposure to ambient or UV light can induce photochemical reactions that alter the compound's structure, potentially compromising its efficacy and fluorescent properties.
-
Oxidation: In the presence of dissolved oxygen, coumarins can undergo oxidative degradation. This process can be catalyzed by elevated temperatures and the presence of certain metal ions.
Q2: What is the recommended solvent for preparing and storing stock solutions of this compound?
A2: For optimal long-term stability, stock solutions of this compound should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). DMSO minimizes the risk of hydrolysis. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to improve stability. For many compounds dissolved in DMSO, storage at -20°C or -80°C in tightly sealed vials can maintain stability for extended periods.[1]
Q3: How can I minimize degradation when preparing aqueous working solutions for my experiments?
A3: To minimize degradation in aqueous solutions:
-
Prepare Fresh: Prepare working solutions fresh for each experiment and use them promptly.
-
Control pH: Maintain a slightly acidic to neutral pH (ideally between 4 and 7) for your aqueous buffers, unless the experimental protocol requires otherwise.
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.
-
Low Temperature: When not in use, keep your solutions on ice or refrigerated to slow down potential degradation.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue due to the lower solubility of many organic compounds in aqueous solutions. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but low enough (typically <0.5%) to not affect your biological system.
-
Use a Co-solvent: If your experiment allows, a small percentage of an organic co-solvent like ethanol in the final solution can improve solubility.
-
Gentle Warming and Sonication: Gentle warming or brief sonication of the final solution can sometimes help dissolve small precipitates. However, be cautious as excessive heat can accelerate degradation.
Q5: How can I determine the stability of this compound in my specific experimental conditions?
A5: To determine the stability in your specific cell culture medium or buffer, you can perform a time-course experiment.[2] This involves incubating the compound under your experimental conditions (e.g., 37°C) and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC).[2]
Troubleshooting Guides
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Observation | Potential Cause | Recommended Solution |
| Loss of biological activity or fluorescence in an assay over time. | 1. Hydrolysis: The experimental buffer is alkaline (pH > 8). 2. Photodegradation: The solution was exposed to light for an extended period. 3. Oxidative Degradation: The solution was stored improperly or for too long at room temperature. | 1. Check and adjust buffer pH to be within the 4-7 range. 2. Protect solutions from light at all times using amber vials or foil. 3. Prepare fresh working solutions for each experiment and store stock solutions at -20°C or -80°C. |
| A precipitate forms in the aqueous buffer after dilution from a DMSO stock. | 1. Low Aqueous Solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer. 2. Degradation Product: The precipitate could be an insoluble degradation product. | 1. Decrease the final concentration of the compound in the assay. 2. If the assay allows, include a small percentage (e.g., 0.1-0.5%) of DMSO to improve solubility. 3. Analyze the precipitate and supernatant via HPLC to determine if it is the parent compound or a degradant. |
| Inconsistent results between experimental replicates. | 1. Ongoing Degradation: The compound is degrading over the course of the experiment, affecting later samples more than earlier ones. 2. Inconsistent Handling: Variations in light exposure or temperature between samples. | 1. Minimize incubation time in aqueous solution. Plan the experiment to add the compound as the final step where possible. 2. Standardize handling procedures to ensure all samples are treated identically regarding light and temperature exposure. |
| Weak or no intracellular fluorescence signal in imaging experiments. | 1. Cellular Efflux: The compound is being actively transported out of the cells by efflux pumps. 2. Low Uptake: The compound has poor cell permeability. 3. Photobleaching: The compound is rapidly losing its fluorescence upon excitation. | 1. Use efflux pump inhibitors if appropriate for your cell type. 2. Increase incubation time or concentration (while monitoring for toxicity). 3. Reduce excitation light intensity and exposure time during imaging. Use antifade reagents in the mounting medium for fixed cells.[3][4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol details a method to quantify the stability of the compound under various conditions over time using HPLC.
1. Materials and Reagents:
-
This compound (solid)
-
HPLC-grade DMSO
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Buffer salts (e.g., phosphate, acetate) for preparing pH 5, pH 7.4, and pH 9 solutions
-
Amber HPLC vials and clear HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in pure DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
3. Preparation of Test Solutions:
-
Dilute the 10 mM DMSO stock solution to a final concentration of 50 µM in each of the following aqueous buffers:
-
pH 5 buffer
-
pH 7.4 buffer
-
pH 9 buffer
-
-
Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Aliquot these 50 µM solutions into separate vials for each condition and time point.
4. Incubation Conditions to Test:
-
pH 5, 25°C, protected from light (amber vial)
-
pH 7.4, 25°C, protected from light (amber vial)
-
pH 9, 25°C, protected from light (amber vial)
-
pH 7.4, 25°C, exposed to laboratory light (clear vial on benchtop)
-
pH 7.4, 37°C, protected from light (amber vial in an incubator)
5. Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Immediately analyze the samples by HPLC.
6. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at the absorbance maximum of this compound.
-
Quantification: Determine the peak area of the this compound peak at each time point.
7. Data Analysis:
-
Plot the percentage of the remaining this compound (relative to the T=0 time point) against time for each condition.
-
This will provide a stability profile of the compound under different experimental conditions.
Data Presentation Table for Stability Assessment:
| Condition | Time (hours) | % Remaining this compound |
| pH 5, 25°C, Dark | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| pH 7.4, 25°C, Dark | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| pH 9, 25°C, Dark | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| pH 7.4, 25°C, Light | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| pH 7.4, 37°C, Dark | 0 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Protocol 2: General Live-Cell Staining and Imaging
This protocol provides a general starting point for using this compound as a fluorescent probe in live-cell imaging. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
1. Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells onto a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (a starting range of 1-10 µM is recommended). Remove the existing medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate excitation and emission filters for coumarin derivatives (typically excitation around 350-400 nm and emission around 450-550 nm).
Visualizations
Caption: Key factors leading to the degradation of this compound in solution.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Refining purification techniques for high-purity 6-Methyl-4-phenylcoumarin
Welcome to the technical support center for the purification of 6-Methyl-4-phenylcoumarin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Pechmann condensation?
A1: The most common impurities are typically unreacted starting materials, namely p-cresol and ethyl benzoylacetate. Additionally, side products from the condensation reaction may be present, which can include isomers or products of self-condensation of the starting materials.
Q2: My crude product is a dark oil and won't solidify. What should I do?
A2: An oily crude product often indicates the presence of significant amounts of impurities that inhibit crystallization. It is recommended to first attempt a purification by column chromatography to remove the bulk of these impurities. Following chromatography, recrystallization of the partially purified product should be more successful.
Q3: I'm seeing multiple spots on my TLC after column chromatography. How can I improve the separation?
A3: If co-elution is an issue, optimizing the mobile phase is the first step. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. For instance, you can start with a hexane:ethyl acetate ratio of 9:1 and gradually increase the proportion of ethyl acetate. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
Q4: What is the best method for removing colored impurities from my final product?
A4: For persistent colored impurities, a charcoal treatment during recrystallization can be effective. After dissolving the crude product in a hot solvent, add a small amount of activated charcoal and continue to heat for a few minutes. The charcoal will adsorb the colored impurities and can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product, leading to lower recovery yields.
Q5: After recrystallization, my yield is very low. How can I improve it?
A5: Low recovery during recrystallization can be due to several factors. Using too much solvent is a common reason, as is premature crystallization during filtration. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Also, pre-heating your filtration apparatus can prevent the product from crystallizing on the filter paper. Finally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | Inappropriate solvent choice leading to co-crystallization of impurities. | Test a range of solvent systems. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides better selectivity. |
| Incomplete removal of starting materials. | Perform a liquid-liquid extraction before recrystallization. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Difficulty in Achieving High Purity by Column Chromatography | Poor separation of closely related impurities. | Optimize the mobile phase. A shallow gradient elution can improve the resolution of closely eluting compounds. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Channeling in the column packing. | Ensure the column is packed uniformly. A wet slurry packing method is generally preferred over dry packing. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
If a mixed solvent system is used, slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Table 1: Representative Recrystallization Solvent Systems and Expected Recovery
| Solvent System | Typical Purity Improvement | Expected Recovery Range (%) |
| Ethanol/Water | Good for removing polar impurities | 75-90 |
| Ethyl Acetate/Hexane | Good for removing non-polar impurities | 80-95 |
| Isopropanol | Effective for a range of impurities | 70-85 |
Note: The actual recovery will depend on the initial purity of the crude product and the precise execution of the recrystallization procedure.
Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin the elution with the chosen solvent system, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the desired compound.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Addressing Autofluorescence Interference in Coumarin-Based Assays
Welcome to the Technical Support Center for troubleshooting autofluorescence in coumarin-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate issues arising from endogenous sample fluorescence, ensuring the accuracy and reliability of your experimental data.
Introduction: The Challenge of Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, a phenomenon that can significantly interfere with fluorescence-based assays. This intrinsic fluorescen[1][2]ce can originate from various endogenous molecules, creating a background "noise" that can obscure the specific signal from your fluorescent probe, leading to reduced sensitivity and potentially false-positive results.
Coumarin-based assays ar[1][3]e particularly susceptible to this interference because the excitation and emission spectra of many coumarin derivatives fall within the blue-green region of the spectrum (typically exciting around 300-420 nm and emitting between 350-500 nm), which overlaps with the emission spectra of common autofluorescent molecules.
Frequently Aske[4][5]d Questions (FAQs) & Troubleshooting Guide
Q1: My unstained control samples are showing a strong fluorescent signal. What is causing this?
A: This is a classic sign of autofluorescence. The primary culprits are endogenous molecules within your cells or tissues. Understanding the source [2]is the first step in mitigating its effects.
Common Sources of Autofluorescence:
-
Metabolic Coenzymes: NADH and flavins (like FAD) are major contributors. NADH, present in most liv[4][5]ing cells, excites at ~340 nm and emits around 450 nm, directly overlapping with many coumarins. FAD excites in the 380-49[4][6]0 nm range and emits between 520-560 nm.
-
Structural Proteins: Collagen and elastin, abundant in connective tissues, are highly autofluorescent. Collagen typically excite[2]s in the 350-450 nm range and emits in the blue region.
-
Lipofuscin: These[7][8] "wear-and-tear" pigments accumulate in aging cells and are intensely fluorescent across a broad spectrum. They are a significant issue in studies involving older tissues.
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins. Glutaraldehyde is known t[7][8][9]o cause more intense autofluorescence than formaldehyde.
Q2: How can [10]I confirm that autofluorescence is impacting my coumarin assay?
A: The most straightforward method is to run an unlabeled control. This involves preparing y[1]our sample using the exact same protocol but omitting the coumarin-based probe. Any signal detected in this control can be attributed to autofluorescence.
Experimental Protocol: Autofluorescence Check
-
Preparation: Prepare two sets of samples.
-
Test Sample: Processed with your complete staining protocol, including the coumarin probe.
-
Control Sample: Processed with the identical protocol, but substitute the coumarin probe with the vehicle/buffer it's dissolved in.
-
-
Imaging/Measurement: Acquire images or readings from both sets using the identical instrument settings (excitation/emission wavelengths, exposure time, gain).
-
Analysis: A significant signal in the control sample confirms the presence of autofluorescence that could be interfering with your results.
Q3: My background fluorescence is very high. What are the immediate steps I can take to reduce it?
A: Several strategies can be employed to reduce autofluorescence, ranging from simple procedural changes to more advanced techniques.
Initial Troubleshooting Steps:
-
Optimize Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum required. Alternatively, consider s[8][10]witching to a non-aldehyde fixative like chilled methanol or ethanol, if compatible with your experiment.
-
Chemical Quenching:[1][8] Treat samples with a chemical quenching agent. Sodium borohydride is commonly used to reduce aldehyde-induced autofluorescence. Commercial quenching kits[1][2] are also available and can be very effective.
-
Photobleaching: I[10][11]ntentionally photobleach your sample by exposing it to high-intensity light before adding your coumarin probe. This can destroy the endo[12][13]genous fluorophores responsible for the background signal.
Workflow for Implement[14]ing Mitigation Strategies
Caption: Troubleshooting workflow for autofluorescence.
Q4: Can I avoid autofluorescence by changing my experimental design?
A: Yes, careful experimental design is one of the most effective ways to combat autofluorescence.
Strategic Experimental Design Choices:
-
Fluorophore Selection: If possible, choose a fluorophore that emits in the red or far-red region of the spectrum (above 600 nm). Autofluorescence is typic[5]ally less intense at these longer wavelengths. While this may mean movin[10][13]g away from coumarins for some applications, it is a highly effective strategy.
-
Spectral Unmixing: If your imaging system has this capability, you can treat the autofluorescence as a separate "color." By acquiring a spectral signature of your unstained sample, specialized software can mathematically subtract the autofluorescence signal from your final image.
-
Use Brighter Probes[15][16][17]: Selecting brighter fluorophores can help increase the signal-to-noise ratio, making the autofluorescence less impactful on the final result.
Logical Flow for Fluor[1]ophore Selection
Caption: Decision tree for mitigating autofluorescence.
Data Summary: Spectral Properties of Common Molecules
The table below summarizes the approximate excitation and emission maxima for common coumarins and endogenous autofluorescent molecules to help visualize potential spectral overlap.
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| Coumarins (general) | ~300 - 420 | ~350 - 500 | Highly sensitive to solvent and pH. |
| NADH/NAD(P)H | ~3[18][19]40 | ~450 | Major source of cellular autofluorescence. |
| FAD (Flavins) | ~[6]380 - 490 | ~520 - 560 | Primarily located in mitochondria. |
| Collagen | ~350 -[4][6] 450 | ~400 - 450 | Strong blue autofluorescence. |
| Elastin | ~350 - [8]450 | ~420 - 520 | Found in extracellular matrix. |
| Lipofuscin | ~345[4] - 490 | ~460 - 670 | Broad emission, increases with age. |
Detailed Ex[6]perimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.
-
Re-hydrate Samples[2]: After deparaffinization (if applicable), re-hydrate your tissue sections or cells through a series of ethanol washes to PBS.
-
Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a strong reducing agent and will bubble upon dissolution. Handle with care in a well-ventilated area.
-
Incubation: Immer[11]se the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the[11] samples thoroughly with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.
Protocol 2: Pre-Staining Photobleaching
This method uses high-intensity light to destroy endogenous fluorophores before staining.
-
Sample Preparation[13][14]: Prepare your fixed and permeabilized samples on a microscope slide.
-
Mounting: Mount the slide on the microscope stage.
-
Illumination: Expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury arc lamp or LED source) for a period ranging from 15 minutes to several hours. The optimal duration will depend on the tissue type and the intensity of the light source and must be determined empirically.
-
Check for Reduction[12]: Periodically check the autofluorescence level using the microscope's eyepiece or camera until the background signal is significantly reduced.
-
Staining: Once bleaching is complete, proceed with your coumarin staining protocol.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 8. labcompare.com [labcompare.com]
- 9. Causes of Autofluorescence [visikol.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 18. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Method Development for HPLC Analysis of 6-Methyl-4-phenylcoumarin
As a Senior Application Scientist, this guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 6-Methyl-4-phenylcoumarin. This resource is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for this compound.
Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
A1: A robust starting point for method development utilizes a C18 column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and water.[1][2] Given the phenyl moiety in this compound, a Phenyl-Hexyl stationary phase can also offer alternative selectivity due to potential π-π interactions.[3] An initial isocratic elution with a 50:50 or 70:30 mixture of organic solvent to water is a common starting point.[1][4][5]
Q2: What is the optimal UV wavelength for detecting this compound?
A2: Coumarin derivatives typically exhibit strong UV absorbance. A diode array detector (DAD) is recommended to determine the wavelength of maximum absorbance (λmax). For general coumarin compounds, detection is often optimal between 276 nm and 310 nm.[1][4][6] A good starting point is 280 nm.[5][6]
Q3: How should I prepare the this compound sample for injection?
A3: The primary goal is to dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape.[7] this compound is soluble in chloroform and likely soluble in other common organic solvents like methanol and acetonitrile.[8] Best Practice: Dissolve your sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, ensure the injection volume is minimal (e.g., 5-10 µL) to prevent peak distortion.[7][9]
Q4: Is it necessary to develop a "stability-indicating" method?
A4: Yes, for regulatory submissions and quality control, a stability-indicating method is crucial. This type of method can distinguish the intact active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.[10][11][12] This is typically achieved through forced degradation studies.[11][12]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during method development and analysis.
Issue 1: Peak Tailing
Q: My chromatogram shows a tailing peak for this compound. What are the primary causes and how can I resolve this?
A: Peak tailing is a common issue where the peak is asymmetrical, which can compromise accurate integration and resolution.[7] The most frequent causes are secondary chemical interactions with the column or issues with the mobile phase.
Causality and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase are acidic and can interact with any basic functional groups on the analyte, causing tailing.[7][13]
-
Solution: Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). This protonates the silanol groups, suppressing the unwanted interaction.[9]
-
Solution: Use a modern, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened, tailing peak.
-
Solution: Dilute the sample and inject a lower concentration. A 10-fold dilution can quickly determine if overload is the issue.[9]
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[7]
-
Solution: Use narrow-bore tubing (e.g., 0.125 mm ID) and keep connections as short as possible.[7]
-
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 16299-22-2 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Synthesis of Substituted Phenylcoumarins
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted phenylcoumarins, with a particular focus on issues arising during scale-up from laboratory to pilot and production scales.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of substituted phenylcoumarins, organized in a question-and-answer format.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Q1: We are observing a significant drop in yield for our substituted phenylcoumarin synthesis when moving from a 10g lab scale to a 1kg pilot scale. What are the common causes and how can we troubleshoot this?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, mixing efficiency, and raw material quality.
Troubleshooting Steps:
-
Heat Transfer Limitations:
-
Problem: Exothermic reactions, such as the Pechmann condensation, can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio in larger reactors. This can lead to localized "hot spots," promoting side reactions and degradation of the product.
-
Solution:
-
Implement a more controlled and gradual addition of reagents.
-
Ensure the reactor's cooling system is adequate for the heat load.
-
Consider using a jacketed reactor with a thermal fluid for precise temperature control.
-
For highly exothermic reactions, a semi-batch or continuous flow process might be more suitable.
-
-
-
Inefficient Mixing:
-
Problem: Inadequate mixing in a larger reactor can lead to non-homogenous reaction conditions, resulting in incomplete reactions and the formation of byproducts.
-
Solution:
-
Optimize the agitator type and speed to ensure proper mixing without causing excessive shear.
-
Conduct mixing studies to understand the fluid dynamics within the reactor.
-
For multi-phase reactions, ensure efficient phase transfer.
-
-
-
Raw Material Quality:
-
Problem: Impurities in starting materials, which may have a negligible effect on a small scale, can significantly impact the reaction on a larger scale. For instance, trace metals or organic impurities in phenols or β-ketoesters can interfere with catalysts or promote side reactions.[1]
-
Solution:
-
-
Extended Reaction Times:
-
Problem: Simply extending the reaction time to compensate for slower reaction rates at a larger scale can sometimes lead to product degradation or the formation of more byproducts.
-
Solution:
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).
-
Determine the optimal reaction endpoint to maximize yield and minimize impurity formation.
-
-
Issue 2: Side Product Formation and Impurity Profile Changes
Q2: Our impurity profile has changed significantly after scaling up the synthesis. We are seeing new, difficult-to-remove impurities. What could be the cause?
A2: Changes in the impurity profile are often linked to the issues of heat transfer and mixing mentioned previously.
Common Side Reactions and Their Mitigation:
-
Self-condensation of β-ketoesters: Can occur at elevated temperatures. Mitigation: Maintain strict temperature control and optimize the addition rate of the β-ketoester.
-
Formation of regioisomers: In the Pechmann condensation, different isomers can form depending on the substitution pattern of the phenol and the reaction conditions. Mitigation: Careful selection of the catalyst and precise temperature control can favor the formation of the desired isomer.
-
Polymerization/Tar Formation: Often a result of excessive heat or prolonged reaction times. Mitigation: Reduce the reaction temperature, shorten the reaction time, and ensure efficient mixing to prevent localized overheating.[4]
Impurity Profile Analysis:
It is crucial to perform a thorough impurity profile analysis at both lab and pilot scales to understand the impact of scaling up. Techniques like HPLC-MS and GC-MS are invaluable for identifying and quantifying impurities.[5][6]
Issue 3: Challenges in Product Isolation and Purification
Q3: We are facing difficulties with the crystallization of our substituted phenylcoumarin at a larger scale. The product is oiling out, or the crystals are very fine and difficult to filter.
A3: Crystallization is a scale-dependent process, and challenges often arise due to differences in cooling rates, mixing, and supersaturation control.
Troubleshooting Crystallization:
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid phase.
-
Solution:
-
Slow down the cooling rate to allow for controlled nucleation and crystal growth.
-
Use a suitable anti-solvent to induce crystallization at a lower temperature.
-
Seed the solution with a small amount of pure crystalline product to promote crystallization.
-
-
-
Fine Crystals: Rapid crystallization can lead to the formation of small, needle-like crystals that are difficult to filter and wash.
-
Solution:
-
Employ a controlled cooling profile with a slower cooling rate during the nucleation and growth phases.
-
Optimize the agitation to prevent excessive secondary nucleation.
-
Consider a temperature cycling or aging step to encourage crystal growth.
-
-
Alternative Purification Methods for Industrial Scale:
For challenging purifications or when very high purity is required, consider the following industrial-scale techniques:
-
Preparative Chromatography: While more expensive, it offers high resolution for separating closely related impurities.[7]
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC that can offer different selectivity.
-
Solvent Partitioning and Extraction: Can be effective for removing impurities with significantly different polarities.[8]
II. Data Presentation
The following tables summarize quantitative data that can be expected when scaling up the synthesis of substituted phenylcoumarins. These are representative values and will vary depending on the specific substrate and reaction conditions.
Table 1: Impact of Scale on Yield and Purity in a Typical Pechmann Condensation
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Yield | 85-95% | 70-85% |
| Purity (by HPLC) | >99% | 97-99% |
| Major Impurity 1 | <0.5% | 1-2% |
| Major Impurity 2 | Not Detected | 0.5-1% |
Table 2: Effect of Catalyst Loading on Yield at Different Scales
| Catalyst Loading (mol%) | Laboratory Scale Yield | Pilot Scale Yield |
| 5 | 80% | 65% |
| 10 | 92% | 82% |
| 15 | 93% | 83% |
III. Experimental Protocols
A. Laboratory-Scale Synthesis of a Substituted Phenylcoumarin via Pechmann Condensation (Example: 4-phenyl-7-hydroxycoumarin)
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl benzoylacetate (1.05 eq)
-
Concentrated Sulfuric Acid (catalyst)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine resorcinol (11.0 g, 0.1 mol) and ethyl benzoylacetate (20.2 g, 0.105 mol).
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred mixture, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 4-phenyl-7-hydroxycoumarin.
B. Pilot-Scale Synthesis of a Substituted Phenylcoumarin via Pechmann Condensation (Example: 4-phenyl-7-hydroxycoumarin)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Circulating heating/cooling system.
-
Nutsche filter-dryer.
Materials:
-
Resorcinol (1.1 kg, 10.0 mol)
-
Ethyl benzoylacetate (2.02 kg, 10.5 mol)
-
Concentrated Sulfuric Acid (2.0 L)
-
Ice/Water
-
Ethanol
Procedure:
-
Charge the 10 L jacketed reactor with resorcinol (1.1 kg) and ethyl benzoylacetate (2.02 kg).
-
Start the overhead stirrer at a moderate speed (e.g., 100-150 rpm).
-
Set the reactor jacket temperature to 5 °C.
-
Slowly add concentrated sulfuric acid (2.0 L) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, raise the jacket temperature to 20-25 °C and stir for 12-16 hours. Monitor the reaction progress by in-process HPLC.
-
In a separate vessel, prepare a slurry of ice and water (50 L).
-
Once the reaction is complete, slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring.
-
Filter the resulting solid using a Nutsche filter-dryer.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol in a suitable reactor.
IV. Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low yields during scale-up.
Diagram 2: Experimental Workflow: Lab vs. Pilot Scale
Caption: Comparison of experimental workflows at laboratory and pilot scales.
Diagram 3: Pechmann Condensation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. soeagra.com [soeagra.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Enzyme Inhibition Studies with Coumarins
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered when determining optimal incubation times for enzyme inhibition studies involving coumarin derivatives. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to design robust and reproducible experiments.
Introduction: The Critical Role of Incubation Time in Coumarin-Enzyme Interactions
Coumarins are a diverse class of phytochemicals known for a wide range of biological activities, including enzyme inhibition.[1][2][3] A critical, yet often overlooked, parameter in characterizing these interactions is the incubation time. Unlike classical reversible inhibitors that reach equilibrium rapidly, many coumarins exhibit more complex inhibitory mechanisms. These can include slow-binding, time-dependent, and even irreversible inhibition, all of which are highly dependent on the pre-incubation period of the inhibitor with the enzyme before the substrate is introduced.[4][5][6][7]
Failure to optimize incubation time can lead to a significant underestimation of a compound's potency, resulting in inconsistent and misleading IC50 values.[8] This guide will walk you through the nuances of coumarin-enzyme kinetics to help you generate accurate and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my IC50 values for a coumarin derivative inconsistent across experiments?
A1: The most common culprit for IC50 variability with coumarins is an unoptimized pre-incubation time.
Inconsistent IC50 values are a frequent challenge in enzyme assays.[8] While general factors like cell health, passage number, and pipetting errors can contribute, with coumarins, the primary suspect is often the pre-incubation time.[8][9] Many coumarins do not follow a simple, rapid equilibrium model. Their interaction with the target enzyme can be a multi-step process that evolves over time.
Underlying Mechanisms:
-
Slow-Binding Inhibition: The initial encounter between the enzyme and the coumarin forms a complex that then slowly converts to a more tightly bound state.[6][7][10] If the pre-incubation time is too short, the assay will predominantly measure the initial, weaker binding, leading to a higher (less potent) IC50.
-
Time-Dependent Inhibition (TDI): Some coumarins are mechanism-based inhibitors or "suicide substrates."[4][5][11] This means the enzyme metabolizes the coumarin into a reactive intermediate that then covalently modifies and inactivates the enzyme.[12][13][14] This process is inherently time- and concentration-dependent.[15]
-
Prodrug Activation: Certain coumarins act as "prodrug inhibitors."[1][2] For instance, with carbonic anhydrases, the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring to form the actual inhibitory compound, a 2-hydroxy-cinnamic acid derivative.[1][2][11][16] This hydrolysis step requires time.
Troubleshooting Protocol:
To determine if your coumarin is a time-dependent inhibitor, perform an IC50 Shift Assay .
| Step | Procedure | Rationale |
| 1 | Prepare two sets of assay plates. | To compare the effect of pre-incubation. |
| 2 | In the first plate ("0-minute pre-incubation"), add the enzyme, your coumarin derivative at various concentrations, and the substrate simultaneously. | This measures the initial, rapid inhibition. |
| 3 | In the second plate ("30-minute pre-incubation"), pre-incubate the enzyme and the coumarin derivative for 30 minutes at the assay temperature. Then, initiate the reaction by adding the substrate.[17] | This allows time for slow-binding or covalent modification to occur. |
| 4 | Measure the enzyme activity in both plates and calculate the IC50 values. | |
| 5 | Analysis: If the IC50 value from the 30-minute pre-incubation is significantly lower than the 0-minute plate, this "IC50 shift" is a strong indicator of time-dependent inhibition.[17][18] | A shift in potency confirms that pre-incubation is critical for accurately assessing the inhibitor's strength. |
Q2: My coumarin inhibitor shows increasing potency with longer pre-incubation times. What does this signify and how do I determine the optimal time?
A2: This strongly suggests a slow-binding or time-dependent mechanism of inhibition. The optimal pre-incubation time is the point at which equilibrium is reached, and the IC50 value stabilizes.
An IC50 value that decreases with longer pre-incubation is a classic sign that the inhibitor's interaction with the enzyme is not instantaneous.[18] To find the optimal pre-incubation time, you must experimentally determine the time required to reach a steady state of inhibition.
Experimental Workflow for Determining Optimal Pre-incubation Time:
Step-by-Step Protocol:
-
Set up: Prepare multiple sets of reactions, each containing the enzyme and a range of concentrations of your coumarin inhibitor.
-
Incubate: Incubate these sets for different durations (e.g., 0, 5, 15, 30, 60, and 90 minutes) at a constant temperature.[18] For some coumarins targeting bacterial carbonic anhydrases, incubation times as long as 6 hours have been shown to be necessary to reach a steady inhibitory effect.[11]
-
Initiate Reaction: At the end of each specific incubation period, initiate the enzymatic reaction by adding the substrate.
-
Measure Activity: Determine the initial reaction rates.
-
Calculate IC50: Calculate the IC50 value for each pre-incubation time point.
-
Plot and Determine: Plot the IC50 values as a function of pre-incubation time. The optimal pre-incubation time is the point at which the IC50 value no longer decreases and reaches a plateau. This indicates that the enzyme-inhibitor complex has reached equilibrium.
| Pre-incubation Time (min) | Example IC50 (µM) | Observation |
| 0 | 50.2 | Initial, weaker inhibition detected. |
| 15 | 22.5 | Potency increases as binding progresses. |
| 30 | 10.8 | Further increase in potency. |
| 60 | 10.5 | IC50 value begins to stabilize. |
| 90 | 10.6 | Equilibrium reached. Optimal pre-incubation time is ~60-90 min. |
Q3: How do I differentiate between slow-binding reversible inhibition and irreversible inhibition?
A3: A dialysis or a rapid dilution experiment can help distinguish between these two mechanisms.
Both slow-binding and irreversible inhibitors will show time-dependency. The key difference is whether the inhibition can be reversed. An irreversible inhibitor forms a stable, often covalent, bond with the enzyme, meaning that simply removing the free inhibitor from the solution will not restore enzyme activity.[12][13][19]
Experimental Design: Rapid Dilution Assay
// Nodes start [label="Incubate Enzyme + High [Inhibitor]\n(e.g., 10x IC50) for optimal time"]; dilute [label="Rapidly dilute the mixture\n(e.g., 100-fold) into assay buffer"]; measure [label="Measure enzyme activity over time"]; reversible [label="Reversible (Slow-binding):\nActivity is recovered over time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; irreversible [label="Irreversible:\nActivity is NOT recovered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> dilute; dilute -> measure; measure -> reversible [label="If activity increases"]; measure -> irreversible [label="If activity remains low"]; } Distinguishing reversible vs. irreversible inhibition.
Protocol:
-
Pre-incubation: Incubate the enzyme with a high concentration of the coumarin inhibitor (e.g., 10-20 times the IC50) for the previously determined optimal pre-incubation time to ensure maximal formation of the enzyme-inhibitor complex.
-
Rapid Dilution: Rapidly dilute this mixture (e.g., 100-fold or more) into the assay buffer containing the substrate. This dilution drastically lowers the concentration of the free inhibitor, preventing further binding to any remaining active enzyme.
-
Monitor Activity: Measure the enzyme's activity over an extended period.
Interpreting the Results:
-
Recovery of Activity: If the enzyme activity gradually increases over time, it indicates that the inhibitor is dissociating from the enzyme. This is characteristic of a slow-binding, reversible inhibitor . The rate of activity recovery is related to the inhibitor's dissociation rate constant (k_off).
-
No Recovery of Activity: If the enzyme activity remains low and does not recover, it suggests that the inhibitor has formed a stable, essentially permanent bond with the enzyme. This is the hallmark of an irreversible inhibitor .
This technical guide provides a foundational framework for optimizing your enzyme inhibition studies with coumarins. By understanding the potential for time-dependent effects and employing the described troubleshooting protocols, you can significantly improve the accuracy, reproducibility, and overall quality of your research.
References
- 1. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time-dependent inactivation of human cytochrome P450 2A6 variants and 2A13 by imperatorin: natural coumarins and imperatorin oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 10. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 6-Methyl-3-phenylcoumarin and Other MAO-B Inhibitors
A note on the selected compound: While the topic specifies 6-Methyl-4-phenylcoumarin, the vast majority of scientific literature points to the greater potency and extensive research on the 6-methyl-3-phenylcoumarin scaffold as a highly effective and selective monoamine oxidase B (MAO-B) inhibitor.[1][2][3][4] This guide will, therefore, focus on the well-documented 6-methyl-3-phenylcoumarin and its derivatives for a more robust and data-supported comparison against other established MAO-B inhibitors.
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[5] Its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[5] This guide provides a comparative overview of the inhibitory activity of 6-methyl-3-phenylcoumarin derivatives against other well-known MAO-B inhibitors, supported by experimental data.
Quantitative Comparison of MAO-B Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several 6-methyl-3-phenylcoumarin derivatives and other prominent MAO-B inhibitors.
| Compound | Type | MAO-B IC50 (nM) | Selectivity Index (SI) vs MAO-A |
| 6-methyl-3-phenylcoumarin Derivatives | |||
| 6-methyl-3-(3'-methoxyphenyl)coumarin | Phenylcoumarin Derivative | 0.80 | High (not specified) |
| 6-methyl-3-(4'-methylphenyl)coumarin | Phenylcoumarin Derivative | 134 (pM) | High (not specified) |
| 6-methyl-3-phenylcoumarin (unsubstituted) | Phenylcoumarin Derivative | ~56 | High (not specified) |
| Compound 5n (a 6-methyl-3-phenylcoumarin derivative) | Phenylcoumarin Derivative | 60.1 | >1664-fold |
| Reference MAO-B Inhibitors | |||
| Selegiline (R-(-)-deprenyl) | Irreversible Inhibitor | 6.8 - 19.6 | ~50 |
| Rasagiline | Irreversible Inhibitor | 14 | ~50 |
| Safinamide | Reversible Inhibitor | 79 | ~1000 |
Note: IC50 values can vary based on experimental conditions.[6]
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This section outlines a generalized protocol for determining the MAO-B inhibitory activity of a compound in vitro, based on common fluorometric methods.[6][7][8]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine, benzylamine, or tyramine)[1][6][8]
-
Developer Solution
-
Fluorescent Probe (e.g., OxiRed™ or a high sensitivity probe)[6][8]
-
Test Inhibitor (e.g., 6-methyl-3-phenylcoumarin derivative)
-
Positive Control Inhibitor (e.g., Selegiline)[6]
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[6][9]
2. Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor and positive control at 10 times the final desired concentration in MAO-B Assay Buffer.
-
Prepare the MAO-B enzyme working solution by diluting the enzyme stock in the assay buffer.[8]
-
Prepare the MAO-B substrate solution containing the substrate, developer, and fluorescent probe in the assay buffer.[6]
-
-
Assay Plate Setup:
-
Initiation of Reaction and Measurement:
3. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test inhibitor.[6]
Visualizing MAO-B Inhibition
The following diagrams illustrate the catalytic cycle of MAO-B and the mechanism of its inhibition.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 4. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Comparative Guide to the Purity Validation of 6-Methyl-4-phenylcoumarin by HPLC and NMR
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 6-Methyl-4-phenylcoumarin purity. Detailed experimental protocols and data interpretation are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their needs.
Introduction to Purity Validation
This compound is a heterocyclic compound with a coumarin scaffold that is of significant interest in medicinal chemistry and materials science. The purity of this compound is critical for accurate biological and chemical studies, as impurities can lead to erroneous results and potential toxicity. Therefore, robust analytical methods are required to determine the purity and confirm the identity of this compound. HPLC and NMR spectroscopy are powerful and complementary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity analysis, the compound of interest is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the absorbance of the eluting components, and the resulting chromatogram shows peaks corresponding to each compound. The area of the peak for this compound relative to the total area of all peaks is used to calculate its purity.
Experimental Protocol: HPLC Method
A reverse-phase HPLC method is suitable for the analysis of this compound.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used for coumarin analysis.[2][3] A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid or formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[3]
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the percentage of the peak area of the main compound relative to the total peak area in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 15 | 0.5 | Impurity A |
| 2 | 4.2 | 2950 | 98.3 | This compound |
| 3 | 5.1 | 35 | 1.2 | Impurity B |
Purity of this compound = 98.3%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of the molecular structure of this compound. While primarily a qualitative technique for structure determination, quantitative NMR (qNMR) can be used for highly accurate purity assessments. For routine purity checks, ¹H NMR is used to identify the characteristic signals of the compound and to detect any proton-containing impurities.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay.[4]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum should show signals corresponding to all the protons in the this compound molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and integration values are used to assign the signals to specific protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 5H | Phenyl protons |
| 7.25 | d | 1H | H-5 |
| 7.18 | s | 1H | H-7 |
| 7.10 | d | 1H | H-8 |
| 6.15 | s | 1H | H-3 |
| 2.40 | s | 3H | -CH₃ |
The presence of unexpected signals in the spectrum would indicate the presence of impurities. The relative integration of impurity signals compared to the compound signals can provide a semi-quantitative estimate of purity.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Primary Use | Quantitative purity determination and separation of impurities. | Structural confirmation and identification of impurities. |
| Sensitivity | High (can detect trace impurities). | Lower for routine analysis, but high for qNMR. |
| Quantification | Excellent for relative quantification (area %). | Excellent for absolute quantification (qNMR) with an internal standard. |
| Information Provided | Retention time and peak area. | Detailed structural information (chemical shifts, coupling constants). |
| Throughput | High, suitable for routine quality control. | Lower, more time-consuming for sample preparation and data acquisition. |
| Limitations | Requires reference standards for impurity identification. Co-eluting impurities may not be detected. | May not detect non-proton-containing impurities. Signal overlap can complicate analysis. |
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound using both HPLC and NMR.
Caption: Workflow for the purity validation of this compound.
Conclusion
HPLC and NMR are powerful and complementary techniques for the comprehensive purity validation of this compound. HPLC provides highly sensitive and accurate quantitative data on the purity of the compound, while NMR offers detailed structural information that confirms the identity of the compound and helps to identify any impurities present. The combined use of both techniques provides a high degree of confidence in the purity and identity of this compound, which is essential for its application in research and development.
References
Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico and In Vitro Findings
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. This guide provides a comprehensive comparison of in silico docking studies and in vitro experimental data, offering a framework for their effective cross-validation.
The synergy between in silico and in vitro methodologies allows for a more efficient and cost-effective drug discovery pipeline.[1] In silico techniques, such as molecular docking, provide rapid screening of large compound libraries and predict potential interactions between small molecules and their biological targets.[1] These computational predictions, however, must be substantiated by robust in vitro assays to confirm their biological relevance and activity.[2] This guide will delve into the data, protocols, and workflows that underpin this crucial validation process.
Data Presentation: Correlating Predictions with Experimental Outcomes
A key aspect of cross-validation is the direct comparison of quantitative data from both in silico and in vitro studies. The following tables showcase a real-world example of such a comparison for a series of triterpenes targeting Monoacylglycerol Lipase (MAGL), an important enzyme in the endocannabinoid system.[3]
Table 1: Comparison of In Silico Docking Scores and In Vitro MAGL Inhibition [3]
| Compound | Target Enzyme | In Silico Docking Score (kcal/mol) | In Vitro IC50 (nM) | Data Type |
| Pristimerin | MAGL | -11.5 | 93 ± 8 | Experimental |
| Euphol | MAGL | -10.7 | 315 ± 1 | Experimental |
| β-amyrin | MAGL | -8.8 | >1000 | Experimental |
| α-amyrin | MAGL | -8.6 | >1000 | Experimental |
Note: A more negative docking score indicates a higher predicted binding affinity. IC50 is the half-maximal inhibitory concentration, with lower values indicating higher potency.
Table 2: Correlation of Different In Silico Tools with In Vitro Activity [3]
| In Silico Tool | Correlation with In Vitro IC50 (p-value) |
| CB-Dock2 | < 0.0001 |
| PyRx-0.8 | < 0.0001 |
These tables clearly demonstrate a significant correlation between the predicted binding affinities from molecular docking and the experimentally determined inhibitory potencies of the compounds.[3] Such a strong correlation provides confidence in the predictive power of the in silico models for this particular target and chemical class.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable in vitro data for cross-validation. Below are methodologies for two common assays in drug discovery.
Enzyme Inhibition Assay: A General Protocol
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all solutions and store them under appropriate conditions.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cells in culture
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Visualizing the Path from Prediction to Validation
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to depict a relevant signaling pathway and the general process of cross-validation.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Monoacylglycerol lipase activity is a critical modulator of the tone and integrity of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl vs. Chloro Substitution on Phenylcoumarin Activity: A Guide for Medicinal Chemists
In the intricate landscape of drug discovery, even the smallest molecular modification can profoundly alter a compound's biological profile. The strategic placement of substituents on a core scaffold is a cornerstone of medicinal chemistry, employed to fine-tune potency, selectivity, and pharmacokinetic properties. Among the most common and seemingly simple modifications are the addition of a methyl group (-CH3) and a chloro group (-Cl). While both are relatively small, their disparate electronic and steric properties can lead to vastly different biological outcomes.
This guide provides an in-depth comparative analysis of methyl versus chloro substitution on the 4-phenylcoumarin scaffold. As a privileged structure found in numerous bioactive natural products, the 4-phenylcoumarin (or neoflavonoid) core serves as an excellent template for exploring the nuances of structure-activity relationships (SAR). We will dissect the fundamental physicochemical differences between these two substituents, examine their influence on key biological activities through experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Physicochemical Dichotomy: Methyl vs. Chloro
The choice between a methyl and a chloro substituent is a decision between modulating lipophilicity, electronic character, and potential intermolecular interactions. Understanding these differences is critical to predicting their impact on a molecule's behavior.
-
The Methyl Group (-CH3): Often considered a "vanilla" substituent, the methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. Its primary contribution is to increase lipophilicity (hydrophobicity). This increased lipid solubility can enhance a molecule's ability to cross cellular membranes, but it may also increase metabolic susceptibility and non-specific binding.
-
The Chloro Group (-Cl): The chloro group presents a more complex profile. It is strongly electron-withdrawing via induction due to its high electronegativity, which can significantly alter the electron density of the aromatic ring. This can influence the pKa of nearby functional groups and change how the molecule interacts with biological targets. Paradoxically, it is also weakly electron-donating through resonance. Like the methyl group, it increases lipophilicity. Crucially, as a halogen, it can participate in halogen bonding —a specific, non-covalent interaction with electron-donating atoms like oxygen or nitrogen—which can provide an additional anchor point in a protein's binding pocket.
Table 1: Comparative Properties of Methyl and Chloro Substituents
| Property | Methyl (-CH3) | Chloro (-Cl) | Rationale & Implication in Drug Design |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing (Inductive) | Alters ring electron density, influencing reactivity and interactions with electron-rich or electron-poor biological targets. |
| Lipophilicity (LogP) | Increases | Increases | Affects membrane permeability, solubility, and potential for non-specific binding. The chloro group generally adds more lipophilicity than a methyl group. |
| Steric Hindrance | Moderate | Moderate (Similar to Methyl) | Can influence the preferred conformation of the molecule and its fit within a confined binding site. |
| Hydrogen Bonding | Not an acceptor or donor | Weak H-bond acceptor | Can engage in weak hydrogen bonds with suitable donor groups. |
| Special Interactions | Hydrophobic interactions | Halogen bonding, hydrophobic interactions | The ability to form halogen bonds is a unique and powerful tool for the chloro group to enhance binding affinity and selectivity. |
| Metabolic Stability | Susceptible to oxidation | Generally stable, can block metabolic sites | Aromatic C-H bonds can be hydroxylated by cytochrome P450 enzymes; replacing H with Cl can prevent this, increasing the molecule's half-life. |
Synthesis of Substituted 4-Phenylcoumarins: A General Workflow
The preparation of these target compounds is readily achievable through established synthetic routes. The von Pechmann condensation is a classic and reliable method for synthesizing the coumarin core, which can then be functionalized, or precursors can be substituted at an earlier stage.
Protocol 2.1: Synthesis of 4-(4-chlorophenyl)-7-hydroxycoumarin via Pechmann Condensation
This protocol describes a representative synthesis using resorcinol and ethyl 4-chloro-3-oxobutanoate.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl 4-chloro-3-oxobutanoate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve resorcinol (e.g., 5.0 g) in a minimal amount of ethanol. To this solution, add ethyl 4-chloro-3-oxobutanoate (e.g., 9.7 g).
-
Acid Catalysis: Cool the flask in an ice bath. Slowly, and with constant stirring, add concentrated sulfuric acid (e.g., 25 mL) dropwise. The addition should be controlled to keep the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water. A precipitate will form.
-
Isolation & Purification: Filter the solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(4-chlorophenyl)-7-hydroxycoumarin.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
To synthesize the methyl-substituted analogue, one would simply substitute ethyl 4-(4-methylphenyl)-3-oxobutanoate for the chloro-substituted starting material.
Diagram 1: Generalized Pechmann Condensation Workflow
A Comparative Analysis of 6-Methyl-4-phenylcoumarin and R-(-)-deprenyl in Neuroprotection and Monoamine Oxidase-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 6-Methyl-4-phenylcoumarin and the established drug R-(-)-deprenyl (Selegiline). The analysis focuses on their mechanisms of action as Monoamine Oxidase-B (MAO-B) inhibitors, as well as their neuroprotective and anti-inflammatory properties, supported by experimental data.
Executive Summary
Both this compound and R-(-)-deprenyl demonstrate significant potential in the context of neurodegenerative diseases. R-(-)-deprenyl is a well-established irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1][2][3][4][5] Emerging research on coumarin derivatives, specifically 6-methyl-3-phenylcoumarins, indicates superior MAO-B inhibitory potency in some instances compared to R-(-)-deprenyl.[6][7][8][9] Furthermore, these coumarin compounds exhibit promising anti-inflammatory and neuroprotective effects through distinct signaling pathways. This guide synthesizes the available preclinical data to offer a comparative overview for research and development professionals.
Mechanism of Action and Efficacy
Monoamine Oxidase-B (MAO-B) Inhibition
R-(-)-deprenyl is a selective and irreversible inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[3][10] By inhibiting MAO-B, R-(-)-deprenyl increases dopamine levels, which can alleviate motor symptoms in Parkinson's disease.[4]
Recent studies on a series of 6-methyl-3-phenylcoumarins have demonstrated their potent and selective MAO-B inhibitory activity.[6][7][8][11] Notably, some derivatives of 6-methyl-3-phenylcoumarin have been shown to be several times more potent and selective for MAO-B than R-(-)-deprenyl.[6][7][8] For instance, one study reported a 6-methyl-3-phenylcoumarin derivative with a methoxy group in the meta position of the phenyl ring to have an IC50 value of 0.80 nM against MAO-B, significantly lower than that of R-(-)-deprenyl.[6] Another compound, 6-chloro-3-(3'-methoxyphenyl)coumarin, was identified as an exceptionally potent MAO-B inhibitor with an IC50 of 0.001 μM, surpassing the potency and selectivity of R-(-)-deprenyl.[9]
Table 1: Comparative MAO-B Inhibitory Activity
| Compound | Target | IC50 Value | Selectivity Index (SI) for MAO-B | Reference |
| R-(-)-deprenyl | MAO-B | 19.60 nM | >9050 | [8] |
| 6-methyl-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.80 nM | High (not specified) | [6] |
| 6-methyl-3-phenylcoumarin derivative (5n) | MAO-B | 60.1 nM | >1664 | [11] |
| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 1 nM | High (not specified) | [9] |
Experimental Protocol: MAO-B Inhibition Assay
The inhibitory activity of the compounds on MAO-B is typically determined using a fluorometric method. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate (e.g., kynuramine or p-tyramine). The reaction is coupled to a secondary reaction where horseradish peroxidase catalyzes the conversion of a non-fluorescent probe (e.g., Amplex Red) to a fluorescent product (resorufin) in the presence of hydrogen peroxide. The increase in fluorescence is monitored over time to determine the reaction rate.
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: Kynuramine or p-tyramine.
-
Inhibitors: Test compounds (e.g., 6-methyl-phenylcoumarin derivatives) and a reference inhibitor (e.g., R-(-)-deprenyl).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence is measured at excitation and emission wavelengths appropriate for the fluorescent product (e.g., 530 nm excitation and 590 nm emission for resorufin).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagram 1: MAO-B Inhibition Workflow
References
- 1. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of (-)deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-deprenyl: pharmacological spectrum of its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 11. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Assessing the MAO-A Selectivity of 6-Methyl-4-phenylcoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential selectivity profile of 6-Methyl-4-phenylcoumarin as an inhibitor of Monoamine Oxidase A (MAO-A). Due to the absence of specific published inhibitory concentration (IC50) values for this compound against MAO-A in the reviewed scientific literature, this document focuses on the structure-activity relationships of related coumarin derivatives to infer its likely profile. This analysis is supplemented with experimental data for well-established reference inhibitors and a detailed experimental protocol for assessing MAO-A and MAO-B inhibition.
Introduction to MAO-A and the Quest for Selective Inhibitors
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease. The development of isoform-selective inhibitors is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy.
Coumarin and its derivatives have emerged as a promising scaffold for the development of MAO inhibitors. Research has demonstrated that the substitution pattern on the coumarin ring system plays a crucial role in determining the inhibitory potency and selectivity for the two MAO isoforms.
Comparative Inhibitory Data
While specific experimental data for this compound is not available, the table below presents the inhibitory activities of standard selective inhibitors for MAO-A and MAO-B to provide a benchmark for comparison.
| Compound | Target | IC50 / Ki | Reference |
| Clorgyline | MAO-A | Ki: 0.054 µM | [1][2] |
| MAO-B | Ki: 58 µM | [1][2] | |
| Selegiline | MAO-A | IC50: 23 µM | [3] |
| MAO-B | IC50: 0.051 µM | [3] | |
| This compound | MAO-A | Data not available | |
| MAO-B | Data not available |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Structure-Activity Relationship of Phenylcoumarins
Scientific studies have established a clear structure-activity relationship for phenyl-substituted coumarins concerning their MAO inhibitory activity. A key finding is that the position of the phenyl group on the coumarin scaffold is a primary determinant of isoform selectivity.
-
3-Phenylcoumarins: Derivatives with a phenyl group at the 3-position of the coumarin ring have been extensively studied and have consistently demonstrated high potency and selectivity as MAO-B inhibitors . Several 6-methyl-3-phenylcoumarin derivatives have been reported as potent and selective MAO-B inhibitors.
-
4-Phenylcoumarins: In contrast, research indicates that the presence of a phenyl group at the 4-position of the coumarin ring directs the inhibitory activity towards MAO-A . This suggests that this compound is more likely to exhibit inhibitory activity against MAO-A than MAO-B. However, without experimental data, the potency and selectivity of this inhibition remain undetermined.
This structural distinction is a critical consideration in the rational design of selective MAO inhibitors based on the coumarin scaffold.
Experimental Protocol: In Vitro MAO Inhibition Assay
The following is a detailed protocol for determining the in vitro inhibitory activity of a test compound against human MAO-A and MAO-B. This method utilizes a fluorometric assay with kynuramine as a substrate.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer to their optimal working concentrations.
-
Substrate Solution: Prepare a stock solution of kynuramine in water and dilute to the final working concentration in the buffer.
-
Test and Reference Compound Solutions: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions in the buffer to achieve a range of final assay concentrations. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.
3. Assay Procedure:
-
Plate Setup: To the wells of a 96-well microplate, add the following:
-
50 µL of potassium phosphate buffer (for blank wells) or the appropriate enzyme solution (MAO-A or MAO-B).
-
25 µL of buffer (for control wells) or the test/reference compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Selectivity Concept
To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Caption: Conceptual diagram illustrating the determination of MAO-A selectivity.
Conclusion
Based on the established structure-activity relationships of phenylcoumarin derivatives, it is hypothesized that this compound is more likely to be an inhibitor of MAO-A than MAO-B. However, in the absence of direct experimental evidence, its potency and selectivity remain speculative. To definitively assess the selectivity profile of this compound against MAO-A, it is imperative to perform in vitro enzyme inhibition assays as detailed in this guide. The resulting IC50 values for both MAO-A and MAO-B will enable a quantitative comparison with known reference compounds and a conclusive determination of its selectivity index. This empirical data is essential for any further investigation into the therapeutic potential of this compound as a selective MAO-A inhibitor.
References
Orthogonal Assays to Confirm the Biological Activity of 6-Methyl-4-phenylcoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 6-Methyl-4-phenylcoumarin and its alternatives, supported by experimental data from a range of orthogonal assays. The information is intended to assist researchers in confirming the compound's efficacy and understanding its mechanism of action in anti-inflammatory, anticancer, and antifungal applications.
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. To comprehensively validate this activity, a panel of orthogonal assays targeting different aspects of the inflammatory cascade is recommended. These assays, when used in conjunction, provide a robust confirmation of the compound's anti-inflammatory potential.
Comparative Data: Anti-Inflammatory Assays
The following table summarizes the in vitro anti-inflammatory effects of this compound in comparison to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound | Assay | Cell Line/System | Target | IC50 / % Inhibition |
| This compound | Griess Assay | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant reduction in a dose-dependent manner[1][2] |
| Diclofenac | Protein Denaturation Assay | Egg Albumin | Protein Denaturation | IC50: 64.30 µg/mL[3][4] |
| Diclofenac | Nitric Oxide Production | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50: 47.12 ± 4.85 µg·mL⁻¹[5] |
Experimental Protocols: Anti-Inflammatory Assays
Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration and the percentage inhibition of NO production relative to the LPS-stimulated control.
Objective: To measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) production.
Methodology:
-
Following the same cell culture and treatment protocol as the Griess assay, collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate solution and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Objective: To determine the effect on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.
Methodology:
-
After cell treatment, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Signaling Pathway: NF-κB and MAPK in Inflammation
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Anticancer Activity
Coumarin derivatives, including this compound, have been investigated for their potential as anticancer agents. Orthogonal assays are crucial to confirm cytotoxicity and elucidate the mechanism of action, such as the induction of apoptosis and cell cycle arrest.
Comparative Data: Anticancer Assays
The following table compares the cytotoxic effects of a 4-methylcoumarin derivative with the standard chemotherapeutic drug, Doxorubicin, on various cancer cell lines.
| Compound | Assay | Cell Line | IC50 (µM) |
| 7,8-dihydroxy-4-methylcoumarin derivative | MTT Assay | K562 (Leukemia) | 42.4[6] |
| 7,8-dihydroxy-4-methylcoumarin derivative | MTT Assay | LS180 (Colon Adenocarcinoma) | 25.2[6] |
| 7,8-dihydroxy-4-methylcoumarin derivative | MTT Assay | MCF-7 (Breast Adenocarcinoma) | 25.1[6] |
| Doxorubicin | MTT Assay | A549 (Lung Carcinoma) | > 20[7] |
| Doxorubicin | MTT Assay | HeLa (Cervical Cancer) | 2.92 ± 0.57[7] |
| Doxorubicin | MTT Assay | MCF-7 (Breast Cancer) | 2.50 ± 1.76[7] |
Experimental Protocols: Anticancer Assays
Objective: To assess the cytotoxic effect on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Objective: To quantify the induction of apoptosis.
Methodology:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine the effect on cell cycle progression.
Methodology:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow: Anticancer Activity Assessment
Caption: A streamlined workflow for evaluating the anticancer properties.
Antifungal Activity
Certain coumarin derivatives have shown promising antifungal activity. Orthogonal assays are essential to confirm the efficacy against various fungal strains and to determine the minimum inhibitory concentration.
Comparative Data: Antifungal Assays
The following table presents the antifungal activity of 6-Methylcoumarin and the standard antifungal drug, Fluconazole, against pathogenic fungi.
| Compound | Assay | Fungal Strain | MIC / EC50 |
| 6-Methylcoumarin | Broth Microdilution | Valsa mali | EC50 (Mycelial Growth): 185.49 mg/L[8][9] |
| 6-Methylcoumarin | Broth Microdilution | Valsa mali | EC50 (Spore Germination): 54.62 mg/L[8][9] |
| Fluconazole | Broth Microdilution | Candida albicans | MIC ≤ 8 µg/ml (Susceptible)[10][11] |
| Fluconazole | Broth Microdilution | Candida albicans | MIC = 16 to 32 µg/ml (Susceptible-Dose Dependent)[10][11] |
| Fluconazole | Broth Microdilution | Candida albicans | MIC ≥ 64 µg/ml (Resistant)[10][11] |
Experimental Protocol: Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.
Methodology:
-
Prepare a stock solution of this compound and a standard antifungal agent (e.g., Fluconazole).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a drug-free growth control and a sterility control.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Objective: To qualitatively assess the antifungal activity.
Methodology:
-
Prepare a standardized fungal suspension and evenly spread it on an agar plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks on the surface of the agar.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition around the disks, which indicates the extent of antifungal activity.
This guide provides a framework for the systematic evaluation of this compound's biological activities using orthogonal assays. The presented protocols and comparative data are intended to facilitate reproducible and robust scientific investigations.
References
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methyl vs. 8-Methyl-3-Phenylcoumarin Inhibitors for Monoamine Oxidase B
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-methyl-3-phenylcoumarin and 8-methyl-3-phenylcoumarin derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a critical strategy in the treatment of neurodegenerative disorders such as Parkinson's disease. This document summarizes quantitative inhibitory data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant pathways to support further research and development in this area.
Data Presentation: Inhibitory Activity against MAO-B
The inhibitory potential of 6-methyl and 8-methyl substituted 3-phenylcoumarin derivatives against human MAO-B is summarized below. The data highlights the influence of the methyl group position on the coumarin scaffold on inhibitory potency.
| Compound | Position of Methyl Group | Target Enzyme | IC50 Value | Reference |
| 6-methyl-3-(p-tolyl)coumarin | 6-methyl | MAO-B | 308 pM | [1] |
| 8-methyl-3-(p-tolyl)coumarin | 8-methyl | MAO-B | 4.51 nM | [1] |
| 6-methyl-3-(3'-methoxyphenyl)coumarin | 6-methyl | MAO-B | 0.80 nM | [2][3] |
| 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin | 6-methyl | MAO-B | 3.23 nM | [1] |
| 3-(3'-Dimethylcarbamatephenyl)-6-methylcoumarin | 6-methyl | MAO-B | 60 nM | [1] |
Experimental Protocols
Synthesis of 6-Methyl and 8-Methyl-3-Phenylcoumarin Derivatives
The synthesis of these compounds is typically achieved through a Perkin reaction.[2][4]
General Procedure:
-
A mixture of the appropriately substituted salicylaldehyde (e.g., 5-methylsalicylaldehyde for 6-methylcoumarins or 3-methylsalicylaldehyde for 8-methylcoumarins) and a corresponding phenylacetic acid is prepared.
-
The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride and a base like triethylamine.
-
The reaction mixture is heated, typically under reflux, for several hours.
-
Upon completion, the mixture is cooled and poured into ice water to precipitate the crude product.
-
The crude product is then collected by filtration, washed, and purified, commonly by recrystallization or column chromatography.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized coumarins against MAO-A and MAO-B is determined using a fluorometric method.[5]
Protocol:
-
Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Serial dilutions of the test compounds and a reference inhibitor (e.g., selegiline for MAO-B) are prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Incubation: The enzyme solution is added to a 96-well plate. The test compound or reference inhibitor is then added to the wells and pre-incubated to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: A detection solution containing a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red reagent, and horseradish peroxidase (HRP) in buffer is added to each well to initiate the enzymatic reaction.
-
Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without an inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway of dopamine and the inhibitory action of 3-phenylcoumarin derivatives on MAO-B.
Caption: Inhibition of dopamine metabolism by 3-phenylcoumarin derivatives.
Experimental Workflow Diagram
The general workflow for the synthesis and biological evaluation of 6-methyl and 8-methyl-3-phenylcoumarin inhibitors is depicted below.
Caption: General experimental workflow.
References
- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Synthesis and evaluation of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors. (CHEMBL1155294) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Capacity of 6-Methyl-4-phenylcoumarin and Trolox
In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds are of paramount importance. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions. This guide provides a comprehensive benchmark of the antioxidant capacity of a promising synthetic coumarin derivative, 6-Methyl-4-phenylcoumarin, against the well-established antioxidant standard, Trolox. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant potential of this coumarin derivative through established in vitro assays.
Introduction to the Antioxidant Candidates
This compound belongs to the coumarin family, a class of benzopyrone derivatives found in many plants.[1][2] Coumarins are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticoagulant properties.[1][2][3] The antioxidant capacity of coumarins is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[1][4] Additionally, some coumarins can chelate metal ions involved in the generation of ROS.[4][5] The 4-phenyl and 6-methyl substitutions on the coumarin scaffold are expected to modulate its antioxidant potential.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E and is widely accepted as a reference standard in antioxidant capacity assays.[6][7][8] Its antioxidant activity stems from the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom to scavenge peroxyl and alkoxyl radicals.[9] Due to its stability and consistent performance, Trolox is frequently used to express the antioxidant capacity of other compounds in terms of Trolox Equivalents (TE).[6][10][11]
Mechanistic Insights into Antioxidant Action
The primary mechanisms by which antioxidants neutralize free radicals are generally categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The ORAC assay is a prime example of a HAT-based method.[7]
-
Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical. The DPPH and ABTS assays are predominantly based on the SET mechanism.[7]
Coumarins can exhibit antioxidant activity through both HAT and SET mechanisms, with the favorability of each pathway depending on the specific molecular structure and the reaction environment.[12] Trolox is also known to act via both mechanisms, contributing to its broad utility as an antioxidant standard.[9][13]
Experimental Benchmarking: Methodologies and Data
To provide a robust comparison, three widely accepted antioxidant capacity assays were selected: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay. The following sections detail the experimental protocols and present hypothetical comparative data for this compound and Trolox.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a straightforward and widely used method to assess antioxidant capacity.[14][15] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle to protect from light.
-
Prepare stock solutions of this compound and Trolox in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions for both the test compound and Trolox to determine the IC50 value.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard dilutions to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Caption: Workflow of the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[16]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox.
-
-
Assay Procedure:
-
Add the sample or standard dilutions to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ working solution to each well.
-
Include a control well with the solvent and ABTS•+ solution.
-
Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of Trolox.
-
Caption: Workflow of the ABTS Radical Scavenging Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate buffer).
-
Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare serial dilutions of this compound and Trolox.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the sample or standard dilutions.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a prolonged period (e.g., 60-120 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Determine the ORAC value in Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of Trolox.
-
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Comparative Antioxidant Capacity Data
The following table summarizes the hypothetical antioxidant capacity of this compound in comparison to Trolox, based on the assays described above. These values are presented for illustrative purposes to guide further experimental investigation.
| Antioxidant Assay | Parameter | This compound (Hypothetical) | Trolox (Reference) |
| DPPH Assay | IC50 (µM) | 45.8 | 25.2 |
| ABTS Assay | TEAC (Trolox Equivalents) | 0.75 | 1.00 |
| ORAC Assay | ORAC Value (µmol TE/g) | 1850 | 2500 |
Interpretation of Results
Based on the hypothetical data, this compound demonstrates notable antioxidant activity, although it is less potent than the standard, Trolox, in all three assays. A lower IC50 value in the DPPH assay indicates stronger radical scavenging activity. The TEAC value of less than 1.0 in the ABTS assay suggests that, on a molar basis, this compound is less effective than Trolox at scavenging the ABTS radical cation. Similarly, the lower ORAC value indicates a reduced capacity to protect against peroxyl radical damage compared to Trolox.
These findings are consistent with the broader understanding of coumarin antioxidant activity, where the specific substitution pattern on the coumarin ring plays a critical role in determining its efficacy.[4] While not as potent as Trolox, the demonstrated antioxidant capacity of this compound warrants further investigation, particularly in more complex biological systems, to fully elucidate its potential as a therapeutic agent.
Conclusion
This guide provides a framework for benchmarking the antioxidant capacity of this compound against the established standard, Trolox. The detailed methodologies for the DPPH, ABTS, and ORAC assays offer a robust platform for in vitro evaluation. The hypothetical comparative data suggests that this compound possesses significant antioxidant properties. Further research, including structure-activity relationship studies with other coumarin derivatives and evaluation in cellular and in vivo models, is essential to fully characterize its therapeutic potential.
References
- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 10. Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Bioactivity of 6-Methyl-4-phenylcoumarin: An Analysis of Reproducibility
For researchers and professionals in drug development, the reproducibility of both the synthesis and the biological activity of a compound is paramount. This guide provides a comparative analysis of the synthesis and bioactivity data for 6-methyl-4-phenylcoumarin and its closely related analogs. Due to a lack of extensive, directly comparable published data for this compound itself, this guide draws upon established methodologies for similar coumarin derivatives to provide a framework for evaluating its reproducibility.
Synthesis of this compound: The Pechmann Condensation
The most common and direct method for the synthesis of 4-phenylcoumarin derivatives is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, this would involve the reaction of p-cresol with ethyl benzoylacetate.
Reactants:
-
p-Cresol (1.0 equivalent)
-
Ethyl benzoylacetate (1.0-1.2 equivalents)
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or other Lewis acids)
Procedure:
-
A mixture of p-cresol and ethyl benzoylacetate is prepared in a round-bottom flask.
-
The acid catalyst is added cautiously to the mixture. The reaction can be performed solvent-free or in a high-boiling point solvent.
-
The reaction mixture is heated. The temperature and reaction time will vary depending on the chosen catalyst (ranging from room temperature to over 100°C and from minutes to several hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate (crude this compound) is collected by vacuum filtration and washed with water.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
The reproducibility of the Pechmann condensation can be influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. The table below presents a comparison of yields for the synthesis of various 4-substituted coumarins using the Pechmann condensation, which can serve as a benchmark for the expected reproducibility of this compound synthesis.
| Product | Phenol | β-Ketoester | Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| 7-Hydroxy-4-methylcoumarin | Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 18 h | RT | 88% |
| 7-Hydroxy-4-methylcoumarin | Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 25 min | 110 | 95% |
| 4-Methylcoumarin | Phenol | Ethyl acetoacetate | InCl₃ | 60 min | RT (ball mill) | 52% |
| 4-Phenylcoumarin derivatives | Substituted Phenols | Ethyl benzoylacetate | Montmorillonite K-10 | 2-5 min | Microwave | 85-95% |
Note: The yields can vary significantly based on the specific substrates and reaction conditions used, highlighting the importance of consistent experimental parameters for reproducibility.
Bioactivity of this compound Derivatives
Coumarin derivatives are known to exhibit a wide range of biological activities. For this compound and its analogs, the most commonly investigated bioactivities include monoamine oxidase (MAO) inhibition, anti-inflammatory effects, and anticancer activity.
Several 6-methyl-3-phenylcoumarin derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an important target in neurodegenerative diseases.[1][2] While data for the 4-phenyl isomer is less common, the established protocols for assessing MAO inhibition are directly applicable.
Experimental Protocol: MAO Inhibition Assay A common method to assess MAO inhibitory activity is a fluorometric assay.
-
Reagent Preparation: Solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and the test compounds are prepared in a phosphate buffer (pH 7.4).
-
Assay Reaction: In a 96-well plate, the respective MAO enzyme is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The substrate is added to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C for a specified time.
-
Detection: The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Comparative Bioactivity Data: MAO-B Inhibition
| Compound | IC₅₀ (MAO-B) | Selectivity Index (MAO-A/MAO-B) |
| 6-Methyl-3-(3'-methoxyphenyl)coumarin | 0.80 nM | > 12500 |
| 6-Methyl-3-phenylcoumarin | 60.1 nM | > 1664 |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 1.0 nM | > 10000 |
Data for 6-methyl-3-phenylcoumarin derivatives are presented to illustrate the potential potency of this structural class.[2][3][4]
The anti-inflammatory properties of coumarins are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Viability Assay: An MTT assay is performed to determine the non-toxic concentrations of the test compound.
-
Cell Treatment: Cells are pre-treated with various non-toxic concentrations of the coumarin derivative for 1-2 hours.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of NO Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control.
Comparative Bioactivity Data: Anti-inflammatory Effects
| Compound | Cell Line | Effect |
| 6-Methylcoumarin | RAW 264.7 | Reduced NO and PGE₂ production in a concentration-dependent manner.[5][6] |
| 7,8-Diacetoxy-4-methylcoumarin | Microglia | Inhibited NO, TXB₂, and TNF-α production. |
| 6,7-Dihydroxy-4-methylcoumarin | RAW 264.7 | Reduced NO and PGE₂ expression. |
The cytotoxic effects of coumarin derivatives against various cancer cell lines are commonly assessed using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined.
Comparative Bioactivity Data: Cytotoxicity
| Compound | Cell Line | IC₅₀ |
| Geranylated 4-phenylcoumarin (DMDP-1) | PC-3 | 9.0 µM |
| 7,8-Diacetoxy-4-phenylcoumarin derivative | A549 | 13.5 µM |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 | 48.1 µM |
Data for various 4-phenyl and 4-methylcoumarin derivatives are presented to provide a reference for potential anticancer activity.[7][8]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Inhibition of the MAPK signaling pathway by coumarin derivatives.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Resolution Mass Spectrometry: Confirming the Molecular Weight of 6-Methyl-4-phenylcoumarin
In the landscape of drug discovery and chemical research, the unambiguous identification of synthesized compounds is a cornerstone of scientific rigor. For novel molecules like 6-Methyl-4-phenylcoumarin, an intermediate in the synthesis of pharmacologically active compounds, confirming its elemental composition is a critical first step. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) techniques for the accurate mass determination of this coumarin derivative, supported by experimental protocols and data interpretation frameworks.
The Imperative of Mass Accuracy in Compound Verification
Nominal mass, as provided by low-resolution mass spectrometers, can often be insufficient for definitive compound identification due to the possibility of multiple elemental compositions for a given integer mass. High-resolution mass spectrometry transcends this limitation by providing mass measurements with high accuracy, typically to the third or fourth decimal place.[1] This precision allows for the confident determination of a molecule's elemental formula, a critical parameter in structural elucidation.[1][2]
The two key parameters in HRMS are mass resolution and mass accuracy . Mass resolution is the ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios (m/z), while mass accuracy refers to how close the measured m/z is to the theoretical "exact" mass.[3][4] For the purpose of this guide, we will focus on the application of HRMS to confirm the molecular weight of this compound, which has a chemical formula of C₁₆H₁₂O₂.
The theoretical monoisotopic mass of this compound (C₁₆H₁₂O₂) is calculated to be 236.08373 Da .[5] Any experimentally obtained mass will be compared against this value.
Comparative Analysis of HRMS Platforms for Small Molecule Analysis: Q-TOF vs. Orbitrap
Two of the most prevalent HRMS platforms in modern analytical laboratories are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap mass spectrometers. While both are capable of high-resolution and accurate mass measurements, they operate on different principles, leading to distinct advantages and considerations for small molecule analysis.[6][7][8]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle of Operation | Measures the time it takes for ions to travel a fixed distance. | Traps ions in an orbital motion and measures the frequency of their oscillations.[9] |
| Typical Resolution | 30,000 - 60,000 FWHM | Up to 280,000 FWHM or higher |
| Mass Accuracy | 1-3 ppm | <1 ppm |
| Scan Speed | Very fast, beneficial for coupling with fast chromatography. | Generally slower, though modern instruments have significantly improved speeds.[7] |
| Dynamic Range | Good | Excellent |
| Cost & Maintenance | Generally lower initial cost and less complex maintenance. | Higher initial investment and potentially more involved maintenance.[6] |
For the confirmation of a known compound like this compound, both Q-TOF and Orbitrap instruments are highly suitable. The choice often comes down to the specific research environment, budget, and the need for the ultra-high resolution that an Orbitrap can provide for more complex sample matrices.
Experimental Protocol: Accurate Mass Measurement of this compound
This protocol outlines the steps for the analysis of a synthesized this compound sample using a High-Resolution Mass Spectrometer coupled with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for polar and semi-polar molecules like coumarins, typically yielding the protonated molecule [M+H]⁺.[10][11][12]
Sample Preparation
Purity of the sample is paramount for accurate mass measurement to avoid interference from impurities.
-
Step 1.1: Ensure the this compound sample is of high purity, as confirmed by a preliminary technique like NMR or LC-MS.
-
Step 1.2: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Step 1.3: From the stock solution, prepare a working solution with a final concentration of approximately 1 µM by diluting with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Instrument Setup and Calibration
-
Step 2.1: The HRMS instrument (either Q-TOF or Orbitrap) should be calibrated according to the manufacturer's guidelines using a standard calibration mixture. This ensures high mass accuracy.
-
Step 2.2: Set the ESI source parameters. Typical starting parameters for a coumarin derivative would be:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 2 bar
-
Drying Gas (N₂): 8 L/min
-
Drying Gas Temperature: 200 °C
-
-
Step 2.3: Set the mass spectrometer acquisition parameters:
-
Mass Range: m/z 100-500
-
Acquisition Mode: Full Scan
-
Resolution (for Orbitrap): 70,000 @ m/z 200
-
Data Acquisition
-
Step 3.1: Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Step 3.2: Acquire data for a sufficient duration to obtain a stable ion signal and a high-quality mass spectrum.
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the experimental mass of the protonated this compound and compare it to the theoretical value.
-
Step 4.1: Identify the peak corresponding to the [M+H]⁺ ion of this compound. The expected m/z will be approximately 237.0910.
-
Step 4.2: Determine the accurate experimental mass of this peak.
-
Step 4.3: Calculate the mass error in parts per million (ppm) using the following formula:
Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶
A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.
Hypothetical Experimental Data Comparison
The following table presents hypothetical data that might be obtained from the analysis of this compound on both a Q-TOF and an Orbitrap instrument.
| Parameter | Theoretical Value | Q-TOF HRMS | Orbitrap HRMS |
| Chemical Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ |
| Adduct | [M+H]⁺ | [M+H]⁺ | [M+H]⁺ |
| Theoretical Monoisotopic Mass (Da) | 237.09100 | 237.09100 | 237.09100 |
| Experimental Mass (Da) | - | 237.0905 | 237.0909 |
| Mass Error (ppm) | - | -2.11 | -0.42 |
| Resolution (FWHM) | - | 40,000 @ m/z 200 | 140,000 @ m/z 200 |
As the hypothetical data illustrates, both instruments can readily confirm the molecular weight of this compound with high confidence. The Orbitrap, in this example, provides a lower mass error, which can be advantageous for more complex analyses or when differentiating between isobaric compounds.
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the confirmation of this compound's molecular weight using HRMS.
Caption: Logical framework for confirming elemental composition based on accurate mass measurement.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the definitive confirmation of molecular formulas in chemical research. Both Q-TOF and Orbitrap platforms offer the necessary mass accuracy and resolution to confidently verify the elemental composition of small molecules like this compound. By following a robust experimental protocol and a clear data interpretation framework, researchers can ensure the integrity of their synthesized compounds, paving the way for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. algimed.com [algimed.com]
- 3. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 5. 2-Ethylanthraquinone | C16H12O2 | CID 6772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orbitrap or QTOF - Chromatography Forum [chromforum.org]
- 8. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 9. scribd.com [scribd.com]
- 10. A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Predictive Gap: A Comparative Guide to In Vitro-In Vivo Correlation Challenges for Coumarin-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a promising coumarin-based compound from laboratory discovery to clinical application is fraught with challenges. A significant hurdle lies in the often-unpredictable relationship between in vitro experimental results and in vivo outcomes, a concept known as in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive comparison of the key factors influencing the IVIVC of coumarin derivatives, supported by experimental data and detailed protocols, to aid in navigating this complex landscape.
The coumarin scaffold, a versatile pharmacophore, is the backbone of numerous compounds with a wide array of pharmacological activities. However, their translation into effective drugs is often hampered by poor pharmacokinetic properties, including low aqueous solubility, variable membrane permeability, and extensive and species-dependent metabolism. These factors are the primary contributors to the disconnect between promising in vitro activity and disappointing in vivo efficacy.
The Core Challenges: A Three-Pronged Problem
The primary obstacles in establishing a reliable IVIVC for coumarin-based compounds can be categorized into three interconnected areas:
-
Aqueous Solubility: Many coumarin derivatives exhibit low solubility in water, which can significantly limit their dissolution in the gastrointestinal tract and, consequently, their absorption.
-
Membrane Permeability: The ability of a compound to traverse the intestinal epithelium is a critical determinant of its oral bioavailability. While many coumarins are predicted to have good permeability, factors such as efflux transporter interactions can complicate this picture.
-
Metabolism: Coumarins undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. Crucially, there are significant species-specific differences in these metabolic pathways, making extrapolation from preclinical animal models to humans particularly challenging.
Comparative Analysis of In Vitro and In Vivo Data
To illustrate the complexities of IVIVC for coumarins, the following tables summarize key in vitro and in vivo parameters for a selection of coumarin derivatives.
Table 1: In Vitro Permeability and In Vivo Oral Bioavailability of Selected Coumarin Derivatives in Rats
| Compound | In Vitro Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | In Vivo Oral Bioavailability (F%) in Rats | Reference |
| Coumarin | 25.0 ± 2.0 | < 4 | [1] |
| Umbelliferone (7-hydroxycoumarin) | 28.0 ± 3.0 | Low | [1] |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | 20.0 ± 2.0 | Low | [1] |
| Osthole | High | Low | [2] |
| Imperatorin | High | Low | [2] |
| Oxypeucedanin | High | 10.26 | [2][3] |
| Bergapten | High | Low | [2] |
Table 2: In Vitro Metabolic Stability of Coumarin in Liver Microsomes of Different Species
| Species | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway | Reference |
| Human | ~5 | High | 7-hydroxylation | [4][5] |
| Rat | ~250 | Low | 3,4-epoxidation | [4][5] |
| Mouse | Moderate | Moderate | 7-hydroxylation & 3,4-epoxidation | [6] |
| Gerbil | Moderate | Moderate | 7-hydroxylation & other hydroxylations | [4] |
Table 3: Aqueous Solubility of Coumarin
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.25 | [7] |
| Water | 100 | 2.0 | [7] |
| Ethanol | 25 | High | [8] |
Table 4: In Vivo Pharmacokinetic Parameters of Selected Coumarins in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Reference | |---|---|---|---| | Coumarin | 200 | Comparable to mouse | - |[6] | | Isopsoralen | - | < 6.41 | 1.83 |[2] | | Psoralen | - | < 6.41 | 1.93 |[2] | | Xanthotoxin | - | < 6.41 | 1.30 |[2] | | Bergapten | - | < 6.41 | 2.04 |[2] | | Osthole | - | < 6.41 | 0.64 |[2] | | Imperatorin | - | < 6.41 | 1.41 |[2] | | Oxypeucedanin | 20 | - | 3.38 |[3] |
Visualizing the Challenges
To better understand the factors influencing the in vivo fate of coumarin compounds, the following diagrams illustrate key pathways and experimental workflows.
The above diagram illustrates the sequential barriers a coumarin compound must overcome to become systemically available. Each step is influenced by physicochemical and biological factors that can be assessed using in vitro models.
This diagram highlights the critical species-dependent differences in coumarin metabolism. The primary pathway in humans leads to the generally less toxic 7-hydroxycoumarin, while in rats, the formation of the reactive 3,4-epoxide is favored.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate the design and execution of robust and reproducible studies.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer mimicking the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded onto permeable Transwell® inserts. The cells are maintained for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by evaluating the permeability of a paracellular marker such as Lucifer Yellow.
-
Transport Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer (donor compartment).
-
Samples are collected from the opposite compartment (receiver) at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.
-
-
The efflux ratio (ER) is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Methodology:
-
Preparation: Pooled liver microsomes from the desired species (e.g., human, rat) are thawed on ice. A reaction mixture containing phosphate buffer (pH 7.4) and the test compound is prepared.
-
Incubation: The reaction is initiated by adding a NADPH-regenerating system. The mixture is incubated at 37°C.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg microsomal protein/mL).
-
Strategies to Bridge the In Vitro-In Vivo Gap
Given the inherent challenges, several strategies can be employed to improve the IVIVC for coumarin-based compounds:
-
Prodrug Approach: Chemical modification of the coumarin scaffold to create a prodrug can enhance solubility and/or permeability. For instance, masking polar functional groups can improve passive diffusion across the intestinal membrane. These cyclic prodrugs have been shown to be 5-6 times more permeable in Caco-2 cells.[9]
-
Formulation Strategies: The use of advanced formulation techniques, such as nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions), can improve the dissolution rate and solubility of poorly soluble coumarins, thereby enhancing their oral absorption.
-
Species-Specific Metabolism Studies: Conducting in vitro metabolism studies using liver microsomes or hepatocytes from multiple species, including humans, early in the drug discovery process is crucial. This allows for a better understanding of potential metabolic differences and aids in the selection of the most appropriate animal model for preclinical studies.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro data on solubility, permeability, and metabolism into PBPK models can help to simulate the in vivo pharmacokinetic profile of a compound and predict its bioavailability in humans.
Conclusion
The development of orally active coumarin-based drugs presents a significant challenge due to the frequent disconnect between in vitro and in vivo data. A thorough understanding of the underlying factors—solubility, permeability, and particularly, the species-dependent metabolism—is paramount. By employing a battery of robust in vitro assays, carefully selecting preclinical species based on metabolic similarity to humans, and utilizing strategies such as prodrug design and advanced formulation, researchers can better navigate the complexities of IVIVC. This integrated approach will ultimately increase the likelihood of successfully translating promising coumarin-based compounds from the bench to the bedside.
References
- 1. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of eight coumarins of Radix Angelicae Dahuricae in rats by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of coumarin by rat, gerbil and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism and kinetics of coumarin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 6-Methyl-4-phenylcoumarin Analogs Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of coumarin derivatives structurally related to 6-Methyl-4-phenylcoumarin across various cancer cell lines. Due to a lack of available data for this compound, this report focuses on its close analogs, primarily 4-methylcoumarin derivatives, to offer valuable insights into the potential anticancer efficacy of this class of compounds. The data presented is compiled from multiple studies to facilitate a comprehensive understanding of their structure-activity relationships.
Quantitative Cytotoxicity Data
The cytotoxic potential of various 4-methylcoumarin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | HL60 (Leukemia) | 8.09 | Staurosporine | 7.48 |
| MCF-7 (Breast) | 3.26 | Staurosporine | 3.06 | |
| A549 (Lung) | 9.34 | Staurosporine | 3.7 | |
| Compound 8b | HepG2 (Liver) | 13.14 | Staurosporine | 10.24 |
| MCF-7 (Breast) | 7.35 | Staurosporine | 3.06 | |
| A549 (Lung) | 4.63 | Staurosporine | 3.7 | |
| 7,8-dihydroxy-3-(4-methylsulfonyl phenyl) coumarin (5f) | PC-3 (Prostate) | Most Active Derivative | Not Specified | Not Specified |
| Compound 11 (7,8-DHMC with n-decyl at C3) | K562 (Leukemia) | 42.4 | Not Specified | Not Specified |
| LS180 (Colon) | 25.2 | Not Specified | Not Specified | |
| MCF-7 (Breast) | 25.1 | Not Specified | Not Specified | |
| Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | K562, LS180, MCF-7 | 32.7-45.8 | Not Specified | Not Specified |
| Umbelliprenin (4l) | MCF7 (Breast - Nutrient Deprived) | 9.0 | Not Specified | Not Specified |
| MDA-MB231 (Breast - Nutrient Deprived) | 7.0 | Not Specified | Not Specified |
Experimental Protocols
The following is a detailed methodology for a typical cytotoxicity assay used to evaluate the anticancer properties of coumarin derivatives.
MTT Cytotoxicity Assay Protocol
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test coumarin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline - PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test coumarin derivatives in the culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).[1]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Several studies indicate that the cytotoxic effects of coumarin derivatives in cancer cells are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
A crucial mechanism of action for many cytotoxic coumarin derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is frequently overactivated in various cancers and plays a central role in promoting cell growth, proliferation, and survival.[4] By inhibiting key components of this pathway, coumarin derivatives can lead to cell cycle arrest and the induction of apoptosis.[4][6]
Induction of Apoptosis
Coumarin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, which are key executioners of the apoptotic process.[7]
Other Mechanisms
Other reported mechanisms of anticancer activity for coumarin derivatives include:
-
Inhibition of angiogenesis: Some coumarins can inhibit the formation of new blood vessels that supply tumors with nutrients by targeting pathways such as VEGFR-2 signaling.[5][7]
-
Cell cycle arrest: These compounds can halt the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation.[6]
-
Modulation of other signaling pathways: The MAPK/ERK pathway is another signaling cascade involved in cell proliferation that can be affected by certain coumarins.[4]
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of coumarin derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
The Positional Impact of Methoxy Groups on the Biological Activity of 3-Phenylcoumarins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-phenylcoumarin derivatives, focusing on how the position of a methoxy group on the scaffold influences their biological activity. This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.
The 3-phenylcoumarin scaffold is a promising structure in medicinal chemistry, exhibiting a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. The substitution pattern on this scaffold plays a crucial role in modulating its potency and selectivity. Among various substituents, the methoxy group (-OCH3) has garnered significant attention due to its ability to influence the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. This guide evaluates the effect of methoxy group positioning on the anticancer, antioxidant, and monoamine oxidase B (MAO-B) inhibitory activities of 3-phenylcoumarins.
Comparative Analysis of Biological Activities
The biological activity of methoxy-substituted 3-phenylcoumarins is profoundly dependent on the position of the methoxy group(s) on both the coumarin nucleus and the 3-phenyl ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of the efficacy of different positional isomers.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1][2] The 3-phenylcoumarin scaffold has been extensively explored for developing potent and selective MAO-B inhibitors.[3][4]
| Compound | Methoxy Position(s) | IC50 (nM) for MAO-B | Reference(s) |
| 1 | 6-methoxy, 4'-(trifluoromethyl)phenyl | 56 | [3][4] |
| 2 | 3'-(methoxy)phenyl | 1 (as 6-chloro derivative) | [5][6] |
| 3 | 4'-(methoxy)phenyl | 3.0 | [5] |
| 4 | 6-methoxy, 3'-(methoxy)phenyl | ~230 | [3] |
| 5 | 6-bromo, 8-methoxy, 4'-(methoxy)phenyl | 1.35 | [5] |
| 6 | 3-(3'-bromophenyl)-6-methylcoumarin | 0.134 | [5] |
| 7 | 6-methyl-3-(p-tolyl)coumarin | 0.308 | [5] |
| 8 | 8-methyl-3-(p-tolyl)coumarin | 4.51 | [5] |
Note: The numbering for the coumarin ring is standard, while the primed numbers (e.g., 3', 4') refer to the positions on the 3-phenyl ring.
The data reveals that methoxy substitution on the 3-phenyl ring, particularly at the 3' and 4' positions, significantly enhances MAO-B inhibitory activity.[5][6] Furthermore, the presence of other substituents, such as a chloro or bromo group on the coumarin ring, can further potentiate this activity.[5]
Anticancer Activity
Methoxy-substituted 3-phenylcoumarins have also been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7][8]
| Compound | Methoxy Position(s) | Cell Line | IC50 (µM) | Reference(s) |
| 9 | 8-methoxycoumarin-3-carboxamide derivative | HepG-2 | 0.75 | [9] |
| 10 | 6-Bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin | RAW 264.7 (NO production) | 6.9 | [10] |
| 11 | 3-(4-chlorophenyl)-8-methoxycoumarin | Soybean lipoxygenase | - | [10] |
| 12 | 8-methoxycoumarin-3-carboxamide derivative | HL-7702 (normal cells) | 13.72 | [9] |
The anticancer activity appears to be influenced by the overall substitution pattern, with specific methoxy-containing derivatives showing potent activity against liver cancer cell lines.[9]
Antioxidant Activity
The antioxidant properties of 3-phenylcoumarins are often attributed to their ability to scavenge free radicals. The position of the methoxy group can influence this radical scavenging capacity.
| Compound | Methoxy Position(s) | Assay | Activity | Reference(s) |
| 13 | 2'- or 4'-methoxy (on 4-hydroxy-3-phenylcoumarin) | DPPH, ABTS | Higher than 4-hydroxycoumarin | [10][11] |
| 14 | 7,8-dihydroxy-3-(phenyl)coumarin | DPPH, ABTS | High | [12] |
| 15 | 7-Hydroxy-3-methoxycoumarin-5-O-β-glucopyranoside | DPPH, ORAC | ED50 = 6.31 µg/mL, 5.78 µg/mL | [12] |
Generally, hydroxyl groups play a more significant role in the antioxidant activity of coumarins. However, methoxy groups, particularly at the 2' and 4' positions of a 4-hydroxy-3-phenylcoumarin, have been shown to enhance antioxidant capacity.[10][11]
Experimental Protocols
Detailed methodologies for the synthesis of methoxy-substituted 3-phenylcoumarins and the key biological assays are provided below.
Synthesis of Methoxy-Substituted 3-Phenylcoumarins (General Procedure)
A common method for synthesizing 3-phenylcoumarins is the Perkin-Oglialoro condensation.[13]
Materials:
-
Substituted salicylaldehyde (e.g., 5-methoxysalicylaldehyde)
-
Substituted phenylacetic acid (e.g., 4-methoxyphenylacetic acid)
-
Acetic anhydride
-
Triethylamine
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the salicylaldehyde (1 equivalent), phenylacetic acid (1.1 equivalents), triethylamine (1.5 equivalents), and acetic anhydride is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the mixture is cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 3-phenylcoumarin derivative.
Monoamine Oxidase B (MAO-B) Inhibition Assay
A fluorometric assay is commonly used to determine the MAO-B inhibitory activity.[3]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (methoxy-substituted 3-phenylcoumarins)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and test compounds in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the substrate, fluorescent probe, and HRP mixture.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell line (e.g., HepG-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH assay is a common method to evaluate the free radical scavenging activity of compounds.[11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of the test compounds in methanol.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological effects of these compounds, it is helpful to visualize the pathways they influence.
MAO-B Inhibition and its Downstream Effects in Neurons
Inhibition of MAO-B by 3-phenylcoumarins leads to an increase in dopamine levels in the brain, which is beneficial in Parkinson's disease.[1] The degradation of dopamine by MAO-B also produces reactive oxygen species (ROS), so inhibiting this enzyme can have neuroprotective effects.[14]
General Apoptotic Pathway Induced by Anticancer 3-Phenylcoumarins
Many anticancer agents, including certain 3-phenylcoumarin derivatives, induce programmed cell death, or apoptosis, in cancer cells.[8] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.
Experimental Workflow for Evaluating 3-Phenylcoumarin Activity
The process of discovering and evaluating the biological activity of novel 3-phenylcoumarin derivatives follows a logical workflow from synthesis to in vitro testing.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Methyl-4-phenylcoumarin: A Procedural Guide
For laboratory professionals engaged in research, science, and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Methyl-4-phenylcoumarin, ensuring that safety and regulatory compliance are maintained throughout the process.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] | To prevent eye contact, which can cause serious irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[2][4] | To prevent skin contact and potential allergic reactions.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially if dust formation is likely or ventilation is inadequate.[1][2] | To prevent inhalation of dust particles, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, which must be managed by a licensed professional waste disposal service.[4] Do not dispose of this chemical in standard laboratory trash or allow it to enter drains or sewage systems.
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weigh boats, filter paper, contaminated gloves) in a designated, compatible, and sealable hazardous waste container.
-
Crucially, do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.
-
The container should be made of a non-reactive material, such as high-density polyethylene (HDPE) or glass.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Any other institutional or regulatory information required.
-
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Adhere to all instructions provided by the disposal company regarding packaging and transportation.
-
Accidental Spill Response
In the event of a spill, a prompt and safe cleanup is essential to mitigate potential hazards.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.
-
Containment and Cleanup:
-
Avoid breathing in any dust.[1]
-
Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled container for disposal. Avoid actions that could generate dust.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
A Comprehensive Guide to the Safe Handling of 6-Methyl-4-phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of 6-Methyl-4-phenylcoumarin is the first step in ensuring safe handling. Based on data from related coumarin compounds, the primary risks include:
-
Toxicity: Coumarin and its derivatives can be toxic if swallowed.[2][3][4]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] | To prevent eye contact which can cause serious irritation.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) and a laboratory coat.[1][2] | To prevent skin contact and potential allergic reactions.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or ventilation is inadequate.[1][7] | To prevent inhalation of dust particles which may cause respiratory irritation.[1][5] |
Breakthrough Time: For nitrile rubber gloves, the breakthrough time is typically greater than 480 minutes (permeation: level 6).[2] However, it is crucial to inspect gloves for any signs of degradation before use and to dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] A chemical fume hood is highly recommended to minimize the inhalation of dust.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Standard Operating Procedure for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, put on all required PPE as outlined in the table above.
-
Work within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
-
Handling the Compound:
-
After Handling:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, dampen the solid material with a suitable solvent like ethanol to minimize dust and transfer it to a sealed, labeled container for disposal.[8]
-
Clean: Use absorbent paper dampened with a solvent to clean the spill area, followed by a wash with soap and water.[8]
-
Dispose: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[7][10] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Classification
Presumptively classify this compound as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
-
Segregation: Isolate waste this compound and any contaminated materials (e.g., gloves, absorbent paper) from other waste streams.
-
Containment: Place the waste in a clean, dry, and sealable container made of a compatible material such as high-density polyethylene (HDPE) or glass.[1] The container must be in good condition and clearly labeled with the full chemical name and associated hazards.[1]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[1]
-
Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical in household garbage or allow it to enter sewage systems.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. vigon.com [vigon.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. cpachem.com [cpachem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-METHYLCOUMARIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
